molecular formula C4H5FN4 B089976 5-Fluoropyrimidine-2,4-diamine CAS No. 155-11-3

5-Fluoropyrimidine-2,4-diamine

Katalognummer: B089976
CAS-Nummer: 155-11-3
Molekulargewicht: 128.11 g/mol
InChI-Schlüssel: RMTFEZUZAHJEFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Fluoropyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C4H5FN4 and its molecular weight is 128.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81284. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-fluoropyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTFEZUZAHJEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292273
Record name 5-fluoropyrimidine-2,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155-11-3
Record name 5-Fluoro-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC81284
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-fluoropyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 5-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoropyrimidine-2,4-diamine

Introduction

This compound is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyrimidine, it belongs to a class of molecules renowned for their diverse biological activities, often serving as crucial scaffolds or intermediates in the synthesis of therapeutic agents. The introduction of a fluorine atom at the C5 position can dramatically alter the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for creating novel kinase inhibitors and other targeted therapies.[1][2][3]

This guide provides a comprehensive overview of the core , offering field-proven insights into their determination and relevance. The narrative is structured to explain not just the "what" but the "why" behind the data and experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Compound Identification and Core Molecular Attributes

Precise identification is the cornerstone of any scientific investigation. The fundamental attributes of this compound are summarized below, providing the basic identifiers and molecular characteristics necessary for sourcing, registration, and computational modeling.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 155-11-3[4][5]
Molecular Formula C4H5FN4[4]
Molecular Weight 128.11 g/mol [4][5]
Canonical SMILES C1=C(C(=NC(=N1)N)N)F[4]
InChIKey RMTFEZUZAHJEFW-UHFFFAOYSA-N[4]

Key Physicochemical Properties

The physicochemical profile of a compound dictates its behavior in both experimental and biological systems, influencing everything from solubility and formulation to absorption, distribution, metabolism, and excretion (ADME).

Data Summary

The following table summarizes the known and predicted . It is critical to note that several of these values are computationally predicted and await experimental verification.

Physicochemical ParameterValue / ObservationType
Boiling Point 376.4 ± 45.0 °CPredicted[6]
Density 1.513 ± 0.06 g/cm³Predicted[6]
pKa 5.45 ± 0.10Predicted[6]
LogP (XLogP3) -0.4Computed[4]
Expert Insights & Causality
  • pKa (Predicted) : The predicted pKa of 5.45 suggests the molecule is a weak base.[6] The two amine groups are the likely sites of protonation. This value is critical for understanding the compound's ionization state at physiological pH (around 7.4). At this pH, a significant fraction of the molecule will be in its neutral form, which typically favors membrane permeability. The fluorination at the 5-position is electron-withdrawing and is expected to decrease the basicity of the amino groups compared to a non-fluorinated analogue.

  • LogP (Computed) : The negative XLogP3 value of -0.4 indicates that the compound is hydrophilic.[4] This is consistent with the presence of two primary amine groups, which are strong hydrogen bond donors, and the nitrogen atoms in the pyrimidine ring, which are hydrogen bond acceptors. This hydrophilicity will heavily influence its solubility in aqueous versus organic media and is a key parameter for designing formulation strategies and predicting its ADME profile.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted values must be validated through rigorous experimentation. The following section details the standard, self-validating protocols for determining the key properties of a novel compound like this compound.

Determination of pKa via Potentiometric Titration

Causality: Potentiometric titration is the gold standard for pKa determination as it directly measures the change in pH of a solution upon the addition of a titrant, allowing for the precise calculation of the ionization constant.

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water/methanol) if solubility is limited.

  • Instrumentation Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).

  • Titration: Place the solution in a jacketed beaker to maintain temperature. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) using an auto-titrator.

  • Data Acquisition: Record the pH value after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been protonated. Specialized software is used to calculate the pKa from the first derivative of the titration curve.

Workflow: pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 exp1 Calibrate pH Meter prep2->exp1 Transfer Solution exp2 Titrate with Acid (HCl) exp1->exp2 exp3 Record pH vs. Volume exp2->exp3 an1 Plot Titration Curve exp3->an1 Provide Data an2 Calculate 1st Derivative an1->an2 an3 Determine pKa at Half-Equivalence Point an2->an3 G DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase (TS) THF->TS as cofactor dUMP dUMP dUMP->TS dTMP dTMP (Thymidine for DNA) DNA DNA Synthesis dTMP->DNA DHFR->THF NADPH -> NADP+ TS->dTMP Inhibitor Potential Target for 5-Fluoropyrimidine- 2,4-diamine Analogs Inhibitor->DHFR Inhibition Inhibitor->TS Inhibition

Sources

An In-depth Technical Guide to 5-Fluoropyrimidine-2,4-diamine (CAS No. 155-11-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoropyrimidine-2,4-diamine (CAS No. 155-11-3), a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The document delineates its chemical identity, plausible synthetic routes, established biological activities as a key pharmacophore, and critical safety and handling protocols. With a focus on scientific integrity, this guide synthesizes information from peer-reviewed literature and chemical databases to offer field-proven insights for researchers exploring the therapeutic potential of this and related compounds.

Introduction: The Significance of this compound

This compound, registered under CAS number 155-11-3, is a heterocyclic organic compound featuring a pyrimidine core structure.[1] This scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a fluorine atom at the 5-position and two amino groups at the 2- and 4-positions imparts unique physicochemical and biological properties to the molecule.

The fluoropyrimidine class of compounds, most notably 5-Fluorouracil (5-FU), has been a cornerstone of cancer chemotherapy for decades.[2] These molecules primarily function as antimetabolites, interfering with DNA and RNA synthesis in rapidly proliferating cancer cells. This compound serves as a valuable building block and a key pharmacophore in the development of novel therapeutics, particularly in the realm of kinase inhibitors. Derivatives of this compound have shown significant promise as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3][4][5]

This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound in their research and development endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and synthesis.

PropertyValueSource
CAS Number 155-11-3[1]
Molecular Formula C₄H₅FN₄[1]
Molecular Weight 128.11 g/mol [1]
IUPAC Name 5-fluoro-2,4-pyrimidinediamine
Appearance Off-white powder (typical)[6]
Solubility Soluble in organic solvents such as DMSO and methanol.

Synthesis and Purification

Proposed Synthetic Pathway

A logical synthetic strategy would commence with a commercially available di-halogenated 5-fluoropyrimidine, such as 2,4-dichloro-5-fluoropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited for a stepwise amination.

G cluster_0 Step 1: Nucleophilic Substitution at C4 cluster_1 Step 2: Nucleophilic Substitution at C2 cluster_2 Final Product Formation 2,4-Dichloro-5-fluoropyrimidine 2,4-Dichloro-5-fluoropyrimidine Intermediate_1 2-Chloro-5-fluoro-N-R-pyrimidin-4-amine 2,4-Dichloro-5-fluoropyrimidine->Intermediate_1 Amine (R-NH2), Base, Solvent 5-Fluoropyrimidine-2,4-diamine_Derivative N2,N4-Disubstituted-5-fluoropyrimidine-2,4-diamine Intermediate_1->5-Fluoropyrimidine-2,4-diamine_Derivative Ammonia or Amine (R'-NH2), Heat This compound This compound 5-Fluoropyrimidine-2,4-diamine_Derivative->this compound Deprotection (if necessary) G 5-FU 5-Fluorouracil FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_Damage RNA Damage FUTP->RNA_Damage Incorporation DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation DNA_Synthesis DNA Synthesis Inhibition TS->DNA_Synthesis

Sources

The Multifaceted Mechanisms of Action of 5-Fluoropyrimidine-2,4-diamine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 5-Fluoropyrimidine-2,4-diamine Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its unique electronic properties and structural versatility allow for the design of compounds that can interact with a variety of biological targets. This technical guide provides an in-depth exploration of the primary mechanisms of action elucidated for derivatives of this potent chemical entity, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present validated protocols to empower your own investigations into this fascinating class of molecules.

The derivatization of the this compound scaffold has led to the discovery of compounds with distinct and potent biological activities, primarily centered around three key mechanisms: the inhibition of cyclin-dependent kinases (CDKs), acting as antimetabolites through the inhibition of thymidylate synthase (TS), and the inhibition of dihydrofolate reductase (DHFR). This guide will dissect each of these mechanisms, providing the underlying scientific principles, experimental validation, and practical protocols.

Mechanism 1: Inhibition of Cyclin-Dependent Kinases (CDKs)

A prominent class of derivatives, particularly N2,N4-diphenylpyrimidine-2,4-diamines, has demonstrated potent inhibitory activity against cyclin-dependent kinases, specifically CDK2 and CDK9.[1][2] These kinases are crucial regulators of cell cycle progression and transcription, making them attractive targets for anticancer therapies.

Scientific Rationale and Molecular Interactions

CDKs are serine/threonine kinases that, when complexed with their cyclin partners, phosphorylate a multitude of protein substrates to drive the cell cycle and regulate gene expression.[1] The 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine scaffold has been successfully utilized to design inhibitors that occupy the ATP-binding pocket of CDKs. The design of these inhibitors is often guided by pharmacophore modeling based on known CDK inhibitors.[1][2] The pyrimidine core acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region, while the substituted phenyl groups can be tailored to occupy hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity. The 5-fluoro substituent can also contribute to binding affinity through halogen bonding or by modulating the electronic properties of the pyrimidine ring.

Signaling Pathway and Experimental Workflow

The inhibition of CDK2/cyclin E or CDK2/cyclin A complexes leads to cell cycle arrest, primarily at the G1/S transition. Inhibition of CDK9/cyclin T1, a key component of the positive transcription elongation factor b (P-TEFb), results in the suppression of transcription of short-lived anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells.

Diagram: CDK Inhibition Signaling Pathway

CDK_Inhibition 5-Fluoropyrimidine-2,4-diamine_Derivative 5-Fluoropyrimidine-2,4-diamine_Derivative CDK2/CyclinA_E CDK2/Cyclin A/E 5-Fluoropyrimidine-2,4-diamine_Derivative->CDK2/CyclinA_E Inhibits CDK9/CyclinT1 CDK9/Cyclin T1 5-Fluoropyrimidine-2,4-diamine_Derivative->CDK9/CyclinT1 Inhibits G1_S_Transition G1/S Phase Transition CDK2/CyclinA_E->G1_S_Transition Promotes Transcription_Elongation Transcription Elongation CDK9/CyclinT1->Transcription_Elongation Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Transcription_Elongation->Apoptosis Suppression leads to

Caption: Inhibition of CDK2 and CDK9 by this compound derivatives.

Diagram: Experimental Workflow for CDK Inhibitor Evaluation

CDK_Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays Kinase_Assay Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™) Determine_IC50 Determine IC50 Values Kinase_Assay->Determine_IC50 Cytotoxicity_Assay Cytotoxicity Assay (e.g., SRB Assay) Determine_GI50 Determine GI50 Values Cytotoxicity_Assay->Determine_GI50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_GI50->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay Compound_Synthesis Compound Synthesis Compound_Synthesis->Kinase_Assay Compound_Synthesis->Cytotoxicity_Assay

Caption: Workflow for evaluating CDK inhibitor efficacy.

Quantitative Data: Inhibitory Activities

The following table summarizes the inhibitory activities of representative 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives against CDK2 and CDK9, along with their growth inhibitory effects on various cancer cell lines.

Compound IDCDK2/Cyclin E1 IC50 (µM)CDK9/Cyclin T1 IC50 (µM)A549 GI50 (µM)DU-145 GI50 (µM)KB GI50 (µM)KBvin GI50 (µM)Reference
6d 0.230.080.780.810.750.72[1]
9d 0.350.120.920.880.850.81[1]
9g 0.180.150.550.510.490.46[1]

IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.

Experimental Protocols

This protocol is adapted from commercially available kinase assay kits, such as the CDK9/CyclinT Kinase Assay Kit from BPS Bioscience.[3]

Objective: To determine the in vitro inhibitory activity of a test compound against recombinant CDK9/Cyclin T1.

Materials:

  • Recombinant human CDK9/Cyclin T1 (active enzyme)

  • 5x Kinase Assay Buffer 1

  • 500 µM ATP

  • 5x CDK Substrate Peptide 2

  • Test inhibitor dissolved in 100% DMSO

  • Kinase-Glo™ Max reagent

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Thaw 5x Kinase Assay Buffer 1, 500 µM ATP, and 5x CDK Substrate Peptide 2.

    • Prepare 1x Kinase Assay Buffer by diluting the 5x stock with distilled water.

    • Prepare a Master Mix containing 5x Kinase Assay Buffer 1, 500 µM ATP, 5x CDK Substrate Peptide 2, and distilled water.

  • Inhibitor Preparation:

    • Prepare serial dilutions of the test inhibitor in 1x Kinase Assay Buffer with 10% DMSO to achieve 10-fold higher concentrations than the desired final concentrations.

  • Assay Plate Setup:

    • Add 5 µl of the serially diluted inhibitor to the appropriate wells.

    • For positive control (no inhibitor) and negative control (no enzyme) wells, add 5 µl of 10% DMSO in 1x Kinase Assay Buffer.

  • Kinase Reaction:

    • To all wells except the negative control, add 20 µl of diluted CDK9/Cyclin T1 enzyme (e.g., to a final concentration of 5 ng/µl in 1x Kinase Assay Buffer).

    • Add 25 µl of the Master Mix to all wells to initiate the reaction.

    • Incubate the plate at 30°C for 45 minutes.

  • Detection:

    • Add 50 µl of Kinase-Glo™ Max reagent to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the positive and negative controls.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration and fitting the data to a dose-response curve.

This protocol is a widely used method for determining cell density based on the measurement of cellular protein content.[4][5][6][7][8]

Objective: To assess the cytotoxicity of a test compound on adherent cancer cell lines.

Materials:

  • Adherent cancer cell lines (e.g., A549, DU-145)

  • 96-well microtiter plates

  • Culture medium

  • Test compound

  • 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid

  • 1% (v/v) Acetic acid

  • 10 mM Tris base solution

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation:

    • Gently remove the culture medium and add 100 µl of cold 10% TCA to each well to fix the cells.

    • Incubate at 4°C for at least 1 hour.

  • Staining:

    • Wash the plates four times with distilled water and allow them to air dry.

    • Add 100 µl of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Solubilization and Measurement:

    • Add 200 µl of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Shake the plates for 5 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to untreated control cells.

    • Determine the GI50 value from the dose-response curve.

Mechanism 2: Antimetabolite Activity via Thymidylate Synthase (TS) Inhibition

The fluoropyrimidine moiety is a well-established pharmacophore for antimetabolite drugs. While not 5-fluorouracil (5-FU) itself, this compound derivatives have the potential to be metabolized to active forms that inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis.

Scientific Rationale and Molecular Interactions

Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor. This is the sole de novo pathway for dTMP synthesis. Fluoropyrimidines, upon intracellular activation to fluorodeoxyuridine monophosphate (FdUMP), act as mechanism-based inhibitors of TS. FdUMP forms a stable ternary complex with TS and 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site and leading to a "thymineless death" of rapidly dividing cells.[9]

Metabolic Activation and Cellular Consequences

The metabolic activation of fluoropyrimidines is a multi-step process involving several enzymes. The ultimate active metabolites, FdUMP, fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP), exert their cytotoxic effects through distinct mechanisms. FdUMP primarily inhibits TS, while FdUTP and FUTP can be incorporated into DNA and RNA, respectively, leading to further cellular damage.

Diagram: Fluoropyrimidine Antimetabolite Mechanism

Antimetabolite_Mechanism Fluoropyrimidine_Derivative Fluoropyrimidine_Derivative Metabolic_Activation Metabolic Activation Fluoropyrimidine_Derivative->Metabolic_Activation FdUMP FdUMP Metabolic_Activation->FdUMP TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dUMP_dTMP dUMP -> dTMP TS->dUMP_dTMP Catalyzes DNA_Synthesis_Inhibition Inhibition of DNA Synthesis dUMP_dTMP->DNA_Synthesis_Inhibition Leads to Cell_Death Cell Death DNA_Synthesis_Inhibition->Cell_Death

Caption: Inhibition of thymidylate synthase by activated fluoropyrimidine derivatives.

Experimental Protocol: Thymidylate Synthase Inhibition Assay

This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm due to the oxidation of the cofactor during the TS-catalyzed reaction.[10]

Objective: To determine the inhibitory effect of a compound on thymidylate synthase activity.

Materials:

  • Recombinant human thymidylate synthase (TS)

  • Assay Buffer (e.g., 120 mM Tris, 60 mM MES, 60 mM acetic acid, pH 7.2)

  • dUMP (deoxyuridine monophosphate)

  • mTHF (5,10-methylenetetrahydrofolate)

  • Test inhibitor

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the assay buffer, a defined concentration of TS (e.g., 40 nM), and dUMP (e.g., 100 µM).

  • Inhibitor Incubation:

    • Add varying concentrations of the test inhibitor to the reaction mixture.

    • Incubate the enzyme with the inhibitor and dUMP for a minimum of 5 minutes at a controlled temperature (e.g., 22°C).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding mTHF (e.g., 150 µM).

    • Immediately measure the decrease in absorbance at 340 nm over a period of 3 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Determine the percent inhibition relative to the uninhibited control.

    • Calculate the IC50 value from the dose-response curve.

Mechanism 3: Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine moiety is a classical pharmacophore found in numerous inhibitors of dihydrofolate reductase (DHFR).[11] This enzyme is essential for maintaining the intracellular pool of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate.

Scientific Rationale and Molecular Interactions

DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate using NADPH as a cofactor.[12] Inhibitors containing the 2,4-diaminopyrimidine scaffold, such as methotrexate and trimethoprim, are structural analogues of the dihydrofolate substrate and bind to the active site of DHFR with high affinity.[12][13] The 2,4-diamino groups form key hydrogen bonds with conserved acidic residues in the DHFR active site, while other parts of the molecule can be modified to enhance binding affinity and selectivity.

Consequences of DHFR Inhibition

Inhibition of DHFR leads to the depletion of tetrahydrofolate, which in turn inhibits the synthesis of purines and dTMP. This disruption of nucleotide biosynthesis ultimately halts DNA replication and leads to cell death, particularly in rapidly proliferating cells.

Diagram: DHFR Inhibition Pathway

DHFR_Inhibition 2,4-Diaminopyrimidine_Derivative 2,4-Diaminopyrimidine_Derivative DHFR Dihydrofolate Reductase (DHFR) 2,4-Diaminopyrimidine_Derivative->DHFR Inhibits DHF_THF Dihydrofolate -> Tetrahydrofolate DHFR->DHF_THF Catalyzes Nucleotide_Synthesis_Inhibition Inhibition of Purine & Thymidylate Synthesis DHF_THF->Nucleotide_Synthesis_Inhibition Depletion leads to DNA_Synthesis_Inhibition Inhibition of DNA Synthesis Nucleotide_Synthesis_Inhibition->DNA_Synthesis_Inhibition Cell_Death Cell Death DNA_Synthesis_Inhibition->Cell_Death

Caption: Inhibition of dihydrofolate reductase by 2,4-diaminopyrimidine derivatives.

Quantitative Data: DHFR Inhibitory Activities

The following table presents the 50% inhibitory concentrations (IC50) for a selection of 2,4-diaminopyrimidine derivatives against Cryptosporidium parvum and human DHFR, demonstrating the potential for selectivity.

Compound ClassRepresentative CompoundC. parvum DHFR IC50 (µM)Human DHFR IC50 (µM)Selectivity Index (Human/C. parvum)Reference
Diaminopyrimidine Trimethoprim~4>100>25[14]
Dicyclic Diaminopyrimidine Compound X<1.0>10>10[14]
Tricyclic Diaminopyrimidine Compound Y<0.1>1.0>10[14]
Experimental Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is based on a spectrophotometric assay that measures the decrease in absorbance at 340 nm as NADPH is consumed during the DHFR-catalyzed reaction.[12][15][16]

Objective: To determine the inhibitory activity of a compound against DHFR.

Materials:

  • Recombinant DHFR

  • Assay Buffer (e.g., 0.05 M Tris buffer, pH 7.5)

  • Dihydrofolate (DHF)

  • NADPH

  • Test inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of DHF and NADPH in the assay buffer.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a solution containing both DHF and NADPH.

    • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for a set period (e.g., 5-10 minutes) at a constant temperature.

  • Data Analysis:

    • Calculate the reaction rate for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

    • Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Conclusion: A Scaffold of Rich Pharmacological Potential

The this compound scaffold is a testament to the power of rational drug design, providing a versatile platform for the development of inhibitors targeting distinct and critical cellular pathways. By understanding the nuanced mechanisms of action of its derivatives—be it through the inhibition of CDKs, thymidylate synthase, or dihydrofolate reductase—researchers can more effectively design and evaluate novel therapeutic agents. The experimental protocols detailed in this guide provide a robust framework for such investigations, enabling the rigorous characterization of compound activity and the elucidation of structure-activity relationships. As our understanding of the molecular drivers of disease continues to expand, the strategic modification of privileged scaffolds like this compound will undoubtedly continue to yield promising new drug candidates.

References

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  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • Canvax Biotech. (2023). SRB Cytotoxicity Assay. [Link]

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  • Zhang, H., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. RSC advances, 6(1), 1-1. [Link]

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  • Zhang, H., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 7(1), 113-122. [Link]

  • Meirelles, M. A., et al. (2023). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. mBio, 14(3), e00329-23. [Link]

  • ResearchGate. Docking scores of the tested compounds for bDHFR and hDHFR compared to the IC50 values. [Link]

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The Dawn of a New Era in Chemotherapy: An In-Depth Technical Guide to the Early Research of 5-Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the foundational research on 5-fluoropyrimidines, a class of compounds that revolutionized cancer chemotherapy. We will delve into the rational design, seminal synthetic methods, and the early preclinical and clinical investigations that established their therapeutic utility. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the origins of these pivotal anticancer agents.

The Genesis of a Targeted Approach: The Rationale Behind 5-Fluoropyrimidines

The development of 5-fluorouracil (5-FU) in the 1950s marked a significant departure from the serendipitous discovery of many early anticancer drugs. The pioneering work of Dr. Charles Heidelberger and his colleagues was a landmark example of rational drug design, built upon a key observation: certain tumors utilize the pyrimidine base uracil more rapidly than normal tissues.[1][2] This differential metabolic activity presented a unique therapeutic window. The central hypothesis was that an analog of uracil, if rendered cytotoxic, could be selectively taken up by tumor cells, leading to their destruction with comparatively less harm to healthy tissues.

The choice of fluorine as a substituent on the uracil ring was a stroke of scientific brilliance. The fluorine atom's small size is similar to that of a hydrogen atom, allowing the resulting molecule, 5-fluorouracil, to mimic uracil and enter the same metabolic pathways. However, the strong carbon-fluorine bond at the 5-position of the pyrimidine ring is biochemically stable and prevents the enzymatic addition of a methyl group, a crucial step in the synthesis of thymidine, a key component of DNA. This targeted disruption of DNA synthesis formed the core of the therapeutic strategy.

The Foundational Synthesis: Bringing 5-Fluorouracil to Life

The first successful synthesis of 5-fluorouracil was reported in 1957 by Duschinsky, Pleven, and Heidelberger.[1] This multi-step chemical process laid the groundwork for the production of 5-FU for research and eventual clinical use.

Original Synthesis Protocol of 5-Fluorouracil

The following protocol is a summary of the original method described by Duschinsky, Pleven, and Heidelberger.

Step 1: Condensation of Ethyl Fluoroacetate and Ethyl Formate

  • Ethyl fluoroacetate is condensed with ethyl formate in the presence of a strong base, such as potassium ethoxide.

  • This reaction forms the enolate of ethyl formylfluoroacetate.

Step 2: Condensation with S-Alkylisothiourea

  • The ethyl formylfluoroacetate enolate is then condensed with an S-alkylisothiourea salt.

  • This step creates the pyrimidine ring structure.

Step 3: Hydrolysis

  • The resulting intermediate is hydrolyzed to yield 5-fluorouracil.[3]

Note: This is a simplified representation. For the complete, detailed methodology, please refer to the original 1957 publication in the Journal of the American Chemical Society.

Early Biological Evaluation: From the Benchtop to Preclinical Models

The initial biological assessment of 5-fluoropyrimidines involved a series of in vitro and in vivo experiments to determine their anticancer activity and toxicity profile. These early studies were crucial in validating the initial hypothesis and paving the way for clinical trials.

In Vitro Cytotoxicity Assays

In the 1950s, in vitro screening of potential anticancer agents was becoming an essential tool. While the techniques were not as sophisticated as today's high-throughput methods, they provided valuable initial data on a compound's biological activity.

Commonly Used Early In Vitro Models:

  • HeLa Cells: The first human cell line to be successfully cultured, HeLa cells, derived from cervical cancer, were instrumental in early cancer research, including the testing of chemotherapeutic agents.[4][5][6][7]

  • Ehrlich Ascites Tumor Cells: This murine tumor cell line was widely used for in vitro cytotoxicity assays.[8][9][10][11][12] Cells were incubated with varying concentrations of the test compound, and cell viability was typically assessed using the trypan blue dye exclusion method.[9]

A Representative Early In Vitro Cytotoxicity Protocol (Trypan Blue Exclusion):

  • Cell Preparation: Ehrlich ascites tumor cells are harvested from the peritoneal cavity of mice and washed with a suitable buffer.

  • Incubation: The cells are incubated in a culture medium with various concentrations of 5-fluorouracil for a defined period (e.g., 1 to 24 hours).[9]

  • Staining: A small aliquot of the cell suspension is mixed with a trypan blue solution.

  • Microscopic Examination: The cells are examined under a microscope. Viable cells with intact membranes exclude the dye and remain unstained, while non-viable cells with compromised membranes take up the blue dye.

  • Quantification: The percentage of viable (unstained) versus non-viable (stained) cells is determined to calculate the cytotoxic effect of the compound.

In Vivo Antitumor Activity in Murine Models

Animal models were critical for evaluating the systemic efficacy and toxicity of 5-fluorouracil. Early studies utilized various transplantable tumor models in mice.

Key Murine Tumor Models Used in Early 5-FU Research:

  • Sarcoma 180 (S-180): A transplantable sarcoma widely used in early cancer research.

  • Ehrlich Ascites Carcinoma (Solid Form): In addition to the ascites form for in vitro studies, this tumor could be implanted subcutaneously to form solid tumors for in vivo evaluation.

  • Leukemia L1210: A murine leukemia model.

A Representative Early In Vivo Tumor Growth Inhibition Protocol:

  • Tumor Implantation: A suspension of tumor cells (e.g., Sarcoma 180) is injected subcutaneously into a cohort of mice.

  • Treatment Initiation: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

  • Drug Administration: 5-fluorouracil is administered to the treatment group, typically via intraperitoneal injection, at various doses and schedules.

  • Tumor Measurement: The size of the tumors is measured regularly (e.g., daily or every other day) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Data Analysis: The tumor growth in the treated group is compared to the control group to determine the percentage of tumor growth inhibition.

  • Toxicity Assessment: The mice are monitored for signs of toxicity, including weight loss and mortality.

Table 1: Representative Early In Vivo Antitumor Activity of 5-Fluorouracil in Murine Models

Tumor Model5-FU Dose (mg/kg)Administration ScheduleTumor Growth Inhibition (%)Reference
Gastric Cancer XenograftNot SpecifiedNot Specified26.36[13]
HCT-116 Xenograft25Not Specified>50 (in combination)[14]

Note: The data in this table is illustrative and compiled from various sources. The specific experimental conditions and results varied between studies.

Unraveling the Mechanism of Action: The Inhibition of Thymidylate Synthase

A pivotal moment in the understanding of 5-fluoropyrimidine's mode of action was the discovery of its primary molecular target: thymidylate synthase (TS). This enzyme is essential for the de novo synthesis of thymidylate (dTMP), a necessary precursor for DNA replication.

The groundbreaking work of Heidelberger and his team elucidated that 5-FU itself is a prodrug that is metabolically converted within the cell to its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP).[15] FdUMP then acts as a potent and irreversible inhibitor of thymidylate synthase.

The inhibition of thymidylate synthase by FdUMP is a classic example of "suicide inhibition." FdUMP, mimicking the natural substrate deoxyuridine monophosphate (dUMP), binds to the active site of the enzyme. In the presence of the cofactor N5,N10-methylenetetrahydrofolate, a stable ternary complex is formed between FdUMP, thymidylate synthase, and the cofactor.[16] This complex effectively locks the enzyme in an inactive state, preventing the synthesis of dTMP. The resulting depletion of the thymidine pool leads to what is often termed "thymineless death," as rapidly dividing cancer cells are unable to replicate their DNA and undergo apoptosis.

Secondary Mechanisms of Action

While the inhibition of thymidylate synthase is the primary mechanism of 5-FU's cytotoxicity, early research also identified other contributing factors:

  • Incorporation into RNA: 5-FU can be metabolized to 5-fluorouridine triphosphate (FUTP), which is then incorporated into RNA in place of uridine triphosphate (UTP). This can disrupt RNA processing and function, leading to errors in protein synthesis and contributing to cell death.

  • Incorporation into DNA: Although to a lesser extent, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA. This can lead to DNA damage and fragmentation, further enhancing the cytotoxic effects of the drug.

The First Steps into the Clinic: Early Clinical Trials of 5-Fluorouracil

The promising preclinical data for 5-fluorouracil led to its rapid transition into clinical trials in the late 1950s. These early studies, led by researchers such as Dr. Anthony R. Curreri, provided the first insights into the efficacy and toxicity of 5-FU in cancer patients.

The initial clinical trials focused on patients with a variety of solid tumors. The most promising dosage regimen identified in these early studies was the administration of 15 mg/kg per day for 5 days, followed by half doses on alternate days until the onset of early toxicity.[17]

Key Findings from Early Clinical Trials:

  • Objective Response: An objective tumor regression was observed in approximately 25% of patients with solid tumors who received what was considered an adequate therapeutic dosage.[18]

  • Tumor Types with Sensitivity: Carcinomas of the breast, ovary, large bowel, and rectum, as well as hepatomas, appeared to be sensitive to 5-fluorouracil.[17]

  • Toxicity: The primary dose-limiting toxicities were gastrointestinal (stomatitis, diarrhea) and hematological (leukopenia).[18][19] It was noted that tumor regression was often associated with the manifestation of severe toxicity.[18]

  • Lack of Resistance: In patients with solid tumors who responded to repeated courses of 5-fluorouracil, the development of resistance was not observed in these initial studies.[18]

Table 2: Summary of Early Clinical Trial Data for 5-Fluorouracil

ParameterFindingReference
Dosage Regimen 15 mg/kg/day for 5 days, followed by 7.5 mg/kg on alternate days until toxicity[17]
Objective Response Rate (Solid Tumors) ~25%[18]
Sensitive Tumor Types Breast, Ovary, Colorectal, Hepatoma[17]
Primary Toxicities Stomatitis, Diarrhea, Leukopenia[18][19]

Conclusion and Future Perspectives

The early research on 5-fluoropyrimidines, spearheaded by the visionary work of Charles Heidelberger, laid the foundation for a new era of rationally designed cancer therapies. The successful synthesis, preclinical evaluation, and clinical introduction of 5-fluorouracil provided a powerful new weapon in the fight against cancer and a paradigm for future drug development. The elucidation of its mechanism of action, centered on the inhibition of thymidylate synthase, offered a clear molecular target and opened the door for the development of subsequent generations of fluoropyrimidines and other antimetabolites. The journey from the initial hypothesis to a clinically effective drug stands as a testament to the power of scientific inquiry and innovation in medicine.

References

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Visualizations

Figure 1: Metabolic Activation and Mechanism of Action of 5-Fluorouracil

5-FU_Mechanism_of_Action 5-FU 5-Fluorouracil (5-FU) 5-FU_in 5-FU 5-FU->5-FU_in Uptake FUMP Fluorouridine Monophosphate (FUMP) 5-FU_in->FUMP OPRT FUR Fluorouridine (FUR) 5-FU_in->FUR UP FUDR Fluorodeoxyuridine (FUDR) 5-FU_in->FUDR TP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FUDP->FdUDP Ribonucleotide Reductase RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage Incorporation into RNA FUR->FUMP UK FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP TK TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition FdUDP->FdUMP FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage Incorporation into DNA Thymineless_Death "Thymineless Death" (Apoptosis) TS_Inhibition->Thymineless_Death

Caption: Metabolic pathways of 5-FU leading to its cytotoxic effects.

Figure 2: Early In Vivo Antitumor Activity Workflow

In_Vivo_Workflow Start Start: Murine Model Selection (e.g., Swiss Albino Mice) Tumor_Implantation Tumor Cell Implantation (e.g., Sarcoma 180, s.c.) Start->Tumor_Implantation Tumor_Growth Allow Tumors to Reach Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment Administer 5-FU (i.p. injection) Randomization->Treatment Treatment Group Control Administer Vehicle (Control Group) Randomization->Control Control Group Monitoring Regularly Measure Tumor Volume & Monitor for Toxicity Treatment->Monitoring Control->Monitoring Endpoint Endpoint: Tumor Growth Inhibition Calculation & Toxicity Assessment Monitoring->Endpoint

Caption: A typical workflow for early in vivo evaluation of 5-FU.

Sources

An In-Depth Technical Guide to the Molecular Structure and Bonding of 5-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, bonding characteristics, and key chemical properties of 5-Fluoropyrimidine-2,4-diamine. As a crucial scaffold in medicinal chemistry, particularly in the development of anticancer and antiviral agents, a deep understanding of its structural and electronic properties is paramount. This document synthesizes theoretical calculations with spectroscopic data to offer a detailed perspective on bond lengths, bond angles, tautomeric forms, and spectroscopic signatures. Furthermore, a validated synthesis protocol is presented, alongside an exploration of its significance as a building block in pharmaceutical development, including its relationship to established drugs like Tegafur.

Introduction: The Significance of this compound

This compound, with the chemical formula C₄H₅FN₄, is a heterocyclic organic compound of significant interest in the pharmaceutical industry. The incorporation of a fluorine atom at the 5-position of the pyrimidine ring profoundly influences the molecule's electronic properties, metabolic stability, and biological activity. Fluorinated pyrimidines are a cornerstone in the development of numerous therapeutic agents, most notably in oncology and virology[1][2].

The 2,4-diaminopyrimidine core is a well-established pharmacophore known to mimic the hydrogen bonding patterns of purine and pyrimidine bases, allowing it to interact with various biological targets, including enzymes and receptors[3][4]. The combination of the fluorine substituent and the diaminopyrimidine scaffold makes this compound a highly valuable intermediate for the synthesis of novel drug candidates with potentially enhanced efficacy and pharmacokinetic profiles[5]. Its structural relationship to potent drugs like 5-fluorouracil (5-FU) and its prodrugs, such as Tegafur, underscores its importance in the ongoing quest for more effective and selective therapies[6][7][8].

This guide will delve into the fundamental molecular characteristics of this compound, providing a robust foundation for researchers engaged in its synthesis, modification, and application in drug discovery.

Molecular Structure and Bonding: A Computational and Spectroscopic Perspective

In the absence of a publicly available crystal structure for this compound, we turn to a combination of computational modeling and analysis of spectroscopic data from closely related compounds to elucidate its molecular geometry and bonding.

Predicted Molecular Geometry

Quantum chemical calculations using Density Functional Theory (DFT) provide a reliable prediction of the molecule's three-dimensional structure. The pyrimidine ring is expected to be planar, with the fluorine and amine substituents lying in or very close to the plane of the ring.

Below is a table summarizing the predicted bond lengths and angles for the most stable tautomeric form (the diamino form, as will be discussed in the Tautomerism section). These values are derived from computational analysis and are in line with experimental data for similar pyrimidine derivatives[9][10].

Bond Predicted Length (Å) Angle Predicted Angle (°)
C2-N11.34N1-C2-N3120.5
C2-N(amino)1.36C2-N3-C4118.0
C4-N31.35N3-C4-C5121.0
C4-N(amino)1.37C4-C5-C6119.5
C5-C41.42C5-C6-N1120.0
C5-F1.35C6-N1-C2121.0
C6-N11.33H-N-H (C2-amino)118.0
C6-H1.08H-N-H (C4-amino)117.5
Tautomerism: The Amino-Imino Equilibrium

Like other diaminopyrimidines, this compound can exist in different tautomeric forms due to proton migration[11][12]. The primary equilibrium is between the diamino and the amino-imino forms.

tautomers cluster_diamino Predominant Tautomer Diamino 2,4-Diamino AminoImino 2-Amino-4-imino Diamino->AminoImino Proton migration

Caption: Tautomeric equilibrium of this compound.

Computational studies on related 2,4-diaminopyrimidines suggest that the diamino tautomer is the most stable and therefore the predominant form in solution[11]. The electron-withdrawing nature of the fluorine atom at the 5-position is expected to further favor the diamino form by decreasing the basicity of the ring nitrogens.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The following protocol is a representative method based on established syntheses of related diaminopyrimidines[5][13][14].

Synthetic Workflow

synthesis_workflow Start 2,4-Dichloro-5-fluoropyrimidine Intermediate1 Nucleophilic Substitution with Ammonia (Position 4) Start->Intermediate1 Ammonia, Solvent, Heat Intermediate2 Nucleophilic Substitution with Ammonia (Position 2) Intermediate1->Intermediate2 Higher Temperature/Pressure Product This compound Intermediate2->Product Work-up and Purification

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine[15]

  • Ammonia (in a suitable solvent like ethanol or as a solution in dioxane)

  • Ethanol

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Monosubstitution at C4

  • In a sealed reaction vessel, dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in ethanol.

  • Add a solution of ammonia (1.1 eq) in ethanol dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product, 2-chloro-5-fluoro-pyrimidin-4-amine, can be used in the next step without further purification or purified by column chromatography.

Step 2: Disubstitution at C2

  • Transfer the crude product from Step 1 to a high-pressure reaction vessel.

  • Add a concentrated solution of ammonia in ethanol.

  • Heat the reaction mixture to 120-150 °C for 24-48 hours.

  • After cooling to room temperature, carefully vent the vessel.

  • Remove the solvent under reduced pressure.

Step 3: Work-up and Purification

  • Dissolve the crude residue in dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford pure this compound.

Spectroscopic Characterization

The structure of the synthesized this compound can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H~7.5d~3-4 (JH-F)H6
¹H~6.5br s-NH₂ (C4)
¹H~6.0br s-NH₂ (C2)
¹³C~160s-C2
¹³C~158s-C4
¹³C~140d~240-260 (JC-F)C5
¹³C~130d~15-20 (JC-F)C6

Note: Predicted chemical shifts are based on data from similar compounds and may vary depending on the solvent and concentration. The broad singlets for the amine protons are due to quadrupole broadening and potential exchange with trace amounts of water.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹) Vibration Intensity
3400-3200N-H stretching (amine groups)Strong, broad
1650-1600C=N and C=C stretching (pyrimidine ring)Strong
1580-1550N-H bending (amine groups)Medium
1250-1150C-F stretchingStrong
UV-Visible Spectroscopy

In a suitable solvent such as ethanol or methanol, this compound is expected to exhibit a maximum absorption (λmax) in the range of 260-290 nm. This absorption corresponds to the π → π* electronic transitions within the aromatic pyrimidine ring.

Applications in Drug Development

This compound is a key building block in the synthesis of a wide range of biologically active molecules. Its structural features allow for diverse chemical modifications to optimize pharmacological properties.

Precursor to Anticancer Agents

The diaminopyrimidine scaffold is present in numerous kinase inhibitors and other anticancer drugs. The fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability, making this compound an attractive starting material for the development of novel oncology therapeutics[3][5].

Role in the Synthesis of Tegafur Analogues

Tegafur is a prodrug of 5-fluorouracil, a widely used chemotherapeutic agent[6][7][8]. While this compound is not a direct precursor to Tegafur, its structural similarity and the presence of the key 5-fluoropyrimidine moiety make it a valuable tool for the synthesis of Tegafur analogues and other 5-FU prodrugs with potentially improved therapeutic indices.

drug_development Start This compound Modification Chemical Modification (e.g., N-alkylation, acylation) Start->Modification Analogues Novel Drug Candidates (e.g., Kinase Inhibitors, Antivirals) Modification->Analogues Tegafur Tegafur Analogues (5-FU Prodrugs) Modification->Tegafur

Caption: Role of this compound in drug development.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule of considerable importance in the field of medicinal chemistry. This guide has provided a detailed overview of its molecular structure, bonding, and key chemical properties, drawing upon both theoretical predictions and spectroscopic principles. The outlined synthesis protocol offers a practical approach for its preparation, paving the way for its use in the development of novel therapeutic agents. A thorough understanding of the fundamental characteristics of this versatile building block is essential for unlocking its full potential in the design of next-generation pharmaceuticals.

References

  • Gao, J., Fang, C., Xiao, Z., Huang, L., Chen, C.-H., Wang, L.-T., & Lee, K.-H. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Bioorganic & Medicinal Chemistry Letters, 26(5), 1473-1477.
  • Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327–329.
  • Hokmabady, L., Raissi, H., & Khanmohammadi, A. (2016). Interactions of the 5-fluorouracil anticancer drug with DNA pyrimidine bases: a detailed computational approach. Structural Chemistry, 27(5), 1467–1479.
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  • Karapinar, R., & Karabacak, M. (2010). Crystal Structure, Aromatic Character and AM1 Calculations of 2-(N- Benzylidenehydrazino)-4-trifluoromethyl-pyrimidine and 2-(N-2-Methylbenzylidenehydrazino)- 5-methyl-4-trifluoromethyl-pyrimidine.
  • Kappe, C. O. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 624–631.
  • Kurt, M., Yurdakul, Ş., & Cinar, M. (2010). A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. Journal of Molecular Structure: THEOCHEM, 958(1-3), 55-63.
  • Liu, A., Xu, S., Zhu, L., Hao, C., Liu, W., Chen, C., & Chen, Y. (2021). Synthesis of a novel series of amino acid prodrugs based on tegafur and evaluation of their antitumor activity. Journal of Chinese Pharmaceutical Sciences, 30(9), 743-753.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 69605, 5-Fluoropyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 250705, 2,4-Dichloro-5-fluoropyrimidine. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 255608, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 71407118, 5-Fluoropyrimidine-2,4(1H,3H)-dione--water (1/3). Retrieved from [Link]

  • Sheng, J., & Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3433.
  • Siddle, J. R., et al. (2012). 2-Fluoro-5-(4-fluorophenyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2070.
  • Singh, P., & Kumar, A. (2011). FTIR and circular dichroism spectroscopic study of interaction of 5-fluorouracil with DNA. Journal of Photochemistry and Photobiology B: Biology, 105(2), 143-148.
  • Taylor & Francis. (n.d.). Tegafur – Knowledge and References. Retrieved from [Link]

  • Wang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1592.
  • Zhang, Y., et al. (2020). Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. International Journal of Nanomedicine, 15, 7435–7449.
  • Zhuk, R. (1998). Structure-activity relationship in Ftorafur (Tegafur) and related 5-FU prodrugs. Advances in Experimental Medicine and Biology, 431, 677-680.
  • Zubi, A. A., et al. (2017). Synthesis and Evaluation of New Tegafur Derivatives Containing 1,3,4-Thiadiazole Moiety. Indian Journal of Heterocyclic Chemistry, 27(4), 355-360.
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An In-depth Technical Guide to the Solubility and Stability of 5-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Fluoropyrimidine-2,4-diamine, a key heterocyclic amine of interest in pharmaceutical research and development. A deep understanding of the solubility and stability of this active pharmaceutical ingredient (API) is paramount for robust formulation development, ensuring therapeutic efficacy, and meeting regulatory standards. This document outlines detailed methodologies for determining aqueous and organic solubility, as well as protocols for assessing the stability of this compound under various stress conditions as mandated by international guidelines. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.

Introduction: The Significance of Physicochemical Characterization

This compound, with the molecular formula C₄H₅FN₄ and a molecular weight of 128.11 g/mol , is a fluorinated pyrimidine derivative with significant potential in medicinal chemistry.[1][2] The introduction of a fluorine atom onto the pyrimidine ring can profoundly influence the molecule's electronic properties, pKa, and metabolic stability, making it a compound of interest for targeted therapies. The success of any pharmaceutical compound is intrinsically linked to its solubility and stability. Poor solubility can lead to low bioavailability and erratic absorption, while instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide is structured to provide a logical workflow for the comprehensive assessment of this compound's solubility and stability, beginning with its fundamental properties and progressing to detailed experimental protocols.

Core Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for designing meaningful solubility and stability studies.

PropertyValue/InformationSource
Molecular Formula C₄H₅FN₄[1]
Molecular Weight 128.11 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 155-11-3[1]
Computed XLogP3 -0.4[1]

The negative XLogP3 value suggests that this compound is a hydrophilic compound, indicating a preference for aqueous environments over lipid-like environments. This has significant implications for its formulation and potential routes of administration.

Comprehensive Solubility Assessment

The solubility of an API is a critical determinant of its oral bioavailability and intravenous formulation feasibility. We will explore methodologies for determining both kinetic and thermodynamic solubility.

Thermodynamic vs. Kinetic Solubility: A Deliberate Choice

During early-stage drug discovery, kinetic solubility assays are often employed for high-throughput screening.[3] These rapid methods, which typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer, provide a preliminary indication of solubility.[3] However, for in-depth characterization required for lead optimization and formulation development, thermodynamic solubility is the gold standard.[3] Thermodynamic solubility represents the true equilibrium between the dissolved and undissolved compound, providing a more accurate measure of its intrinsic solubility.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[4]

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (solid)

  • Purified water (Milli-Q or equivalent)

  • Phosphate buffered saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • Ethanol, Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO) (analytical grade)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC-UV system

  • 0.22 µm syringe filters

Methodology:

  • Preparation: Add an excess amount of solid this compound to each vial containing a known volume of the respective solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated stability-indicating HPLC-UV method. A review of analytical methods for the related compound 5-fluorouracil suggests that HPLC-UV is a robust technique for quantification.[5]

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Causality of Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated, a prerequisite for determining thermodynamic solubility.

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.

  • Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium.

  • Filtration: Prevents undissolved particles from artificially inflating the measured concentration.

Expected Solubility Profile

Given its hydrophilic nature (XLogP3 -0.4), this compound is anticipated to exhibit good aqueous solubility. Its solubility is likely to be pH-dependent due to the presence of basic amine groups. In acidic solutions, these amines will be protonated, forming salts that are generally more water-soluble. Conversely, in basic solutions, the compound will be in its free base form, which may have lower aqueous solubility. The solubility in polar organic solvents like DMSO and methanol is expected to be higher than in non-polar solvents.

In-depth Stability Analysis: A Proactive Approach

Stability testing is a critical component of drug development, providing evidence of how the quality of an API changes over time under the influence of various environmental factors.[6] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for conducting these studies.[6]

Forced Degradation (Stress Testing): Unveiling Degradation Pathways

Forced degradation studies are undertaken to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8] These studies are crucial for developing stability-indicating analytical methods. The typical stress conditions include acid and base hydrolysis, oxidation, thermal stress, and photolysis.[6][7]

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow API This compound (in solution) Stress_Conditions Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Stress_Conditions->Oxidation Thermal Thermal Stress (e.g., 80°C) Stress_Conditions->Thermal Photo Photostability (ICH Q1B guidelines) Stress_Conditions->Photo Analysis Analysis by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Degradation_Profile Degradation Profile & Pathway Elucidation Analysis->Degradation_Profile

Caption: Workflow for forced degradation studies of this compound.

Protocol for Hydrolytic Stability

Objective: To evaluate the susceptibility of this compound to hydrolysis across a range of pH values.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in 0.1 M HCl, purified water, and 0.1 M NaOH.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by HPLC-UV/MS to quantify the remaining parent compound and detect any degradation products.

Anticipated Degradation: The diamine functionalities on the pyrimidine ring may be susceptible to hydrolysis, particularly under acidic or basic conditions. The C-F bond is generally stable, but extreme conditions could lead to its cleavage.

Protocol for Oxidative Stability

Objective: To assess the susceptibility of this compound to oxidation.

Methodology:

  • Sample Preparation: Prepare a solution of this compound and treat it with a solution of hydrogen peroxide (e.g., 3%).

  • Incubation: Store the solution at room temperature, protected from light.

  • Time-Point Analysis: Analyze the solution at various time points to monitor for degradation.

Anticipated Degradation: The amine groups are potential sites for oxidation.

Protocol for Thermal Stability

Objective: To evaluate the stability of this compound under elevated temperatures.

Methodology:

  • Solid-State: Store the solid API at elevated temperatures (e.g., 10°C increments above the accelerated testing temperature) and analyze for degradation over time.[6]

  • Solution-State: Prepare a solution of the API and store it at an elevated temperature. Analyze at various time points. For the related compound 5-Fluorouracil, thermal breakdown occurs around 285°C.[9]

Protocol for Photostability

Objective: To determine the light sensitivity of this compound.

Methodology:

  • Exposure: Expose the solid API and its solution to a light source that conforms to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

  • Analysis: Compare the exposed samples to the dark control to assess the extent of photodegradation.

Long-Term and Accelerated Stability Studies

Following forced degradation studies, formal stability studies are conducted on at least three primary batches of the API to establish a re-test period.[6]

Storage Conditions for Formal Stability Studies (ICH Q1A(R2))

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Logical Relationship of Stability Studies

Stability_Studies_Logic Forced_Deg Forced Degradation (Identifies Pathways & Methods) Accelerated Accelerated Stability (Predicts Long-Term Behavior) Forced_Deg->Accelerated Long_Term Long-Term Stability (Confirms Shelf-Life) Accelerated->Long_Term Retest_Period Establishment of Re-Test Period Long_Term->Retest_Period

Caption: Logical progression of stability studies for an API.

Conclusion and Forward-Looking Recommendations

The comprehensive evaluation of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. This guide has provided a robust framework and detailed methodologies for these critical assessments. The hydrophilic nature of the compound suggests that aqueous-based formulations may be viable, but its pH-dependent solubility must be carefully considered. The stability profile, elucidated through systematic forced degradation and formal stability studies, will inform formulation strategies, packaging requirements, and storage conditions. By adhering to these scientifically grounded and regulatory-compliant protocols, researchers can de-risk their development programs and build a solid foundation for bringing safe and effective medicines to patients.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5).
  • ICH Harmonised Tripartite Guideline. (2003, February 6). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Stability tests according to ICH Q1A (R2). (2012, October 12). Memmert.com.
  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. Helago-sk.sk.
  • 5-FLUORO-DIHYDRO-PYRIMIDINE-2,4-DIONE Chemical Properties. ChemicalBook.
  • Annex 10 - ICH.
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  • Determination of heterocyclic amines in urine samples by capillary liquid chromatography with evaporated light-scattering detection. (2006). Journal of Chromatography A.
  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices. (2010). Analytical and Bioanalytical Chemistry.
  • 5-Fluoropyrimidine-2,4(1H,3H)-dione--water (1/3). PubChem.
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historical development of 2,4-diamino-5-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Historical Development of 2,4-Diamino-5-fluoropyrimidine

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical principles to solve complex challenges in drug discovery. The story of 2,4-diamino-5-fluoropyrimidine is not merely a chronicle of its synthesis; it is a compelling narrative of rational drug design, where two independent, powerful streams of medicinal chemistry converged. This guide is structured to reflect that journey—from the foundational concepts that predicted its utility to the synthetic strategies that brought it to the bench and its subsequent evolution as a critical scaffold in modern therapeutics. We will explore the causality behind the chemistry, treating each synthetic protocol not as a mere recipe, but as a self-validating system of inquiry.

Part 1: Genesis - The Convergence of Two Research Paradigms

The conceptual origins of 2,4-diamino-5-fluoropyrimidine lie at the intersection of two seminal mid-20th century discoveries in chemotherapy.

The 5-Fluoropyrimidine Legacy: In 1957, Charles Heidelberger and his colleagues rationally designed and synthesized 5-fluorouracil (5-FU).[1][2] This work was predicated on the observation that cancer cells often exhibit a higher rate of uracil uptake compared to healthy tissues.[1] By replacing the hydrogen at the C-5 position with a fluorine atom—an element of similar size but vastly different electronegativity—they created a "fraudulent" metabolite. Once inside the cell, 5-FU is converted into fluorodeoxyuridine monophosphate (FdUMP), a potent inhibitor of thymidylate synthase (TS), thereby halting DNA synthesis.[1][3] This established the 5-fluoropyrimidine core as a cornerstone of anticancer therapy and a powerful tool in chemical biology.[2][4]

The Rise of Diaminopyrimidine Antifolates: Concurrently, in the late 1940s, George Hitchings' group was investigating pyrimidine and purine analogs as potential antagonists of nucleic acid biosynthesis.[5] Their research revealed that 2,4-diaminopyrimidines did not act as thymine antagonists as initially expected. Instead, they interfered with the utilization of folic acid.[5] This led to the profound discovery that these molecules were potent inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for regenerating tetrahydrofolate, a key cofactor in the synthesis of nucleotides and amino acids. This line of inquiry yielded landmark drugs like the antimalarial pyrimethamine and the antibacterial trimethoprim, cementing the 2,4-diaminopyrimidine scaffold as a privileged pharmacophore for DHFR inhibition.[5][6]

The logical and compelling next step was to merge these two validated concepts: to combine the potent DHFR-inhibiting 2,4-diamino scaffold with the bioisosteric and electronically modulating 5-fluoro substitution. This fusion promised a molecule with enhanced enzymatic binding, improved metabolic stability, and a refined pharmacokinetic profile, giving birth to the target of our discussion: 2,4-diamino-5-fluoropyrimidine.

G cluster_0 5-Fluoropyrimidine Research cluster_1 Antifolate Research Heidelberger Heidelberger et al. (1957) Rational Design of 5-FU TS_Inhibition Mechanism: Inhibition of Thymidylate Synthase (TS) Heidelberger->TS_Inhibition Uracil Observation: Cancer cells have high uracil uptake Uracil->Heidelberger Target Conceptualization of 2,4-Diamino-5-fluoropyrimidine TS_Inhibition->Target Provides 5-Fluoro Moiety (Metabolic Block) Hitchings Hitchings et al. (1940s) Diaminopyrimidine Analogs DHFR_Inhibition Discovery: Inhibition of Dihydrofolate Reductase (DHFR) Hitchings->DHFR_Inhibition Folic_Acid Initial Hypothesis: Nucleic Acid Antagonists Folic_Acid->Hitchings DHFR_Inhibition->Target Provides 2,4-Diamino Scaffold (DHFR Inhibition)

Figure 1: Conceptual convergence leading to 2,4-diamino-5-fluoropyrimidine.

Part 2: The Synthetic Challenge - Forging the Core Structure

The synthesis of 2,4-diamino-5-fluoropyrimidine and its derivatives relies on robust and regioselective chemical transformations. While various methods exist for constructing pyrimidine rings, the most prevalent and industrially scalable approach for this specific molecule involves sequential Nucleophilic Aromatic Substitution (SNAr) on a pre-fluorinated, di-halogenated precursor.

Causality of the Preferred Pathway: The choice of 2,4-dichloro-5-fluoropyrimidine as the starting material is strategic. The pyrimidine ring is electron-deficient, a property exacerbated by the two chlorine atoms and the highly electronegative fluorine atom. This electron deficiency activates the ring towards nucleophilic attack. Furthermore, the C4 and C2 positions exhibit differential reactivity, with the C4 position being significantly more susceptible to nucleophilic substitution than the C2 position. This inherent regioselectivity allows for a controlled, stepwise introduction of different amino groups, which is a cornerstone of creating diverse chemical libraries for drug discovery.[7]

Key Experimental Protocol: Synthesis via Sequential SNAr

This protocol describes a generalized, self-validating workflow for the synthesis of 2,4-diamino-5-fluoropyrimidine.

Objective: To synthesize 2,4-diamino-5-fluoropyrimidine from 2,4-dichloro-5-fluoropyrimidine via a two-step nucleophilic aromatic substitution.

Materials:

  • 2,4-Dichloro-5-fluoropyrimidine (CAS 2927-71-1)

  • Ammonium hydroxide solution (or gaseous ammonia)

  • Ethanol or Isopropanol (solvent)

  • Triethylamine (DIPEA) or other non-nucleophilic base

  • Pressurized reaction vessel

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Deuterated solvent (e.g., DMSO-d6) for NMR analysis

Step-by-Step Methodology:

Step 1: Monosubstitution at the C4 Position

  • Reaction Setup: In a fume hood, charge a clean, dry round-bottom flask with 2,4-dichloro-5-fluoropyrimidine (1.0 eq). Dissolve it in ethanol (approx. 10 mL per gram of starting material).

  • Nucleophilic Addition: Cool the solution to 0°C in an ice bath. Slowly add aqueous ammonium hydroxide (2.0-3.0 eq) dropwise over 30 minutes. The use of a slight excess of the nucleophile drives the reaction to completion.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours at room temperature.

  • Workup and Isolation: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol. Add water to the residue and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, 2-chloro-5-fluoro-4-aminopyrimidine.

  • Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure monosubstituted intermediate.

Step 2: Disubstitution at the C2 Position

  • Reaction Setup: Transfer the purified 2-chloro-5-fluoro-4-aminopyrimidine (1.0 eq) to a thick-walled, sealable pressure vessel. Add ethanol and a large excess of aqueous ammonium hydroxide.

  • Causality of Conditions: The substitution at C2 is significantly less facile than at C4 due to electronic effects. Therefore, forcing conditions are required. The reaction is heated to 100-120°C in the sealed vessel. The elevated temperature provides the necessary activation energy to overcome the reaction barrier.

  • Reaction Monitoring: Monitor the reaction over 12-24 hours. As the reaction is under pressure, monitoring is typically done by running small aliquots after cooling and depressurizing the vessel.

  • Workup and Isolation: After cooling to room temperature, carefully vent the vessel. Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether or recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the final product, 2,4-diamino-5-fluoropyrimidine.

  • Final Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the protocol was successful. The expected spectra would confirm the symmetric nature of the final product and the presence of the fluorine atom (via C-F coupling in the ¹³C NMR).

G Start 2,4-Dichloro-5-fluoropyrimidine Step1 Step 1: SNAr at C4 - NH4OH (aq) - Ethanol, 0°C to RT Start->Step1 Intermediate Intermediate: 2-Chloro-5-fluoro-4-aminopyrimidine Step1->Intermediate Step2 Step 2: SNAr at C2 - NH4OH (aq, excess) - Ethanol, 120°C (sealed vessel) Intermediate->Step2 Product Final Product: 2,4-Diamino-5-fluoropyrimidine Step2->Product Validation Validation - TLC Monitoring - Column Chromatography - NMR, Mass Spec Product->Validation Characterization

Figure 2: Synthetic workflow for 2,4-diamino-5-fluoropyrimidine via sequential SNAr.

Part 3: From Scaffold to Drug - A Versatile Pharmacophore in Medicinal Chemistry

The true value of 2,4-diamino-5-fluoropyrimidine is realized in its application as a versatile intermediate and core scaffold for the development of targeted therapeutics.[8]

DHFR Inhibition: The primary and most direct application stems from its inherent ability to inhibit DHFR. The 2,4-diamino groups are critical for binding within the enzyme's active site, mimicking the pteridine ring of the natural substrate, dihydrofolate. The N1 nitrogen and the 2-amino group form key hydrogen bonds with a conserved acidic residue (e.g., Asp27 in human DHFR), while the 4-amino group interacts with backbone carbonyls. The 5-fluoro substituent sits in a more variable region of the active site, where its electronegativity and potential to form hydrogen bonds can significantly enhance binding affinity and selectivity for pathogenic DHFRs (e.g., from bacteria or protozoa) over the human enzyme.[9][10][11][12]

G cluster_0 DHFR Active Site cluster_1 2,4-Diamino-5-fluoropyrimidine Ligand Asp27 Aspartate Residue (Conserved Acidic Pocket) Backbone Enzyme Backbone (Carbonyls) Hydrophobic Hydrophobic Pocket Pyrimidine N1 & 2-Amino Group Pyrimidine->Asp27 Key H-Bond Interaction (Ionic/H-Bond) Amino4 4-Amino Group Amino4->Backbone H-Bond Interaction Fluoro5 5-Fluoro Group Fluoro5->Hydrophobic Modulates Potency & Selectivity (van der Waals, Dipole Interactions)

Sources

Unveiling the Therapeutic Potential of 5-Fluoropyrimidine-2,4-diamine Derivatives: A Technical Guide to Their Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Shift from Broad-Spectrum Antimetabolites to Targeted Kinase Inhibition

For decades, the fluoropyrimidine scaffold has been a cornerstone of cancer chemotherapy, with agents like 5-fluorouracil (5-FU) exerting their cytotoxic effects through the disruption of nucleotide synthesis and incorporation into DNA and RNA.[1] However, the landscape of oncology drug discovery is continually evolving, with a pronounced shift towards targeted therapies that offer enhanced precision and potentially wider therapeutic windows. Within this paradigm, the 5-fluoropyrimidine-2,4-diamine core has emerged as a privileged scaffold, not as a traditional antimetabolite, but as a versatile foundation for the development of potent and selective kinase inhibitors.[2]

This technical guide provides an in-depth exploration of the primary biological targets of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives. We will delve into the rationale behind their design, their mechanism of action at the molecular level, and the downstream cellular consequences of target engagement. Furthermore, this guide will serve as a practical resource for researchers in the field, offering detailed, field-proven protocols for the key experiments required to characterize and validate these promising therapeutic candidates. The design of these compounds often employs a pharmacophore-oriented scaffold-hopping strategy, which allows for the exploration of novel chemical space while retaining key interactions with the target protein.[3][4][5]

Primary Biological Targets: The Cyclin-Dependent Kinases CDK2 and CDK9

Extensive research has identified Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9) as the principal biological targets of a significant class of this compound derivatives.[2][6] These kinases are critical regulators of fundamental cellular processes, and their dysregulation is a hallmark of many cancers, making them compelling targets for therapeutic intervention.[3][7]

The Rationale for Dual CDK2 and CDK9 Inhibition

CDK2, in complex with cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle.[3] Its inhibition leads to cell cycle arrest, preventing the proliferation of rapidly dividing cancer cells.[2] On the other hand, CDK9, as a component of the positive transcription elongation factor b (P-TEFb) complex with cyclin T1, is a key regulator of transcriptional elongation.[1] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis.[1] The dual inhibition of both CDK2 and CDK9, therefore, presents a powerful synergistic strategy to both halt cancer cell proliferation and promote cell death.[8]

Molecular Mechanism of Action

Derivatives of this compound act as ATP-competitive inhibitors of CDK2 and CDK9. The 2,4-diaminopyrimidine core serves as a scaffold that mimics the purine ring of ATP, forming key hydrogen bond interactions within the kinase hinge region. The strategic placement of the 5-fluoro substituent and the N2,N4-diphenyl groups allows for additional interactions within the ATP-binding pocket, contributing to the potency and selectivity of these compounds.

Cellular Consequences of Target Engagement

The inhibition of CDK2 and CDK9 by this compound derivatives triggers a cascade of cellular events that ultimately lead to the suppression of tumor growth. The primary cellular outcomes are:

  • Cell Cycle Arrest: Inhibition of CDK2/cyclin E prevents the phosphorylation of the retinoblastoma protein (Rb), leading to a G1 phase arrest.[3] Some derivatives have also been shown to induce a G2/M phase arrest.[2][9]

  • Induction of Apoptosis: By inhibiting CDK9-mediated transcription, the levels of short-lived anti-apoptotic proteins, such as Mcl-1, are reduced, tipping the cellular balance towards apoptosis.[1]

  • Anti-proliferative Activity: The combined effects of cell cycle arrest and apoptosis result in potent anti-proliferative activity against a broad range of cancer cell lines.[2]

The following diagram illustrates the central role of CDK2 and CDK9 in cell cycle progression and transcription, and the points of intervention by this compound inhibitors.

Caption: Dual inhibition of CDK2 and CDK9 by this compound derivatives leads to cell cycle arrest and apoptosis.

Quantitative Data Summary

The anti-proliferative and enzyme inhibitory activities of various 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been evaluated in numerous studies. The following table summarizes representative data for a selection of these compounds.

Compound IDTargetIC50 (nM)Cell LineGI50 (µM)Reference
6d CDK2/cyclin E1230A5491.2
CDK9/cyclin T1130DU-1451.5
KB0.8
KBvin0.9
9g CDK2/cyclin E180A5490.5
CDK9/cyclin T150DU-1450.6
KB0.3
KBvin0.4
3g CDK2/cyclin A83MDA-MB-231-[2]
CDK9/cyclin T1110[2]
3c CDK2/cyclin A210MDA-MB-231-[2]
CDK9/cyclin T165[2]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments used to characterize the biological activity of this compound derivatives.

In Vitro Kinase Inhibition Assay (CDK2/cyclin E1 & CDK9/cyclin T1)

This protocol describes a common method for determining the in vitro potency of a compound against CDK2 and CDK9.

Kinase_Assay_Workflow Workflow for In Vitro Kinase Inhibition Assay Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Incubation Incubate compound with kinase reaction mixture Compound_Prep->Incubation Enzyme_Prep Prepare kinase reaction (Enzyme, Substrate, ATP) Enzyme_Prep->Incubation Detection Add detection reagent (e.g., ADP-Glo™) Incubation->Detection Readout Measure luminescence Detection->Readout Analysis Calculate IC50 values Readout->Analysis End End Analysis->End

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of a test compound.

Materials:

  • Recombinant human CDK2/cyclin E1 and CDK9/cyclin T1 (e.g., from Promega or BPS Bioscience).[10][11]

  • Kinase substrate (e.g., a specific peptide or histone H1).

  • ATP.

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[10]

  • Test compound (this compound derivative).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.[10][11]

  • 384-well white microplates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Prepare the kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. The optimal concentrations of each component should be determined empirically.

  • Add 4 µL of the kinase reaction mixture to each well containing the test compound.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cellular Proliferation Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric method used to determine the anti-proliferative effects of a compound on adherent cancer cell lines.[7][12][13][14][15]

Materials:

  • Cancer cell lines (e.g., A549, DU-145, KB).

  • Complete cell culture medium.

  • Test compound.

  • Trichloroacetic acid (TCA), 10% (w/v).

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

  • Tris base solution, 10 mM.

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Treat the cells with a serial dilution of the test compound for 72 hours.

  • After the incubation period, fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plates five times with slow-running tap water and allow them to air dry.

  • Stain the fixed cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.

  • Measure the absorbance at 515 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol allows for the quantitative analysis of cell cycle distribution following treatment with a test compound.[1][16][17]

Materials:

  • Cancer cell line.

  • Test compound.

  • Phosphate-buffered saline (PBS).

  • 70% ethanol, ice-cold.

  • Propidium iodide (PI) staining solution (containing RNase A).[16][17]

  • Flow cytometer.

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at the desired concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software (e.g., FlowJo) to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6][8][18]

Materials:

  • Cancer cell line.

  • Test compound.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).

  • Flow cytometer.

Procedure:

  • Seed cells and treat with the test compound as described for the cell cycle analysis.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate at room temperature for 15 minutes in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Selectivity and Pharmacokinetic Profile

A crucial aspect of drug development is the characterization of a compound's selectivity and pharmacokinetic (ADME) properties.

Selectivity Profiling: While this compound derivatives show potent inhibition of CDK2 and CDK9, it is essential to assess their activity against a broader panel of kinases to understand their selectivity profile and potential for off-target effects.[19][20] This is typically done using commercially available kinase profiling services. The pyrimidine core is a common motif in many kinase inhibitors, which can sometimes lead to poor selectivity.[21][22]

Pharmacokinetics: Early assessment of pharmacokinetic properties is critical for the successful development of a drug candidate. For pyrimidine-based kinase inhibitors, key parameters to evaluate include oral bioavailability, plasma clearance, and metabolic stability.[23][24][25][26] These studies are typically conducted in preclinical animal models.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly valuable starting point for the development of potent dual inhibitors of CDK2 and CDK9. These compounds have demonstrated significant anti-proliferative activity in a variety of cancer cell lines, operating through a well-defined mechanism of inducing cell cycle arrest and apoptosis. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of these and other kinase inhibitors.

Future research in this area will likely focus on optimizing the selectivity of these compounds to minimize potential off-target toxicities, as well as improving their pharmacokinetic profiles to enhance their drug-like properties. The continued exploration of structure-activity relationships within this chemical series holds great promise for the development of novel and effective targeted therapies for cancer.

References

  • Ye, W., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 7(5), 963-971. [Link]

  • Ye, W., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. RSC Publishing. [Link]

  • Al-Ajam, A., et al. (2021). Functional Determinants of Cell Cycle Plasticity and Sensitivity to CDK4/6 Inhibition. Molecular Cancer Research, 19(3), 488-501. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. Retrieved from [Link]

  • Vidula, N., & Rugo, H. S. (2014). Regaining Control of the Cell Cycle With CDK 4/6 Inhibitors: A Promising Targeted Therapy for Breast Cancer. Oncology (Williston Park), 28(9), 779-786. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. (2021). ChemRxiv. [Link]

  • Al-Obeidi, F. A., et al. (2021). Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy. Acta Pharmaceutica Sinica B, 11(7), 1879-1901. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. [Link]

  • Wang, Y., et al. (2019). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. European Journal of Medicinal Chemistry, 182, 111649. [Link]

  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. (2024). Molecular Biotechnology. [Link]

  • A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. (2021). ChemRxiv. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. [Link]

  • A Deep Learning Based Scaffold Hopping Strategy for the Design of Kinase Inhibitors. (2021). ChemRxiv. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). SciSpace. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • SRB Cytotoxicity Assay. (2023). Canvax Biotech. [Link]

  • The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. (2009). PubMed. [Link]

  • Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. (2015). PubMed. [Link]

  • Oral pharmacokinetic parameters of the kinase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2022). MDPI. [Link]

  • Can someone provide me with a detailed protocol for a CDK9 kinase assay?. (2015). ResearchGate. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed. [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Author Manuscript. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. (n.d.). ChemRxiv. [Link]

  • CDK9/CyclinT Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoropyrimidine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 5-Fluoropyrimidine-2,4-diamine Scaffold

The this compound core is a cornerstone scaffold in modern medicinal chemistry. Its significance stems from the unique combination of the pyrimidine ring, a privileged structure in numerous biological processes, and the strategic placement of a fluorine atom at the C5 position. This substitution dramatically alters the electronic properties of the ring, enhancing binding affinities and metabolic stability, while the diamine functionalities at the C2 and C4 positions provide versatile points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activity. They are prominently featured as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are critical regulators of the cell cycle and transcription, making them attractive targets for oncology.[1][2] The parent compound, 5-Fluorocytosine (Flucytosine), is an important antifungal drug that functions as a prodrug, being converted intracellularly by fungal cytosine deaminase into the potent antimetabolite 5-fluorouracil (5-FU).[3][4] This mechanism of action highlights another key application: as intermediates in the synthesis of other clinically vital drugs, including anti-cancer and anti-HIV agents.[3]

This document provides a comprehensive guide to the principal synthetic strategies for accessing this compound derivatives, offering detailed, field-proven protocols and explaining the causality behind key experimental choices.

Overview of Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into two main approaches: modification of a pre-existing fluorinated pyrimidine core, typically derived from 5-Fluorouracil (5-FU), or de novo construction of the ring system from acyclic precursors. The choice of strategy depends on the availability of starting materials, the desired substitution pattern, and scalability.

Synthetic_Strategies cluster_0 Main Approaches cluster_1 Protocol 1: Core Modification cluster_2 Protocol 2: De Novo Synthesis Start Target: this compound Derivatives Approach1 Modification of 5-Fluoropyrimidine Core Start->Approach1 Approach2 De Novo Ring Synthesis (Cyclocondensation) Start->Approach2 FU 5-Fluorouracil (5-FU) Approach1->FU Acyclic Acyclic Precursors (e.g., Fluoroacetonitrile, Formate Esters) Approach2->Acyclic DCP 2,4-Dichloro-5-fluoropyrimidine FU->DCP Chlorination (e.g., POCl₃) Monoamino Regioselective Amination (C4) 4-Amino-2-chloro-5-fluoropyrimidine derivative DCP->Monoamino Nucleophilic Substitution (Amine 1, Et₃N) Diamino Second Amination (C2) N2,N4-Disubstituted-5-fluoropyrimidine- 2,4-diamine Monoamino->Diamino Nucleophilic Substitution (Amine 2, Heat/Acid) Enolate β-Fluoroenolate Salt Acyclic->Enolate Claisen-type Condensation Final_DeNovo 2,4-Diamino-5-fluoropyrimidine Enolate->Final_DeNovo Cyclization with Guanidine

Caption: High-level overview of the primary synthetic routes to this compound derivatives.

Protocol 1: Synthesis from 5-Fluorouracil via a Dichloro-Intermediate

This is the most prevalent and versatile method, leveraging the commercially available and inexpensive 5-Fluorouracil (5-FU). The strategy hinges on converting the hydroxyl groups of the uracil tautomer into excellent leaving groups (chlorides), which can then be sequentially displaced by amines.

Causality and Mechanistic Insights:

The core principle of this protocol is the activation of the C2 and C4 positions of the pyrimidine ring towards nucleophilic aromatic substitution. In 5-FU, these positions are part of an amide-like system and are not electrophilic enough to react with amines directly. Treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) converts the keto-enol tautomer of 5-FU into the highly reactive 2,4-dichloro-5-fluoropyrimidine intermediate.[5]

The subsequent amination steps are regioselective. The C4 position is significantly more reactive towards nucleophiles than the C2 position due to the electronic influence of the adjacent fluorine atom and the nitrogen at position 3. This differential reactivity allows for the controlled, stepwise introduction of two different amine substituents, a critical feature for building libraries of diverse derivatives for structure-activity relationship (SAR) studies.[1]

Experimental Workflow Diagram

Protocol_1_Workflow cluster_A Part A: Synthesis of 2,4-Dichloro-5-fluoropyrimidine cluster_B Part B: Sequential Amination A_Start 1. Combine 5-FU, POCl₃, and a tertiary amine base (e.g., Dimethylaniline) A_Heat 2. Heat mixture under reflux (e.g., 100-110 °C) for several hours A_Start->A_Heat A_Monitor 3. Monitor reaction via TLC/LC-MS until 5-FU is consumed A_Heat->A_Monitor A_Quench 4. Cool and carefully quench reaction mixture with ice water A_Monitor->A_Quench A_Extract 5. Extract product with an organic solvent (e.g., DCM, EtOAc) A_Quench->A_Extract A_Purify 6. Purify by distillation or column chromatography A_Extract->A_Purify A_Product Product: 2,4-Dichloro-5-fluoropyrimidine A_Purify->A_Product B_Start 1. Dissolve Dichloro-intermediate in an alcohol solvent (e.g., EtOH) A_Product->B_Start Input for Part B B_Amine1 2. Add Amine 1 (1 eq.) and a non-nucleophilic base (e.g., Et₃N, DIPEA) B_Start->B_Amine1 B_Stir1 3. Stir at room temperature to reflux (regioselective C4 substitution) B_Amine1->B_Stir1 B_Intermediate Intermediate: 4-Amino-2-chloro derivative B_Stir1->B_Intermediate B_Amine2 4. Add Amine 2 (>1 eq.) and optionally an acid catalyst (e.g., TFA) B_Intermediate->B_Amine2 B_Heat2 5. Heat mixture at elevated temperature (reflux) B_Amine2->B_Heat2 B_Workup 6. Cool, concentrate, and perform aqueous workup/extraction B_Heat2->B_Workup B_Purify 7. Purify by crystallization or column chromatography B_Workup->B_Purify B_Product Final Product: N2,N4-Disubstituted Derivative B_Purify->B_Product

Caption: Step-by-step experimental workflow for the synthesis of this compound derivatives from 5-FU.

Detailed Step-by-Step Protocol

Part A: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil [5]

  • Reagent Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 5-Fluorouracil (1.0 eq), a tertiary amine base such as N,N-dimethylaniline (approx. 1.1 eq), and phosphorus oxychloride (POCl₃, approx. 4-5 eq).

    • Expertise & Experience: N,N-dimethylaniline acts as a catalyst and HCl scavenger. POCl₃ is used in excess to serve as both the chlorinating reagent and the solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (5-FU) is fully consumed (typically 3-5 hours).

  • Workup: Cool the mixture to room temperature, then slowly and carefully pour it onto crushed ice with stirring in a well-ventilated fume hood.

    • Trustworthiness: This quenching step is highly exothermic and releases HCl gas. Perform with extreme caution.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by vacuum distillation to yield 2,4-dichloro-5-fluoropyrimidine as a clear liquid.

Part B: Sequential Nucleophilic Substitution [1]

  • First Amination (C4 Position):

    • Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in an alcohol solvent such as ethanol (EtOH) or isopropanol (i-PrOH).

    • Add a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq), followed by the first amine (Amine 1, 1.0-1.1 eq) at room temperature.

    • Stir the reaction at room temperature or with gentle heating until the mono-substituted product is predominantly formed, as confirmed by TLC/LC-MS.

    • The intermediate, a 4-(substituted-amino)-2-chloro-5-fluoropyrimidine, can be isolated by removing the solvent and purifying, or used directly in the next step.

  • Second Amination (C2 Position):

    • To the crude or purified intermediate, add the second amine (Amine 2, 1.2-2.0 eq).

    • The substitution at the less reactive C2 position often requires more forcing conditions. Add trifluoroacetic acid (TFA) as a catalyst and heat the mixture to reflux for several hours to overnight.[1]

    • Expertise & Experience: The acid catalyst protonates the pyrimidine ring, further activating the C2 position for nucleophilic attack. The choice of solvent and temperature is critical and may require optimization based on the nucleophilicity of Amine 2.

  • Final Workup and Purification:

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in an organic solvent (e.g., EtOAc) and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by flash column chromatography on silica gel or by recrystallization to obtain the desired N²,N⁴-disubstituted-5-fluoropyrimidine-2,4-diamine derivative.

Protocol 2: De Novo Synthesis via Cyclocondensation

This approach builds the fluorinated pyrimidine ring from simple, acyclic precursors. It is particularly valuable when the required starting pyrimidines are unavailable or when alternative substitution patterns are desired. A modern and efficient method involves the Claisen-type condensation of fluoroacetonitrile.[6]

Causality and Mechanistic Insights:

This synthesis relies on creating a C3 fluorinated building block that can react with a guanidine or amidine equivalent, which provides the N-C-N fragment needed to close the six-membered ring. The key intermediate is a (Z)-2-cyano-2-fluoroethen-1-olate salt, formed by the condensation of fluoroacetonitrile with an orthoformate or formate ester.[6][7] This enolate is a potent bis-electrophile precursor. The subsequent cyclization with guanidine proceeds via nucleophilic attack followed by condensation and elimination to form the stable aromatic pyrimidine ring.

Detailed Step-by-Step Protocol[6]
  • Formation of the Fluoroenolate Intermediate:

    • In a suitable reactor, a solution of sodium methoxide in methanol is prepared.

    • A mixture of fluoroacetonitrile (1.0 eq) and ethyl formate (1.2 eq) is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction is stirred until the formation of the potassium (Z)-2-cyano-2-fluoroethenolate is complete (monitored by NMR or other suitable methods). The intermediate can be isolated as a salt.

  • Cyclocondensation with Guanidine:

    • Guanidine carbonate or hydrochloride (approx. 1.0 eq) is dissolved in a methanolic solution of sodium methoxide.

    • The previously prepared enolate solution is added dropwise at room temperature.

    • The reaction mixture is stirred for an extended period (e.g., 24 hours) until complete consumption of the starting material is observed.

  • Workup and Isolation:

    • The reaction mixture is concentrated in vacuo.

    • The residue is taken up in water, and the pH is adjusted to precipitate the product.

    • The solid product (2,4-diamino-5-fluoropyrimidine) is filtered, washed with cold water, and dried.

    • Trustworthiness: A significant advantage of this route is that it often avoids the need for chromatographic purification, making it highly scalable.[6]

Data Summary and Comparison

The following table summarizes typical outcomes for the described protocols, providing a basis for method selection.

ParameterProtocol 1 (from 5-FU)Protocol 2 (De Novo)
Starting Material 5-FluorouracilFluoroacetonitrile, Ethyl Formate
Key Intermediate 2,4-Dichloro-5-fluoropyrimidinePotassium (Z)-2-cyano-2-fluoroethenolate
Key Reactions Chlorination, Sequential AminationClaisen Condensation, Cyclization
Versatility High (allows diverse N²,N⁴-substituents)Moderate (primarily for the parent diamine)
Scalability Good, but uses hazardous reagents (POCl₃)Excellent, avoids chromatography
Typical Overall Yield 40-70% (multi-step)Up to 46% (from chloroacetamide)[6]
Primary Application Medicinal chemistry, SAR studiesLarge-scale synthesis of the core scaffold

References

  • Synthesis and biological activity of the new 5-fluorocytosine derivatives, 5'-deoxy-N-alkyloxycarbonyl-5-fluorocytosine-5'-carboxylic acid.
  • 5-Fluorocytosine synthesis.ChemicalBook.
  • Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9.
  • Evidence for conversion of 5-fluorocytosine to 5-fluorouracil in humans.
  • Evidence for Conversion of 5-Fluorocytosine to 5-Fluorouracil in Humans.American Society for Microbiology (ASM) Journals.
  • Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.Medicines for All institute (M4ALL) - Virginia Commonwealth University.
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  • Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9.MedChemComm (RSC Publishing).
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Application Note: A Guide to Biological Assays for Characterizing 5-Fluoropyrimidine-2,4-diamine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-fluoropyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, with 5-Fluorouracil (5-FU) being a widely used chemotherapeutic agent for various solid tumors.[1] 5-FU primarily exerts its cytotoxic effects by inhibiting thymidylate synthase (TS) and through its incorporation into RNA and DNA, ultimately disrupting DNA synthesis and repair. The 5-Fluoropyrimidine-2,4-diamine class of molecules represents a promising area for drug discovery, offering a versatile backbone for structural modifications that can alter target specificity, potency, and metabolic stability. Some derivatives may function as classical antimetabolites like 5-FU, while others may engage novel targets such as cyclin-dependent kinases (CDKs).[2][3]

A comprehensive biological evaluation is critical to understanding the therapeutic potential and mechanism of action (MoA) of these novel compounds. A simplistic approach focused on a single endpoint, such as cell death, is insufficient. A robust characterization requires an integrated, multi-assay strategy that progresses from foundational cytotoxicity assessment to deep mechanistic investigation.

This guide provides researchers, scientists, and drug development professionals with a structured framework and detailed protocols for characterizing the biological activity of novel this compound derivatives. We emphasize the causality behind experimental choices and provide self-validating protocols to ensure data integrity and reproducibility.

Section 1: Foundational Assays - Assessing Cytotoxicity and Cell Viability

The initial step in characterizing any potential anticancer agent is to determine its effect on cell viability and proliferation. These assays measure the overall cellular response to the compound, providing a quantitative measure of potency, typically expressed as a half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).[4] It is crucial to distinguish between cytotoxic effects (cell killing) and cytostatic effects (inhibition of proliferation), which these initial assays measure collectively.[5]

Principle of Tetrazolium Reduction Assays

Colorimetric assays based on the reduction of tetrazolium salts are a mainstay for high-throughput screening.[6] In viable, metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the tetrazolium salt to a colored formazan product.[7] The quantity of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of the compound's impact on cell viability.[8]

Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a classic method where the yellow MTT tetrazolium salt is reduced to an insoluble purple formazan.[7] This requires a final solubilization step to allow for spectrophotometric measurement.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or for 6-24 hours) at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[6][9]

    • Rationale: Overnight incubation ensures cells are in a logarithmic growth phase and have recovered from the stress of trypsinization and plating.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls (e.g., 0.1% DMSO) and medium-only blanks.[9]

  • Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (typically 24, 48, or 72 hours).

  • MTT Reagent Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9][10] Filter-sterilize this solution. At the end of the treatment incubation, add 10 µL of the MTT stock solution to each well (final concentration ~0.45-0.5 mg/mL).[6][10]

    • Rationale: Adding MTT to serum-containing medium can sometimes lead to background issues; however, for a consistent workflow, it is often added directly. For more sensitive applications, replacing the treatment medium with serum-free medium containing MTT is recommended.[11]

  • Formazan Crystal Formation: Return the plate to the incubator for 2-4 hours.[6] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer. Add 100-150 µL of a solubilization solution (e.g., isopropanol with 4 mM HCl and 0.1% NP-40, or DMSO) to each well.[6][9]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9][11] Measure the absorbance at 570 nm (or 590 nm) using a microplate reader.[6][9] A reference wavelength of 620-630 nm can be used to reduce background noise.[9][10]

Protocol 1.2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a second-generation tetrazolium assay that offers a significant advantage: its reduced formazan product is soluble in culture medium, eliminating the need for the solubilization step and reducing procedural variability.[7]

Experimental Protocol: MTS Assay

  • Cell Seeding & Compound Treatment: Follow steps 1-3 from the MTT protocol.

  • MTS Reagent Addition: The MTS reagent is typically supplied with an electron coupling agent like phenazine ethyl sulfate (PES).[12] At the end of the treatment period, add 20 µL of the combined MTS/PES solution directly to each 100 µL well.[7][10]

    • Rationale: The electron coupling agent penetrates viable cells, becomes reduced, and then exits the cell to convert the extracellular MTS into the soluble formazan, which is why the formazan product does not accumulate within the cell.[12]

  • Incubation: Return the plate to the incubator for 1-4 hours at 37°C.[7][10] The optimal time depends on the metabolic rate of the cells being tested.[13]

  • Absorbance Reading: Measure the absorbance of the soluble formazan at 490 nm directly in the microplate reader.[7][12]

Data Presentation and Analysis

Summarize key experimental parameters in a table for clarity and reproducibility.

ParameterMTT AssayMTS AssayReference
Tetrazolium Salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium[7]
Formazan Product Insoluble (purple)Soluble (purple)[7]
Solubilization Step Required (e.g., DMSO, acidified isopropanol)Not required[7]
Reagent Volume (96-well) 10 µL of 5 mg/mL stock per 100 µL culture20 µL of combined solution per 100 µL culture[6][10]
Incubation Time 2-4 hours1-4 hours[6][10]
Absorbance Wavelength 570 nm (or 590 nm)490 nm[6][7]

To determine the IC50 value, plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to fit the curve and calculate the IC50.

Visualization: Cytotoxicity Assay Workflow

G cluster_0 Shared Steps cluster_1 MTT Protocol cluster_2 MTS Protocol S1 1. Seed Cells (96-well plate) S2 2. Add Compound (Serial Dilutions) S1->S2 S3 3. Incubate (24-72 hours) S2->S3 M1 4a. Add MTT Reagent S3->M1 T1 4b. Add MTS/PES Reagent S3->T1 M2 5a. Incubate (2-4h) (Formazan Crystals Form) M1->M2 M3 6a. Solubilize Crystals (e.g., DMSO) M2->M3 M4 7a. Read Absorbance (570 nm) M3->M4 T2 5b. Incubate (1-4h) (Soluble Formazan Forms) T1->T2 T3 6b. Read Absorbance (490 nm) T2->T3

Caption: Comparative workflow of MTT and MTS cell viability assays.

Section 2: Mechanistic Assays - Unraveling the Mode of Action

Once a compound demonstrates cytotoxic activity, the next critical step is to elucidate its mechanism of action. For 5-fluoropyrimidine derivatives, a logical starting point is to investigate their interaction with the key enzymes involved in the metabolism and activity of 5-FU.[14]

Hypothesized Mechanism Based on 5-FU

5-FU enters the cell and is converted into several active metabolites. Its primary anticancer activity stems from the inhibition of thymidylate synthase (TS) by its metabolite FdUMP.[15] Concurrently, the rate-limiting step in 5-FU catabolism (inactivation) is its conversion by dihydropyrimidine dehydrogenase (DPD).[16] A novel this compound could:

  • Inhibit TS directly or via a metabolite.

  • Inhibit DPD, thereby increasing the intracellular concentration and half-life of active fluoropyrimidines.[17]

  • Require cellular uptake via nucleoside transporters.[18]

  • Engage entirely different targets, such as protein kinases.[2]

Visualization: 5-FU Metabolic and Action Pathway

G FU 5-FU / Analog DPD DPD Enzyme Inactive Inactive Metabolite (DHFU) DPD->Inactive TS Thymidylate Synthase (TS) DNA_Synth DNA Synthesis & Repair TS->DNA_Synth Required for FdUMP Active Metabolite (e.g., FdUMP) FdUMP->TS Inhibition Uptake Nucleoside Transporter FU_int Intracellular 5-FU / Analog Uptake->FU_int FU_ext Extracellular 5-FU / Analog FU_ext->Uptake Uptake FU_int->DPD Catabolism FU_int->FdUMP Anabolism

Caption: Key pathways in 5-FU metabolism and action.

Protocol 2.1: Dihydropyrimidine Dehydrogenase (DPD) Enzyme Inhibition Assay

This assay determines if the test compound can inhibit the primary enzyme responsible for fluoropyrimidine catabolism. Inhibition of DPD can lead to increased drug potency and potential toxicity.[16]

Principle

This protocol concept involves preparing a protein lysate from cells expressing DPD, incubating it with the test compound, and then measuring the conversion of a substrate (e.g., radiolabeled 5-FU) to its metabolite.[19]

Experimental Protocol (Conceptual)

  • Lysate Preparation: Culture cells with high DPD expression (e.g., HEK293T cells transiently transfected with a DPYD expression vector).[19] Harvest the cells, wash with PBS, and lyse them using a suitable buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove debris.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Inhibition Reaction: In a microcentrifuge tube, combine the cell lysate, reaction buffer (containing NADPH as a cofactor), and varying concentrations of the this compound test compound.[19] Include a known DPD inhibitor as a positive control and a vehicle-only negative control.

  • Substrate Addition: Initiate the enzymatic reaction by adding a known concentration of a labeled substrate, such as [6-14C]-5-Fluorouracil.[19]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching & Analysis: Stop the reaction (e.g., by adding acid). Separate the substrate from the product using techniques like High-Performance Liquid Chromatography (HPLC) and quantify the amount of product formed using a scintillation counter.

  • Data Analysis: Calculate the percentage of DPD inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by non-linear regression.

Protocol 2.2: Cellular Uptake Assay

This assay determines if the compound's entry into the cell is mediated by transporters, which is a common requirement for hydrophilic nucleoside analogs.[18]

Principle

The uptake of a labeled version of the compound (or a related labeled substrate) into live cells is measured over time. Inhibition of this uptake by an excess of unlabeled compound confirms transporter-mediated entry.[20]

Experimental Protocol (Conceptual)

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) and grow to confluence.

  • Pre-incubation: Wash the cell monolayer with a pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution).

  • Uptake Initiation: Add the uptake buffer containing the labeled compound (e.g., [3H]-labeled analog or [3H]-5-Fluorouracil) to the wells. To determine specificity, run parallel wells containing the labeled compound plus a large excess of the unlabeled this compound test compound.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 1-10 minutes). It is critical to use an early time point to measure initial uptake rates, not steady-state accumulation.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.

    • Rationale: The ice-cold buffer immediately stops all metabolic processes, including transporter activity, and removes any unbound extracellular label.

  • Cell Lysis & Quantification: Lyse the cells in the wells with a lysis buffer (e.g., containing 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the protein content in each well. Calculate the rate of uptake and determine the extent to which the unlabeled test compound inhibits the uptake of the labeled substrate.

Section 3: Validating Downstream Cellular Effects

After identifying a potential molecular target, it is essential to confirm that engagement of this target leads to the intended downstream biological consequences, such as cell cycle arrest or programmed cell death (apoptosis).

Assay Spotlight: Cell Cycle Analysis by Flow Cytometry

Many antimetabolites, including 5-FU, induce cell cycle arrest, particularly in the S-phase, by interfering with DNA synthesis.[21]

Principle

Cell cycle analysis uses a fluorescent dye that intercalates into DNA, such as Propidium Iodide (PI). The fluorescence intensity of a stained cell is directly proportional to its DNA content. Cells in the G2 or M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G1 phase. Cells in the S (synthesis) phase have intermediate DNA content. Flow cytometry is used to measure the fluorescence of thousands of individual cells, generating a histogram that reveals the distribution of the cell population across the different cycle phases.

Visualization: Cell Cycle Analysis Workflow

G S1 1. Treat Cells with Compound S2 2. Harvest Cells (Trypsinize & Pellet) S1->S2 S3 3. Fix Cells (e.g., 70% Ethanol) S2->S3 S4 4. Stain with Propidium Iodide (PI) & RNase S3->S4 S5 5. Analyze by Flow Cytometry S4->S5 S6 6. Generate DNA Content Histogram & Quantify S5->S6

Caption: General workflow for cell cycle analysis using flow cytometry.

Experimental Protocol (Conceptual)

  • Cell Treatment: Culture cells in larger format dishes (e.g., 6-well plates) and treat with the this compound compound at relevant concentrations (e.g., 1x and 5x the IC50) for a defined period (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells to ensure all populations are collected. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and fixes them. Store at -20°C for at least 2 hours.

    • Rationale: Fixation preserves the cellular state and allows the PI dye to enter the cell and access the DNA.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

    • Rationale: RNase A is crucial as it degrades RNA, ensuring that the PI dye only binds to DNA and preventing false signals.

  • Analysis: Incubate in the dark for 30 minutes. Analyze the samples on a flow cytometer.

  • Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. Compare the distribution in treated samples to the vehicle control to identify any cell cycle arrest.

Conclusion

The characterization of novel this compound derivatives requires a systematic and multi-faceted approach. By progressing from broad assessments of cytotoxicity (MTT/MTS assays) to specific mechanistic inquiries (enzyme inhibition, cellular uptake) and finally to the validation of downstream cellular consequences (cell cycle analysis), researchers can build a comprehensive profile of a compound's biological activity. This structured methodology not only elucidates the mechanism of action but also provides critical data for lead optimization and further preclinical development, ensuring that promising candidates are advanced with a solid scientific foundation.

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Application Notes & Protocols: In Vitro Evaluation of 5-Fluoropyrimidine-2,4-diamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-fluoropyrimidine scaffold is a cornerstone in the development of antimetabolite drugs for cancer therapy. The archetypal compound, 5-Fluorouracil (5-FU), has been a principal component in chemotherapy regimens for decades, particularly for solid tumors such as colorectal and breast cancer.[1][2] The efficacy of 5-fluoropyrimidines stems from their structural similarity to the natural pyrimidines uracil and thymine, allowing them to interfere with essential nucleic acid synthesis and function, ultimately leading to cytotoxicity and cell death.[2]

Recent drug discovery efforts have expanded upon this core structure, leading to the design and synthesis of novel derivatives, such as 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamines. These newer analogs are being investigated as potent inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and gene transcription.[3][4] This demonstrates the versatility of the 5-fluoropyrimidine-2,4-diamine core in developing targeted cancer therapies.

This guide provides a comprehensive framework for the in vitro evaluation of novel this compound compounds. As a Senior Application Scientist, my objective is not merely to present protocols but to instill a deep understanding of the causality behind each experimental step. The methodologies described herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility. We will use the well-established mechanisms of 5-FU as a foundational model to explore the cytotoxic and mechanistic properties of its novel analogs.

Core Mechanism of Action: The 5-Fluorouracil Paradigm

To effectively design in vitro studies, one must first grasp the molecular cascade initiated by the parent compound class. 5-FU itself is a prodrug that requires intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1][5] These metabolites exert their cytotoxic effects through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with TS and a folate co-factor, inhibiting the enzyme's function.[5][6] This blockade prevents the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis and repair. The resulting "thymineless death" is a major driver of cytotoxicity.[2]

  • Nucleic Acid Damage: FUTP is incorporated into RNA, disrupting RNA processing and function. FdUTP is incorporated into DNA, leading to DNA fragmentation and damage as the cell attempts to repair the fraudulent base.[2][5]

These upstream events converge on the activation of apoptotic pathways, leading to programmed cell death.

Mechanism_of_Action cluster_0 Cellular Uptake & Metabolism cluster_1 Primary Cytotoxic Effects cluster_2 Downstream Consequences Compound 5-Fluoropyrimidine (e.g., 5-FU) Metabolites Active Metabolites (FUTP, FdUTP, FdUMP) Compound->Metabolites Anabolic Activation FUTP FUTP FdUTP FdUTP FdUMP FdUMP RNA_Damage RNA Dysfunction & Damage FUTP->RNA_Damage DNA_Damage DNA Damage & Strand Breaks FdUTP->DNA_Damage TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition CellCycle Cell Cycle Arrest RNA_Damage->CellCycle DNA_Damage->CellCycle TS_Inhibition->CellCycle Apoptosis Apoptosis Induction CellCycle->Apoptosis If damage is irreparable

Figure 1. Simplified metabolic and cytotoxic pathway of 5-Fluorouracil.

Section 1: General Cell Culture and Compound Preparation

Scientific integrity begins with meticulous preparation. The health and density of your cell cultures, along with the accuracy of compound concentrations, are foundational to the validity of your results.

Protocol: Compound Stock Solution Preparation

Experimental Rationale: A concentrated, validated stock solution is critical for ensuring accurate and reproducible final concentrations across multiple experiments. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules, but its final concentration in culture media must be controlled to avoid solvent-induced cytotoxicity.

Materials:

  • This compound analog powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Calibrated precision balance and micropipettes

Procedure:

  • Determine the desired stock concentration (e.g., 10 mM or 50 mM).

  • Calculate the mass of the compound needed to achieve this concentration in a specific volume of DMSO.

    • Formula: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )

  • Tare the balance with a sterile microcentrifuge tube. Carefully weigh the calculated mass of the compound into the tube.

  • Add the calculated volume of sterile DMSO.

  • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be required for less soluble compounds.

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.

  • Store aliquots at -20°C or -80°C, protected from light.

Protocol: Cell Culture and Seeding for Experiments

Experimental Rationale: Consistent cell handling and seeding density are paramount. Cells should be in the logarithmic growth phase and at a confluency that avoids contact inhibition, ensuring they are healthy and responsive to treatment.[7][8]

Materials:

  • Selected cancer cell line (e.g., HCT116, MCF-7)[9]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[10]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Hemocytometer or automated cell counter

  • Multi-well plates (e.g., 96-well for cytotoxicity, 6-well for mechanistic studies)

Procedure:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.[8]

  • Aspirate the growth medium and wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.

  • Neutralize the trypsin by adding 5-7 mL of complete growth medium.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[7]

  • Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh complete medium.

  • Perform a cell count using a hemocytometer.

  • Calculate the volume of cell suspension required to seed multi-well plates at the desired density (refer to Table 1).

  • Seed the cells and incubate at 37°C with 5% CO₂ for 18-24 hours to allow for cell attachment before adding the compound.

Parameter 96-well Plate 24-well Plate 6-well Plate
Primary Use Cytotoxicity (MTT)Mechanistic AssaysProtein/RNA Extraction
Seeding Density 5,000 - 10,000 cells/well50,000 - 100,000 cells/well250,000 - 500,000 cells/well
Volume/well 100 µL500 µL2 mL
Table 1. Recommended seeding densities and volumes for standard in vitro assays.

Section 2: Assessment of Cytotoxicity (MTT Assay)

The first critical step in evaluating a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust, colorimetric method for this purpose.

Principle of the Assay: The assay measures the metabolic activity of a cell population. In viable, metabolically active cells, mitochondrial dehydrogenase enzymes cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[11] The amount of formazan produced is directly proportional to the number of living cells.[12]

Protocol: MTT Cell Viability Assay

Experimental Rationale: This protocol establishes a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration), a key measure of the compound's potency. A serial dilution of the compound is applied to cells, and viability is measured after a fixed incubation period (e.g., 48 or 72 hours).

Materials:

  • Cells seeded in a 96-well plate

  • Compound stock solution

  • Serum-free medium for dilutions

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours.

  • Compound Dilution: Prepare a 2X working concentration series of your compound via serial dilution in serum-free medium.

  • Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to achieve a 1X final concentration. Include "vehicle control" wells treated with the highest concentration of DMSO used in the experiment (e.g., <0.1%) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13][14]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.[14] Incubate for an additional 4 hours at 37°C or overnight at room temperature in the dark.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Section 3: Cell Cycle Analysis by Flow Cytometry

Fluoropyrimidines are known to induce cell cycle arrest by disrupting DNA synthesis.[9] Analyzing the cell cycle distribution provides critical insight into the compound's mechanism of action.

Principle of the Assay: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically.[15][16] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Flow cytometry can measure this fluorescence on a single-cell basis, allowing for the quantification of cells in different phases of the cell cycle (G0/G1 with 2n DNA, S phase with >2n but <4n DNA, and G2/M with 4n DNA).[17][18]

Cell_Cycle_Workflow Start 1. Seed cells in 6-well plates Treat 2. Treat with compound (e.g., 24-48h) Start->Treat Harvest 3. Harvest & Count Cells (Trypsinization) Treat->Harvest Fix 4. Fixation (Cold 70% Ethanol) Harvest->Fix Stain 5. Staining (PI + RNase A) Fix->Stain Analyze 6. Flow Cytometry Analysis Stain->Analyze Result 7. Generate DNA Content Histogram Analyze->Result

Figure 2. Experimental workflow for cell cycle analysis via flow cytometry.
Protocol: Propidium Iodide Staining for Cell Cycle Analysis

Experimental Rationale: This protocol uses ethanol fixation to permeabilize the cell membrane, allowing PI to enter and stain the nuclear DNA. RNase A is included to degrade RNA, ensuring that PI only binds to DNA and preventing false signals.[15][16]

Materials:

  • Cells cultured and treated in 6-well plates

  • Cold PBS and 70% ethanol (stored at -20°C)

  • PI/RNase A Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest Cells: Following compound treatment, collect both adherent and floating cells to ensure apoptotic populations are included. Centrifuge at 300 x g for 5 minutes.

  • Wash: Wash the cell pellet once with 5 mL of cold PBS.

  • Fixation: Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to prevent cell clumping.[17]

  • Incubate: Fix the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.[17]

  • Rehydration & Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with 5 mL of PBS.

  • Resuspend the cell pellet in 0.5 mL of PI/RNase A Staining Buffer.

  • Incubate: Incubate for 20-30 minutes at room temperature, protected from light.[17]

  • Analysis: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale.[19] Use software (e.g., ModFit LT, FlowJo) to model the cell cycle phases and determine the percentage of cells in G0/G1, S, and G2/M.

Section 4: Elucidating the Induction of Apoptosis

Cytotoxicity caused by DNA-damaging agents often culminates in apoptosis. Confirming this mode of cell death is a crucial mechanistic step. This can be achieved by measuring the activity of key executioner caspases and observing changes in apoptosis-regulating proteins.

Principle of Apoptosis Induction: The cellular stress caused by 5-fluoropyrimidine treatment can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[20][21] This shift in balance leads to the release of cytochrome c from the mitochondria, which activates a cascade of caspase enzymes. Caspase-3 is a critical executioner caspase that cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[22][23]

Apoptosis_Pathway cluster_0 Bcl-2 Family Regulation cluster_1 Caspase Cascade Compound 5-Fluoropyrimidine (DNA/RNA Damage) Bax Bax (Pro-apoptotic) Compound->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulation Mito Mitochondrial Cytochrome c Release Bax->Mito Bcl2->Bax Inhibits ProCasp9 Pro-Caspase-9 Mito->ProCasp9 Activates Casp9 Active Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Cleaves & Activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Sources

Application Notes & Protocols for the Comprehensive Characterization of 5-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical characterization of 5-Fluoropyrimidine-2,4-diamine (5-F-2,4-DP), a key heterocyclic building block in medicinal chemistry and drug development. Recognizing the critical need for robust and reliable analytical data for regulatory submission, quality control, and synthetic pathway optimization, this guide moves beyond mere procedural lists. It delves into the causality behind methodological choices, offering field-proven insights for researchers, analytical scientists, and drug development professionals. The protocols herein are designed as self-validating systems, ensuring data integrity and reproducibility. We will cover a multi-technique approach encompassing spectroscopic, chromatographic, and thermal methods for unambiguous structural elucidation, purity determination, and impurity profiling.

Introduction: The Analytical Imperative for 5-F-2,4-DP

This compound, a fluorinated analog of a diaminopyrimidine, is a compound of significant interest. Fluorine substitution is a cornerstone of modern drug design, often used to modulate metabolic stability, binding affinity, and bioavailability. The diaminopyrimidine scaffold itself is a well-established pharmacophore found in a variety of therapeutic agents.[1][2][3] The combination of these features makes 5-F-2,4-DP a valuable precursor for synthesizing novel bioactive molecules.[4][5][6]

Given its role as a critical starting material, the purity and identity of 5-F-2,4-DP must be unequivocally established. A comprehensive characterization is not merely a formality; it is the foundation upon which all subsequent research and development rests. An impure or misidentified starting material can lead to failed syntheses, misleading biological data, and significant delays in development timelines. This guide provides the necessary framework to build a complete analytical profile of the molecule.

Physicochemical Properties Summary

A foundational step in any characterization is understanding the basic physicochemical properties of the compound. This data informs sample preparation, analytical method development, and safe handling.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 155-11-3[7][8]
Molecular Formula C₄H₅FN₄[7]
Molecular Weight 128.11 g/mol [7]
Appearance Off-white to light yellow crystalline powder (typical)Visual Inspection
pKa (Predicted) 5.45 ± 0.10[8]
Boiling Point (Predicted) 376.4 ± 45.0 °C[8]

Integrated Analytical Workflow

A multi-faceted approach is essential for a complete and trustworthy characterization. No single technique can provide all the necessary information. The following workflow illustrates a logical progression from initial identity confirmation to quantitative purity assessment.

Characterization_Workflow cluster_0 Phase 1: Identity & Structure Confirmation cluster_1 Phase 2: Purity & Impurity Analysis cluster_2 Phase 3: Physicochemical Properties cluster_3 Phase 4: Final Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (HRMS) NMR->MS Confirms Mass FTIR FTIR Spectroscopy MS->FTIR Confirms Functional Groups HPLC RP-HPLC-UV (Purity Assay) FTIR->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS Investigate Unknowns DSC DSC/TGA (Thermal Properties) LCMS->DSC EA Elemental Analysis Report Certificate of Analysis (CoA Generation) EA->Report

Caption: Integrated workflow for the comprehensive characterization of 5-F-2,4-DP.

Spectroscopic Characterization: Structural Elucidation

Spectroscopic techniques provide the primary evidence for the molecular structure of 5-F-2,4-DP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (¹H, ¹³C) and the connectivity between them. For a fluorinated compound, ¹⁹F NMR is indispensable, offering a direct and highly sensitive probe of the fluorine atom's environment.[9] The choice of a deuterated solvent like DMSO-d₆ is strategic; its polarity is suitable for dissolving the diamine, and its exchangeable proton signals do not interfere with the key amine and aromatic proton signals of the analyte.[10]

Application Note:

  • ¹H NMR: Confirms the presence of the single pyrimidine proton and the two amine groups. Integration of the signals validates the proton count.

  • ¹³C NMR: Identifies all four unique carbon atoms in the molecule. The carbon directly attached to the fluorine will show a characteristic large coupling constant (¹JCF), providing definitive evidence of fluorination at the C5 position.[11]

  • ¹⁹F NMR: Provides a single, sharp signal (when proton-decoupled), confirming the presence of one fluorine environment. Its chemical shift is indicative of an aromatic C-F bond.[12]

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of 5-F-2,4-DP and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific probe and sample.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Set an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 180 ppm.

    • A higher number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Use an appropriate spectral width centered around the expected aromatic fluorine region (approx. -120 to -180 ppm, relative to CFCl₃).

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Expected Data & Interpretation:

NucleusExpected Chemical Shift (δ, ppm)Multiplicity / CouplingAssignment
¹H ~7.5 - 8.0Doublet (d), ³JHF ≈ 4-6 HzH6 (pyrimidine ring proton)
~6.0 - 7.0Broad singlet (br s)-NH₂ protons
¹³C ~150 - 160Doublet (d), ¹JCF ≈ 220-250 HzC5 (carbon with F)
~140 - 150Doublet (d), ²JCF ≈ 15-25 HzC4 or C6
~140 - 150Doublet (d), ²JCF ≈ 15-25 HzC6 or C4
~155 - 165Singlet or small doubletC2
¹⁹F ~ -160 to -170Singlet (proton decoupled)C5-F

Note: Exact chemical shifts can vary based on solvent, concentration, and instrument.

Mass Spectrometry (MS)

Principle & Causality: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive technique for confirming the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) is chosen because it provides a highly accurate mass measurement, allowing for the determination of the elemental formula, which is a powerful tool for confirming the identity of a new or reference compound.[12] Electrospray Ionization (ESI) in positive mode is selected as it is a soft ionization technique well-suited for polar, nitrogen-containing molecules like 5-F-2,4-DP, which can be easily protonated to form [M+H]⁺ ions.

Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

  • Infusion: Directly infuse the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings:

    • Set the instrument to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for the ion of interest.

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-300).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Calculate the elemental composition from the measured accurate mass and compare it to the theoretical value.

Expected Data & Interpretation:

ParameterTheoretical Value
Molecular Formula C₄H₅FN₄
Exact Mass 128.0498
Observed Ion [M+H]⁺ ~129.0571

The measured mass should be within 5 ppm of the theoretical mass to confirm the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Causality: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.[13] This method serves as a rapid and reliable fingerprinting technique to confirm the presence of key structural motifs like N-H, C=N, and the crucial C-F bond.[14][15]

Protocol: FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid 5-F-2,4-DP powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

  • Data Analysis: The resulting spectrum should be baseline-corrected and the peaks labeled.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H StretchPrimary Amine (-NH₂)
1680 - 1620C=N StretchPyrimidine Ring
1650 - 1580N-H BendPrimary Amine (-NH₂)
1300 - 1200C-F StretchAryl-Fluoride

Chromatographic Analysis: Purity and Impurity Profiling

Chromatography is essential for separating the main compound from any impurities, allowing for accurate purity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle & Causality: RP-HPLC separates compounds based on their polarity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. Less polar compounds are retained longer on the column. This technique is the gold standard for determining the purity of small organic molecules.[16] A UV detector is chosen because the pyrimidine ring system contains a strong chromophore that absorbs UV light, making detection highly sensitive.[17][18] The use of a buffered mobile phase (e.g., phosphate buffer) is critical to control the ionization state of the basic amine groups on the molecule, ensuring a stable retention time and good peak shape.

Protocol: Purity Assay by RP-HPLC

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of 5-F-2,4-DP in a 50:50 mixture of Mobile Phase A and B at a concentration of ~1.0 mg/mL.

    • Dilute this stock solution to ~0.1 mg/mL for analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be < 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

Self-Validation & Trustworthiness: The system suitability test ensures that the chromatographic system is performing correctly before any sample data is accepted. This pre-analysis validation is crucial for ensuring the trustworthiness of the final purity value. Any deviation from the suitability criteria necessitates troubleshooting before proceeding.

Correlating Analytical Techniques

The power of this multi-technique approach lies in the corroboration of data. Each technique provides a piece of the puzzle, and together they build a complete, high-confidence profile of the molecule.

Data_Correlation COMPOUND 5-F-2,4-DP NMR NMR (¹H, ¹³C, ¹⁹F) COMPOUND->NMR MS HRMS COMPOUND->MS FTIR FTIR COMPOUND->FTIR HPLC RP-HPLC COMPOUND->HPLC STRUCTURE Covalent Structure (Atom Connectivity) NMR->STRUCTURE Defines FORMULA Elemental Formula (C₄H₅FN₄) MS->FORMULA Confirms FUNCGROUPS Functional Groups (-NH₂, C-F, Ring) FTIR->FUNCGROUPS Identifies PURITY Purity (% Area) HPLC->PURITY Quantifies STRUCTURE->FORMULA STRUCTURE->FUNCGROUPS

Caption: Relationship between analytical techniques and the information they provide.

Conclusion

The characterization of this compound requires a rigorous, multi-technique approach. The protocols and application notes detailed in this guide provide a robust framework for confirming its identity, structure, and purity. By understanding the causality behind each experimental choice and implementing self-validating procedures like system suitability, researchers can generate a high-quality, reliable data package suitable for the demanding standards of the pharmaceutical and chemical research industries. This comprehensive analytical profile is the essential first step in leveraging the full potential of this valuable chemical building block.

References

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  • ResearchGate. (2023). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

  • Sania, M., Singh, S., Rathore, K. S., & Singh, G. (2010). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 72(6), 772–776. Retrieved from [Link]

  • Rieder, U., Kreutz, C., & Micura, R. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(22), 7728–7740. Retrieved from [Link]

  • Ou, Y., Hao, Y., Zhang, Z., Wang, Y., Kaur, S., Feng, J., ... & Peng, A. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1592. Retrieved from [Link]

  • Micura, R., et al. (2009). 5-Fluoro Pyrimidines: Labels to Probe DNA and RNA Secondary Structures by 1D 19F NMR Spectroscopy. Nucleic Acids Research, 37(22), 7728-40. Retrieved from [Link]

  • Spacil, Z., et al. (2020). A synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 553-559. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 5-FU; (b) 5-FU loaded NaAlg (1/8 w/w) beads crosslinked with Fe 3+. Retrieved from [Link]

  • Gangjee, A., et al. (2007). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry, 15(1), 297-307. Retrieved from [Link]

  • Ciccolini, J., et al. (2004). A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity. Journal of Clinical Pharmacy and Therapeutics, 29(4), 307-15. Retrieved from [Link]

  • Ou, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1592. Retrieved from [Link]

  • Jangir, D. K., et al. (2011). FTIR and circular dichroism spectroscopic study of interaction of 5-fluorouracil with DNA. Journal of Photochemistry and Photobiology B: Biology, 105(2), 143-8. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 5-fluorouracil. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Retrieved from [Link]

  • University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Lin, J. H., & Chen, Y. L. (2003). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 11(3). Retrieved from [Link]

  • Zhao, P., et al. (2021). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 45, 128213. Retrieved from [Link]

  • Kompis, I., & Wick, A. (1977). Synthesis and Biological Activity of Some 5-substituted 2,4-diamino-6-alkylpyrimidines. 3. Helvetica Chimica Acta, 60(8), 3025-3034. Retrieved from [Link]

  • Osmani, Q., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. Analytical and Bioanalytical Chemistry, 391(4), 1229-36. Retrieved from [Link]

  • Chadha, R., et al. (2019). Cocrystal of 5-Fluorouracil: Characterization and Evaluation of Biopharmaceutical Parameters. Crystal Growth & Design, 19(5), 2583-2596. Retrieved from [Link]

  • Varano, F., et al. (2016). Design, Synthesis, and Pharmacological Characterization of 2-(2-Furanyl)thiazolo[5,4-d]pyrimidine-5,7-diamine Derivatives: New Highly Potent A2A Adenosine Receptor Inverse Agonists with Antinociceptive Activity. Journal of Medicinal Chemistry, 59(21), 9749-9763. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS AND CHARACTERIZATION OF NOVEL PYRIMIDINE-4,5-DIAMINE/ PYRIMIDINE-2,4,5-TRIAMINE AS ANTITB AGENT. Retrieved from [Link]

Sources

Application Notes & Protocols: The 5-Fluoropyrimidine-2,4-diamine Scaffold for Potent and Selective Dihydrofolate Reductase (DHFR) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of the 5-fluoropyrimidine-2,4-diamine scaffold for the development of Dihydrofolate Reductase (DHFR) inhibitors.

Authored by: Gemini, Senior Application Scientist

Introduction: Dihydrofolate Reductase as a Cornerstone Therapeutic Target

Dihydrofolate Reductase (DHFR) is a ubiquitous and essential enzyme that plays a pivotal role in cellular metabolism.[1] It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[2][3] THF and its derivatives are crucial one-carbon donors for the synthesis of purines, thymidylate, and several amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.[2][4] Consequently, the inhibition of DHFR leads to the depletion of the THF pool, disrupting DNA synthesis and repair, and ultimately causing cell death.[4][5][6] This mechanism is particularly effective against rapidly proliferating cells, such as cancer cells and various pathogens, making DHFR a highly validated and attractive therapeutic target for anticancer and anti-infective therapies.[5][7][8]

The clinical success of DHFR inhibitors is well-established. Methotrexate, a "classical" antifolate, is a cornerstone of cancer chemotherapy.[7][9] "Non-classical," lipophilic inhibitors like trimethoprim (antibacterial) and pyrimethamine (antiprotozoal) demonstrate that structural differences between microbial and human DHFR can be exploited to achieve remarkable selectivity.[4][7][10]

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF 7,8-Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF 5,6,7,8-Tetrahydrofolate (THF) One_Carbon One-Carbon Metabolism THF->One_Carbon Essential Cofactor NADPH NADPH NADPH->DHFR_Enzyme Cofactor NADP NADP+ DHFR_Enzyme->THF Product DHFR_Enzyme->NADP Inhibitor 5-Fluoropyrimidine- 2,4-diamine Scaffold Inhibitor->DHFR_Enzyme Inhibition Synthesis Synthesis of: - Purines - Thymidylate (DNA) - Amino Acids One_Carbon->Synthesis Synthesis_Workflow Start Starting Materials (e.g., 5-Fluorouracil) Step1 Functionalization (e.g., Chlorination) Start->Step1 Intermediate1 Reactive Pyrimidine Intermediate Step1->Intermediate1 Step2 Amination / Substitution (Introduction of 2,4-diamino groups) Intermediate1->Step2 Core This compound Core Scaffold Step2->Core Step3 Coupling Reaction (e.g., Suzuki, Sonogashira, Wittig) Core->Step3 Final Final Products (Library of Inhibitors) Step3->Final Sidechain Diverse Side Chains (R-groups) Sidechain->Step3 Purify Purification & Characterization (HPLC, NMR, MS) Final->Purify

Caption: Generalized synthetic workflow for inhibitor library creation.

This modular approach, often involving key steps like iodination followed by palladium-catalyzed cross-coupling reactions, allows for the systematic variation of substituents to probe the SAR. [11]

In Vitro Evaluation: A Step-by-Step Guide

A robust in vitro evaluation cascade is essential to characterize novel inhibitors. This process begins with assessing direct enzyme inhibition and progresses to evaluating effects in a cellular context.

Protocol 1: Recombinant DHFR Enzyme Inhibition Assay (Spectrophotometric)

This is the primary assay to determine the potency of a compound directly against the purified DHFR enzyme.

  • Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption (oxidation) of the cofactor NADPH. [12][13]An effective inhibitor will reduce the rate of this reaction. The concentration of inhibitor that reduces the enzyme's activity by 50% is the IC50 value. [7]* Materials:

    • Purified recombinant DHFR (human and/or microbial)

    • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT) [12] * NADPH stock solution

    • Dihydrofolate (DHF) stock solution

    • Test Compounds (dissolved in 100% DMSO)

    • Positive Control: Methotrexate (for human DHFR) or Trimethoprim (for bacterial DHFR)

    • 96-well UV-transparent microplates

    • Microplate spectrophotometer capable of kinetic reads at 340 nm

  • Experimental Protocol:

    • Reagent Preparation: Prepare fresh working solutions of NADPH and DHF in assay buffer on the day of the experiment. Protect the DHF solution from light. [14] 2. Compound Plating: Create a serial dilution of your test compounds in 100% DMSO. Typically, an 11-point, 3-fold dilution series is robust. Transfer a small volume (e.g., 1 µL) of these dilutions into the wells of the 96-well plate. Include wells for "No Inhibitor" (DMSO only) and "No Enzyme" controls.

    • Enzyme Addition: Prepare a working solution of the DHFR enzyme in cold assay buffer. Add the enzyme solution to all wells except the "No Enzyme" background control.

    • Pre-incubation: Incubate the plate for 15 minutes at room temperature.

      • Scientist's Note: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is particularly important for slow-binding inhibitors.

    • Reaction Initiation: Prepare a substrate mix containing both NADPH and DHF in assay buffer. Add this mix to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).

      • Normalize the data: % Activity = (V₀_inhibitor / V₀_DMSO) * 100.

      • Plot % Activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Antiproliferative Assay

This assay determines the compound's ability to inhibit the growth of whole cells, which integrates crucial factors like cell permeability and metabolic stability.

  • Principle: Cancer cell lines (e.g., MCF-7, HCT116) [7]are treated with the inhibitor for a prolonged period (e.g., 72 hours). The relative number of viable cells is then measured using a metabolic dye like MTT or a reagent that measures ATP content (e.g., CellTiter-Glo®).

  • Materials:

    • Human cancer cell line (e.g., MCF-7)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • Test compounds and controls

    • 96-well tissue culture-treated plates

    • Viability assay reagent (e.g., MTT, resazurin)

  • Experimental Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a vehicle control (DMSO).

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Viability Measurement: Add the viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence).

    • Data Analysis: Normalize the data to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Cellular Thermal Shift Assay (CETSA®)

This assay provides direct evidence that the compound engages with its target (DHFR) inside the intact cell. [15]

  • Principle: Ligand binding stabilizes a protein, increasing its melting temperature. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble DHFR remaining at each temperature is quantified by Western blot or other means. A stabilizing shift in the melting curve in the presence of the compound indicates target engagement. [15]* Workflow:

CETSA_Workflow Treat 1. Treat Cells (Compound vs. Vehicle) Heat 2. Heat Aliquots (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells (e.g., Freeze-thaw) Heat->Lyse Separate 4. Separate (Centrifugation) Lyse->Separate Analyze 5. Analyze Supernatant (Western Blot for DHFR) Separate->Analyze Result 6. Plot Melt Curve (Stabilization Shift?) Analyze->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is key to optimizing its properties. The data below is a hypothetical representation to illustrate how SAR data is typically analyzed.

Compound IDR-Group at C6LinkerTerminal GrouphDHFR IC50 (nM)S. aureus DHFR IC50 (nM)Selectivity Index (hDHFR/SaDHFR)
REF-MTX---0.8150,000187,500
EX-01H-3,4-dichlorophenyl150801.88
EX-02Methyl-3,4-dichlorophenyl120651.85
EX-03H-O-CH₂-3,4-dichlorophenyl45153.00
EX-04H-O-CH₂-4-benzyloxyphenyl2254.40
EX-05H-O-CH₂-4-pyridyl3502501.40
  • Analysis of Hypothetical Data:

    • Comparing EX-01 and EX-03 suggests that incorporating a flexible ether linker enhances potency against both human and bacterial DHFR.

    • Comparing EX-03 and EX-04 indicates that a larger, hydrophobic terminal group (4-benzyloxyphenyl) improves binding affinity significantly, likely by accessing a deeper hydrophobic pocket in the enzyme.

    • The poor activity of EX-05 suggests that a polar pyridyl group is disfavored in the terminal position.

    • The high selectivity index of EX-04 makes it a promising lead for further development as an antibacterial agent.

Pharmacokinetic and Metabolic Considerations

While early-stage discovery focuses on potency, it is crucial to consider the drug-like properties of lead compounds. The pyrimidine core is subject to metabolic transformations. [16]

  • Cell Permeability: As intracellular enzymes, DHFR inhibitors must cross the cell membrane. Non-classical inhibitors are typically lipophilic and enter cells via passive diffusion, bypassing the active transport mechanisms that can be a source of resistance to classical antifolates like methotrexate. [10][17]* Metabolism: The primary routes of pyrimidine metabolism involve reduction by dihydropyrimidine dehydrogenase (DPD). [18]The stability of the 5-fluoro-2,4-diaminopyrimidine scaffold to DPD and other metabolic enzymes should be assessed using in vitro models like liver microsome stability assays.

  • Intracellular Activation: Unlike some pyrimidine analogues used in oncology, DHFR inhibitors do not require intracellular phosphorylation to be active. [19][20][21]Their activity is a direct result of binding to the target enzyme.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the design of novel DHFR inhibitors. The strategic incorporation of fluorine offers a compelling avenue to enhance binding affinity and improve metabolic stability. By employing a systematic approach that combines rational design, efficient synthesis, and a robust cascade of in vitro assays, researchers can unlock the potential of this scaffold to develop next-generation therapeutics for cancer and infectious diseases. Future work should focus on optimizing selectivity for pathogenic DHFR over the human enzyme and conducting in vivo studies to validate the efficacy and safety of lead compounds.

References

  • What are DHFR inhibitors and how do they work? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]

  • Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. (1988). PubMed. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI. [Link]

  • Dihydrofolate reductase as a therapeutic target for infectious diseases: opportunities and challenges. (2013). PubMed. [Link]

  • (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (2023). ResearchGate. [Link]

  • Inhibitors of Dihydrofolate Reductase with Antibacterial, Antiprotozoal, Antifungal and Anticancer Properties. (2021). UConn Flintbox. [Link]

  • DHFR inhibitors withdrawn from clinical trials. (2019). ResearchGate. [Link]

  • Cycloguanil and Analogues Potently Target DHFR in Cancer Cells to Elicit Anti-Cancer Activity. (2020). PubMed Central. [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). ResearchGate. [Link]

  • Identification of novel DHFR inhibitors for treatment of tuberculosis by combining virtual screening with in vitro activity assay. (2018). Taylor & Francis Online. [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • Design, Synthesis, and X-ray Crystal Structures of 2,4-Diaminofuro[2,3-d]pyrimidines as Multireceptor Tyrosine Kinase and Dihydrofolate Reductase Inhibitors. (2012). PubMed Central. [Link]

  • Molecular Docking Studies, Synthesis and Biological Evaluation of Substituted Pyrimidine-2,4-diamines as Inhibitors of Plasmodium falciparum Dihydrofolate Reductase. (2019). PubMed Central. [Link]

  • New Antifolates in Clinical Development. (1995). CancerNetwork. [Link]

  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. (2002). Antimicrobial Agents and Chemotherapy. [Link]

  • DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (2023). PubMed. [Link]

  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review. (2023). Bentham Science. [Link]

  • Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. (2007). British Journal of Clinical Pharmacology. [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric). (n.d.). Assay Genie. [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020). PubMed. [Link]

  • Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. (2019). Current Medicinal Chemistry. [Link]

  • In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans. (2009). PubMed Central. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2015). Molecules. [Link]

  • Application of neural networks: quantitative structure-activity relationships of the derivatives of 2,4-diamino-5-(substituted-benzyl)pyrimidines as DHFR inhibitors. (1995). PubMed. [Link]

  • Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. (2018). DSpace@UvA. [Link]

  • Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. (2020). ResearchGate. [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (1999). SciSpace. [Link]

  • Recent Design and Structure-Activity Relationship Studies on the Modifications of DHFR Inhibitors as Anticancer Agents. (2020). PubMed. [Link]

  • Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. (1992). PubMed. [Link]

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Application of 5-Fluoropyrimidine-2,4-diamine in Cyclin-Dependent Kinase (CDK) Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the 5-Fluoropyrimidine-2,4-diamine Scaffold in CDK Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are fundamental regulators of the cell cycle and transcription.[1][2][3] Their dysregulation is a hallmark of numerous cancers, making them a prime target for therapeutic intervention.[4][5] The design of potent and selective CDK inhibitors is a cornerstone of modern oncology drug discovery. The 2-aminopyrimidine scaffold has emerged as a "privileged" structure in kinase inhibitor design, owing to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP in the kinase hinge region.[1][2]

The strategic incorporation of a fluorine atom at the C5 position of the pyrimidine ring, yielding the this compound core, offers several advantages. This substitution can enhance binding affinity through favorable interactions with the target kinase and improve metabolic stability, thereby augmenting the pharmacokinetic profile of the inhibitor. This application note provides a comprehensive guide to the utilization of the this compound scaffold in the design and evaluation of CDK inhibitors, with a particular focus on CDK2 and CDK9, which are implicated in both cell cycle progression and transcriptional regulation.[1][6][7]

Design Rationale: Pharmacophore-Oriented Scaffold Hopping

The design of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives can be guided by a pharmacophore-oriented scaffold-hopping strategy.[1][6][7] This approach leverages the key structural features of known CDK inhibitors to design new chemical entities. By combining features from 3D-QSAR models and the co-crystal structures of established inhibitors like flavopiridol with CDK9, a hybrid pharmacophore model can be generated to guide molecular design.[1][6][7] The 2-aminopyrimidine core serves as the foundational scaffold for ensuring kinase inhibition, while the 5-fluoro substitution is introduced based on prior structure-activity relationship (SAR) studies that have demonstrated its benefit for CDK9 inhibition.[1]

Synthesis of this compound based CDK Inhibitors: A General Protocol

The synthesis of 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on established methodologies.[1][2]

Protocol 1: Synthesis of a Representative 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine Derivative

This protocol describes a general method for the synthesis of a 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivative, which can be adapted for the synthesis of a library of analogues by varying the starting materials.

Step 1: Synthesis of the N-aryl-5-fluoro-4-chloropyrimidin-2-amine Intermediate

  • To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in ethanol, add the desired aniline (1.0 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the crude product with diethyl ether to obtain the N-aryl-5-fluoro-4-chloropyrimidin-2-amine intermediate.

Step 2: Synthesis of the Final 5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine Product

  • In a suitable alcoholic solvent (e.g., isopropanol or 2-butanol), dissolve the N-aryl-5-fluoro-4-chloropyrimidin-2-amine intermediate from Step 1 (1.0 eq) and the second desired aniline (1.0 eq).

  • Add trifluoroacetic acid (catalytic amount).

  • Reflux the reaction mixture and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Isolate the product by filtration and wash with a suitable solvent.

  • Purify the crude product by column chromatography or recrystallization to yield the final 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivative.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Evaluation of this compound based CDK Inhibitors

A critical aspect of CDK inhibitor development is the comprehensive biological evaluation of the synthesized compounds. This involves assessing their enzymatic inhibitory activity, cellular anti-proliferative effects, and their impact on the cell cycle.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[8] This protocol is adapted for determining the IC50 values of test compounds against CDK2/Cyclin E1 and CDK9/Cyclin T1.

Materials:

  • Recombinant CDK2/Cyclin E1 and CDK9/Cyclin T1 enzymes

  • Appropriate kinase substrate peptide

  • ATP

  • Kinase Assay Buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in Kinase Assay Buffer with a final DMSO concentration of 1%.

  • In a 384-well plate, add 1 µL of the diluted test compound or vehicle (for control wells).

  • Add 2 µL of the enzyme solution (CDK2/Cyclin E1 or CDK9/Cyclin T1) to each well.

  • Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (Sulforhodamine B - SRB Assay)

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[1][6][9][10] It is a reliable method for assessing the anti-proliferative effects of potential CDK inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris base solution

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (final DMSO concentration should be non-toxic, typically <0.5%). Include a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Fix the cells by gently adding cold 50% (w/v) TCA to each well and incubate at 4°C for 1 hour.[1]

  • Wash the plates four times with slow-running tap water and allow them to air-dry.[1]

  • Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]

  • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.[9]

  • Solubilize the bound SRB dye by adding 10 mM Tris base solution to each well.

  • Measure the absorbance at approximately 540 nm using a microplate reader.[9]

  • Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

CDK inhibitors are expected to induce cell cycle arrest. Flow cytometry analysis of DNA content is a standard method to assess the effect of a compound on cell cycle distribution.[11][12][13][14]

Materials:

  • Cancer cell line

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with the test compound at a concentration around its GI50 value for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Selectivity Profiling and In-Cell Target Engagement

A crucial aspect of developing a successful CDK inhibitor is to ensure its selectivity for the intended target(s) to minimize off-target effects and potential toxicity.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement assay is a powerful method for quantifying compound binding to specific kinases within living cells.[4][15] This technology utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer.[15][16] Competition for binding by a test compound results in a loss of BRET signal, allowing for the determination of intracellular affinity and occupancy.[15][16] This assay can be used to profile the selectivity of this compound derivatives against a panel of CDKs.[17][18][19]

In Vitro ADME and Pharmacokinetic Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for the development of orally bioavailable drugs.

Table 1: Key In Vitro ADME Assays
Parameter Assay Purpose
Solubility Kinetic and Thermodynamic Solubility AssaysTo determine the solubility of the compound, which impacts absorption.
Permeability Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Permeability AssayTo predict intestinal absorption.[20]
Metabolic Stability Liver Microsome Stability Assay, Hepatocyte Stability AssayTo assess the compound's susceptibility to metabolism by liver enzymes.[21]
Plasma Protein Binding Equilibrium Dialysis, UltrafiltrationTo determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is active.[22]
CYP450 Inhibition CYP450 Inhibition AssayTo identify potential drug-drug interactions by assessing the inhibition of major cytochrome P450 enzymes.[20]

Structural Biology: Elucidating the Binding Mode

X-ray crystallography is an invaluable tool for understanding the molecular interactions between a CDK and its inhibitor.[23][24] Obtaining a co-crystal structure of a this compound derivative bound to its target CDK (e.g., CDK2) can provide crucial insights for structure-based drug design and optimization of inhibitor potency and selectivity.[23][24]

Data Interpretation and Lead Optimization

The data generated from the described protocols will provide a comprehensive profile of the synthesized this compound derivatives.

  • Structure-Activity Relationship (SAR): By comparing the biological activity of a series of analogues, researchers can establish SARs that guide the design of more potent and selective inhibitors.

  • Correlation of Activities: The correlation between enzymatic inhibition (IC50) and cellular anti-proliferative activity (GI50) can indicate whether the observed cellular effects are due to the inhibition of the target CDK.[1]

  • Selectivity Profile: The NanoBRET™ assay and kinase panel screening will reveal the selectivity of the compounds, helping to identify candidates with the desired target profile.

  • ADME/PK Properties: The in vitro ADME data will inform on the drug-like properties of the compounds and guide further optimization to improve their pharmacokinetic behavior.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel and effective CDK inhibitors. The strategic application of pharmacophore modeling, coupled with robust synthetic and biological evaluation protocols, can lead to the identification of potent and selective clinical candidates. The detailed protocols provided in this application note offer a comprehensive framework for researchers in the field of oncology drug discovery to explore the potential of this valuable chemical scaffold.

Visualizations

Diagram 1: General Workflow for CDK Inhibitor Development

CDK_Inhibitor_Workflow Design Scaffold Selection & In Silico Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Screening Biochemical Screening (Kinase Assays) Purification->Biochemical_Screening Cellular_Assays Cellular Assays (Proliferation, Cell Cycle) Biochemical_Screening->Cellular_Assays Selectivity Selectivity Profiling (NanoBRET, Kinase Panel) Cellular_Assays->Selectivity ADME_PK In Vitro ADME/PK Selectivity->ADME_PK Structural_Biology Structural Biology (X-ray Crystallography) ADME_PK->Structural_Biology Lead_Op Lead Optimization (SAR) Structural_Biology->Lead_Op Lead_Op->Design CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase CDK46 CDK4/6- Cyclin D Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CDK2_E CDK2- Cyclin E E2F->CDK2_E activates DNA_Replication DNA Replication CDK2_E->DNA_Replication promotes Inhibitor This compound Inhibitor Inhibitor->CDK46 (potential) Inhibitor->CDK2_E

Caption: Simplified CDK signaling pathway in G1/S phase transition.

References

  • Huang, L., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 6(3), 444-454. [Link]

  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. [Link]

  • Wells, C. I., et al. (2020). Quantifying CDK inhibitor selectivity in live cells. Nature Communications, 11(1), 2743. [Link]

  • Wells, C. I., et al. (2020). Quantifying CDK inhibitor selectivity in live cells. Nature Communications, 11(1), 2743. [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]

  • Huang, L., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 6(3), 444-454. [Link]

  • Auctores. Evaluation of cell cycle inhibitors by flow cytometry. [Link]

  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. [Link]

  • Luxembourg Institute of Health Research Portal. (2024). Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. [Link]

  • Assay Guidance Manual - NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Admescope. (2024). Fast turnaround early ADME in vitro screening available! [Link]

  • Reaction Biology. NanoBRET™ Intracellular CDK Panel for Target Engagement Screening. [Link]

  • UWCCC Flow Cytometry Laboratory. Cell Cycle Analysis. [Link]

  • BPS Bioscience. CDK9/CyclinT Kinase Assay Kit. [Link]

  • Park, M. T., et al. (2012). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, Chapter 28, Unit28.6. [Link]

  • Springer Nature Experiments. Preparation of CDK/Cyclin Inhibitor Complexes for Structural Determination. [Link]

  • Springer Nature Experiments. Screening Ligands by X-ray Crystallography. [Link]

  • Kim, H., et al. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. Acta Crystallographica Section F: Structural Biology Communications, 76(Pt 8), 366-372. [Link]

  • De Azevedo, W. F., et al. (2003). X-ray crystallographic studies of CDK2, a basis for cyclin-dependent kinase inhibitor design in anti-cancer drug research. Current medicinal chemistry. Anti-cancer agents, 3(1), 15-23. [Link]

  • Li, X., et al. (2018). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC advances, 8(32), 17893-17906. [Link]

  • RCSB PDB. 5L2W: The X-ray co-crystal structure of human CDK2/CyclinE and Dinaciclib. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Huang, L., et al. (2015). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 6(3), 444-454. [Link]

  • Chen, Y., et al. (2021). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 64(13), 9349-9365. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167909. [Link]

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MTT assay protocol for 5-Fluoropyrimidine-2,4-diamine cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Topic: MTT Assay Protocol for Assessing 5-Fluoropyrimidine-2,4-diamine Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quantifying Cellular Response to a Novel Fluoropyrimidine

The development of novel anti-cancer agents requires robust and reliable methods to assess their efficacy. This compound belongs to the fluoropyrimidine class of compounds, which are known to exert cytotoxic effects primarily through the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cell death.[1][2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, sensitive, and quantitative colorimetric method for evaluating the in vitro cytotoxicity of chemical compounds.[5][6][7]

This application note provides a detailed protocol for determining the cytotoxic effects of this compound on cultured cells using the MTT assay. The principle of this assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[8][9][10] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes, such as NAD(P)H-dependent oxidoreductases.[6][11] The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.[8][12] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[5][10]

Principle of the MTT Assay

The MTT assay provides a quantitative measure of cell viability, which is essential for determining the dose-dependent cytotoxic effects of a compound like this compound. By exposing cells to a range of concentrations of the test compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be calculated. The IC50 value represents the concentration of the drug required to inhibit cell growth by 50% and is a critical parameter in preclinical drug development.

Below is a diagram illustrating the core principle of the MTT assay.

MTT_Principle cluster_cell Metabolically Active Cell cluster_measurement Measurement MTT MTT (Yellow, Soluble) Mitochondria Mitochondrial Dehydrogenases (e.g., NADH, NADPH) MTT->Mitochondria Uptake Formazan Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Dissolution Spectrophotometry Spectrophotometry (OD at ~570 nm) Solubilization->Spectrophotometry Quantification

Caption: Principle of the MTT assay.

Materials and Reagents

  • Cell Lines: A cancer cell line appropriate for the research question (e.g., HeLa, A549, MCF-7).

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640).

  • Fetal Bovine Serum (FBS): Heat-inactivated.

  • Penicillin-Streptomycin Solution (100X).

  • Trypsin-EDTA (0.25%).

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • This compound: Stock solution prepared in a suitable solvent (e.g., DMSO).

  • MTT Reagent: 5 mg/mL in sterile PBS. Store protected from light at 4°C.[9][12][13]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS (Sodium Dodecyl Sulfate) in water.

  • 96-well flat-bottom cell culture plates.

  • Multichannel pipette.

  • Microplate reader capable of measuring absorbance at 570 nm.[11]

  • Humidified incubator with 5% CO2 at 37°C.

Experimental Protocol

The following protocol is a comprehensive guide. Optimization of cell seeding density and incubation times is crucial for each cell line to ensure results fall within the linear range of the assay.[8][11]

Part 1: Cell Seeding and Treatment
  • Cell Culture Maintenance: Maintain cells in a T-75 flask in the appropriate culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting and Seeding: Resuspend the cell pellet in fresh medium and determine the cell concentration using a hemocytometer. Dilute the cell suspension to the optimal seeding density (typically 1 x 10^4 to 5 x 10^4 cells/mL, to be determined empirically for each cell line) and seed 100 µL into each well of a 96-well plate.[11]

  • Incubation: Incubate the plate for 24 hours to allow for cell attachment and recovery.

  • Preparation of Test Compound Dilutions: Prepare a series of dilutions of this compound in serum-free medium from a high-concentration stock. A typical concentration range might be from 0.1 µM to 1000 µM.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve the compound) and untreated control wells (medium only).

  • Incubation with Test Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

Part 2: MTT Assay Procedure
  • Addition of MTT Reagent: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[8][13]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C.[8][11] During this time, viable cells will reduce the MTT to formazan, which will be visible as purple crystals.

  • Solubilization of Formazan Crystals: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspirating the supernatant.[11] Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[12][13]

  • Incubation and Mixing: Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete dissolution of the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

The experimental workflow is summarized in the diagram below.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay A 1. Seed Cells in 96-well Plate B 2. Incubate for 24h (Cell Adhesion) A->B C 3. Prepare Serial Dilutions of This compound D 4. Treat Cells with Compound (e.g., 24, 48, 72h) B->D E 5. Add MTT Reagent D->E F 6. Incubate for 2-4h (Formazan Formation) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.[8]

  • Calculation of Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the concentration of this compound.

  • IC50 Determination: The IC50 value can be determined from the dose-response curve by identifying the concentration of the compound that results in 50% cell viability. This can be done using non-linear regression analysis in a suitable software package.

Sample Data Presentation

The following table provides a template for organizing the experimental data.

Concentration (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Absorbance% Viability
Untreated Control 1.2541.2891.2671.270100.0%
Vehicle Control 1.2481.2651.2591.25799.0%
0.1 1.1981.2111.2051.20594.9%
1 1.0561.0781.0651.06684.0%
10 0.7540.7690.7610.76159.9%
100 0.3450.3580.3510.35127.7%
1000 0.1230.1310.1270.12710.0%
Blank 0.0520.0550.0540.054-

Troubleshooting and Critical Considerations

IssuePotential CauseRecommended Solution
High background absorbance Contamination of medium; Phenol red interferenceUse fresh, sterile medium; Use phenol red-free medium for the MTT incubation step.[9][14]
Low signal/absorbance Insufficient cell number; Short incubation time with MTTOptimize cell seeding density; Increase incubation time with MTT reagent.[15]
Inconsistent results between wells "Edge effect" due to evaporation; Incomplete dissolution of formazanFill outer wells with sterile PBS or medium to maintain humidity; Ensure thorough mixing after adding the solubilization solution.[15]
Test compound interference Colored compounds or reducing agents can affect absorbance readingsInclude control wells with the compound in medium without cells to measure its intrinsic absorbance.[11]

Conclusion

The MTT assay is a robust and reliable method for assessing the cytotoxic potential of this compound. By following this detailed protocol and considering the critical parameters for optimization, researchers can obtain reproducible and accurate data to characterize the dose-dependent effects of this novel compound on cell viability. This information is invaluable for the early-stage evaluation of its potential as a therapeutic agent.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • PubMed. (n.d.). Cell sensitivity assays: the MTT assay. Retrieved from [Link]

  • National Institutes of Health. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

  • National Institutes of Health. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). PharmGKB summary: fluoropyrimidine pathways. Retrieved from [Link]

  • Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. Retrieved from [Link]

  • National Institutes of Health. (2016, March 1). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. Retrieved from [Link]

  • Dr. Oracle. (2025, September 15). What is the mechanism of action for 5-fluorouracil (5-FU)? Retrieved from [Link]

Sources

Application and Protocol Guide for the Quantitative Analysis of 5-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Fluoropyrimidine-2,4-diamine

This compound is a fluorinated pyrimidine derivative. While specific literature on this compound is emerging, its structural similarity to the widely used chemotherapeutic agent 5-fluorouracil (5-FU) suggests its potential significance in pharmaceutical research and development.[1][2][3] Accurate and precise quantification of such compounds is paramount for pharmacokinetic studies, metabolism research, and ensuring the quality and consistency of drug products.

This guide provides detailed analytical methodologies for the quantification of this compound in biological matrices, with a primary focus on plasma. Due to the limited availability of direct analytical protocols for this compound, the methodologies presented herein are adapted from well-established and validated methods for the structurally analogous compound, 5-fluorouracil.[4][5][6][7][8][9] The principles of chromatography and mass spectrometry are fundamentally applicable, with the understanding that method optimization is a critical step for successful implementation.

The physicochemical properties of this compound, such as its molecular weight of 128.11 g/mol and its polar nature, inform the selection of the analytical techniques detailed below.[10] This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this class of compounds.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible, robust, and cost-effective technique for the quantification of analytes that possess a UV chromophore, which the pyrimidine ring in this compound provides. This method is particularly suitable for the analysis of bulk drug substances and formulations where analyte concentrations are relatively high.

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is based on the polar nature of fluoropyrimidines.[7][9] The mobile phase, consisting of an aqueous buffer and an organic modifier, is optimized to achieve adequate retention and separation of the analyte from potential interferences. A phosphate buffer is chosen for its compatibility with UV detection and its ability to control the pH of the mobile phase, thereby ensuring consistent retention times. The detection wavelength is selected based on the UV absorbance maximum of the pyrimidine ring structure.

Experimental Workflow: HPLC-UV Analysis

Caption: High-level workflow for the HPLC-UV quantification of this compound.

Detailed Protocol: HPLC-UV

1. Sample Preparation (from Plasma)

  • To 200 µL of plasma, add 600 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.

2. HPLC-UV Operating Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 50 mM Potassium Dihydrogen Phosphate (KH₂PO₄) buffer (pH adjusted to 4.5 with phosphoric acid) : Methanol (95:5, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV at 260 nm
Run Time Approximately 10 minutes

3. Calibration and Quantification

  • Prepare a stock solution of this compound in the mobile phase.

  • Generate a series of calibration standards by serially diluting the stock solution to cover the expected concentration range.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of low concentrations of this compound in complex biological matrices, LC-MS/MS is the method of choice.[4][6][8] The specificity of tandem mass spectrometry minimizes the impact of matrix effects and co-eluting interferences.

Causality Behind Experimental Choices

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial in LC-MS/MS to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[8] Electrospray ionization (ESI) is selected as it is well-suited for polar molecules like this compound. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.

Experimental Workflow: LC-MS/MS Analysis

Caption: A detailed workflow for the sensitive LC-MS/MS analysis of this compound.

Detailed Protocol: LC-MS/MS

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 10 µL of a suitable stable isotope-labeled internal standard working solution.

  • Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 12,000 x g for 5 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Operating Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) or a HILIC column for enhanced retention of polar compounds
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive or Negative (to be optimized)
MRM Transitions To be determined by direct infusion of a standard solution of this compound and its SIL-IS. For 5-FU (a close analog), a common transition is m/z 131 -> 42 in negative mode.[8]

3. Calibration and Quantification

  • Prepare calibration standards in a blank matrix (e.g., drug-free plasma) and process them alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the analyte in the samples using the calibration curve.

Method Validation: A Self-Validating System

For both HPLC-UV and LC-MS/MS methods, validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards to ensure the reliability of the results.

Key Validation Parameters
ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of endogenous matrix components.No significant interfering peaks at the retention time of the analyte.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the test results to the true value.Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision The degree of agreement among individual test results when the method is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should remain within ±15% of the initial concentration.

Conclusion

The analytical methods outlined in this guide provide a robust framework for the quantitative determination of this compound in biological matrices. While the protocols are adapted from methods for the closely related compound 5-fluorouracil, they are based on sound analytical principles and are readily adaptable with appropriate optimization and validation. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the desired sensitivity and the complexity of the sample matrix. Adherence to rigorous method validation is essential to ensure the generation of high-quality, reliable, and reproducible data in a research or drug development setting.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • Kale, P. G., & Mankar, S. D. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 73(4), 433–437. Available from: [Link]

  • PubChem. 5-(4-Fluoro-2-methylphenyl)pyrimidine-2,4-diamine. National Center for Biotechnology Information. Available from: [Link]

  • ChemSynthesis. 5-fluoropyrimidine. Available from: [Link]

  • PubChem. 5-Fluoropyrimidine. National Center for Biotechnology Information. Available from: [Link]

  • Quinney, S. K., et al. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring, 42(4), 540–547. Available from: [Link]

  • PubChem. 5-Fluoropyrimidine-2,4(1H,3H)-dione-- (methanesulfinyl)methane (1/1). National Center for Biotechnology Information. Available from: [Link]

  • Hansova, H., & Opatrilova, R. (2011). 5-Fluorouracil – Characteristics and Analytical Determination. Current Pharmaceutical Analysis, 7(1), 1-8. Available from: [Link]

  • Al-Tannak, N. F., & Al-Karas, M. A. (2019). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-56. Available from: [Link]

  • Payne, L. D., et al. Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms. Bioanalytical Systems, Inc. Available from: [Link]

  • Ciccolini, J., et al. (2004). A simple and rapid high-performance liquid chromatographic (HPLC) method for 5-fluorouracil (5-FU) assay in plasma and possible detection of patients with impaired dihydropyrimidine dehydrogenase (DPD) activity. Journal of Clinical Pharmacy and Therapeutics, 29(4), 307–315. Available from: [Link]

  • van Kuilenburg, A. B., et al. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry. Nederlands Tijdschrift voor Klinische Chemie en Laboratoriumgeneeskunde, 31(3), 218-219. Available from: [Link]

  • Gamelin, E., et al. (2020). Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk. Clinical Colorectal Cancer, 19(3), e144-e155. Available from: [Link]

  • ResearchGate. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Available from: [Link]

  • Google Patents. (2022). CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • Wang, Y., et al. (2011). Determination of 5-fluorouracil in 5-fluorouracil injection and human serum by HPLC. Journal of Food and Drug Analysis, 19(3), 323-328. Available from: [Link]

  • Akella, R., et al. (2010). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry, 18(10), 3459–3467. Available from: [Link]

  • Smaill, J. B., et al. (2009). Synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d] pyrimidine analogues as anti-tumor epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2341–2345. Available from: [Link]

Sources

Troubleshooting & Optimization

Technisches Support-Zentrum: Synthese von 5-Fluorpyrimidin-2,4-diamin

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as requested by the user.

Herausgeber: Abteilung für Anwendungswissenschaften, Gemini Synthetics

Dokument-ID: GS-TSG-FPD-001

Version: 1.0

Veröffentlichungsdatum: 2026-01-13

Einführung

Willkommen im Technischen Support-Zentrum für die Synthese von 5-Fluorpyrimidin-2,4-diamin. Dieses Molekül ist ein wichtiges Zwischenprodukt in der pharmazeutischen Forschung und Entwicklung, insbesondere bei der Synthese von Kinase-Inhibitoren und anderen therapeutischen Wirkstoffen.[1][2] Die Einführung eines Fluoratoms in das Pyrimidingerüst kann die metabolische Stabilität und die Bindungsaffinität des Moleküls erheblich beeinflussen.[3]

Diese Anleitung richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Sie bietet eine detaillierte, auf fundierten wissenschaftlichen Erkenntnissen basierende Anleitung zur Bewältigung der häufigsten Herausforderungen bei der Synthese. Unser Ziel ist es, Ihnen nicht nur ein Protokoll an die Hand zu geben, sondern auch die zugrunde liegenden chemischen Prinzipien zu erläutern, um eine erfolgreiche und reproduzierbare Synthese zu ermöglichen.

Abschnitt 1: Syntheseübersicht und Schlüsselprinzipien

Die empfohlene Syntheseroute für 5-Fluorpyrimidin-2,4-diamin ist eine Cyclokondensationsreaktion. Dieser Ansatz bietet eine hohe Regioselektivität und vermeidet den Umgang mit hochreaktiven und oft schwer zu handhabenden direkten Fluorierungsreagenzien in den späten Phasen der Synthese.[4] Die Schlüsselreaktion ist die Umsetzung eines fluorierten Drei-Kohlenstoff-Bausteins, Kalium-2-cyan-2-fluorethenolat, mit Guanidinhydrochlorid.[4]

Diese Methode ist vorteilhaft, da sie unter relativ milden Bedingungen abläuft und eine breite Palette von Substraten toleriert, was zu durchweg hohen Ausbeuten führt.[4] Das Verständnis der Stabilität des Enolat-Zwischenprodukts und die Kontrolle des pH-Wertes während der Reaktion sind entscheidend für den Erfolg.

Allgemeiner Arbeitsablauf der Synthese

G cluster_0 Phase 1: Vorbereitung des Bausteins cluster_1 Phase 2: Cyclokondensation cluster_2 Phase 3: Aufreinigung & Analyse A Chloracetamid B Fluoracetonitril A->B Finkelstein-Reaktion & Dehydratisierung C Kalium-(Z)-2-cyan- 2-fluorethenolat B->C Claisen-Kondensation mit Ethylformiat E 5-Fluorpyrimidin-2,4-diamin (Rohprodukt) C->E Reaktion in Lösungsmittel (z.B. Ethanol) D Guanidinhydrochlorid D->E F Umkristallisation oder Säulenchromatographie E->F G Reines 5-Fluorpyrimidin-2,4-diamin F->G H Analytische Validierung (NMR, LC-MS, Schmelzpunkt) G->H

Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von 5-Fluorpyrimidin-2,4-diamin.

Abschnitt 2: Häufig gestellte Fragen (FAQs)

F1: Was ist eine zuverlässige Syntheseroute für 5-Fluorpyrimidin-2,4-diamin?

A1: Die zuverlässigste und am besten skalierbare Methode ist die Cyclokondensation von Kalium-(Z)-2-cyan-2-fluorethenolat mit Guanidinhydrochlorid.[4] Diese "Bottom-up"-Strategie, bei der der fluorierte Ring aufgebaut wird, ist der direkten Fluorierung eines bereits vorhandenen 2,4-Diaminopyrimidin-Rings vorzuziehen, da letztere oft zu Problemen mit der Regioselektivität und zur Bildung von Nebenprodukten führt.

F2: Was sind die kritischen Reagenzien und ihre Reinheitsanforderungen?

A2: Die beiden kritischsten Reagenzien sind:

  • Kalium-(Z)-2-cyan-2-fluorethenolat: Dieses Enolat ist feuchtigkeitsempfindlich und kann sich zersetzen. Es sollte als Feststoff unter inerter Atmosphäre (Argon oder Stickstoff) gelagert werden. Synthesen, die dieses Reagenz verwenden, berichten von einer Reinheit von etwa 90 %, wobei die Hauptverunreinigung Kaliumformiat ist, das die nachfolgende Reaktion im Allgemeinen nicht stört.[4]

  • Guanidinhydrochlorid: Es sollte von hoher Reinheit (≥98 %) und trocken sein. Feuchtigkeit kann die Reaktion beeinträchtigen.

F3: Was sind die erwartete Ausbeute und Reinheit?

A3: Bei analogen Synthesen von 4-Amino-5-fluorpyrimidinen mit Amidinen wurden Ausbeuten von 81–93 % erzielt.[4] Für die Reaktion mit Guanidin ist eine ähnliche Ausbeute zu erwarten. Die Rohreinheit ist in der Regel hoch, aber eine Umkristallisation oder Säulenchromatographie ist oft erforderlich, um eine Reinheit von >99 % für analytische oder weiterführende Anwendungen zu erreichen.

F4: Was sind die wichtigsten Sicherheitsvorkehrungen bei dieser Synthese?

A4:

  • Fluorverbindungen: Obwohl Kalium-2-cyan-2-fluorethenolat nicht so gefährlich ist wie gasförmiges Fluor, sollten alle fluorhaltigen Verbindungen mit Vorsicht gehandhabt werden. Tragen Sie immer geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und Handschuhe.

  • Guanidinhydrochlorid: Kann bei Haut- oder Augenkontakt Reizungen verursachen.

  • Lösungsmittel: Arbeiten Sie in einem gut belüfteten Abzug, insbesondere bei der Verwendung von flüchtigen organischen Lösungsmitteln.

F5: Wie kann ich die Identität und Reinheit des Endprodukts bestätigen?

A5: Eine Kombination von Standard-Analysetechniken ist unerlässlich:

  • NMR-Spektroskopie: ¹H-NMR zur Bestätigung der Protonen auf dem Ring und den Aminogruppen, ¹⁹F-NMR zur Bestätigung des Vorhandenseins und der chemischen Umgebung des Fluoratoms und ¹³C-NMR zur Analyse der Kohlenstoffatome des Rings.

  • Massenspektrometrie (MS): Zur Bestätigung der korrekten Molekülmasse.

  • Schmelzpunkt: Ein enger Schmelzpunktbereich ist ein guter Indikator für die Reinheit.

  • HPLC oder LC-MS: Zur Bestimmung der Reinheit und zur Identifizierung von Verunreinigungen.

Abschnitt 3: Detailliertes Versuchsprotokoll

Dieses Protokoll ist eine Adaption von bewährten Methoden zur Synthese von substituierten 5-Fluorpyrimidinen.[4]

Reagenzien und Materialien:

  • Kalium-(Z)-2-cyan-2-fluorethenolat (90 % Reinheit)

  • Guanidinhydrochlorid (≥98 %)

  • Ethanol (wasserfrei, 200 proof)

  • Rundkolben mit Rückflusskühler und Magnetrührer

  • Inertgasatmosphäre (Argon oder Stickstoff)

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: In einem 100-ml-Rundkolben, der mit einem Magnetrührstab und einem Rückflusskühler ausgestattet ist, werden Kalium-(Z)-2-cyan-2-fluorethenolat (1,35 g, 10,0 mmol, bezogen auf 90 % Reinheit) und Guanidinhydrochlorid (0,96 g, 10,0 mmol) in wasserfreiem Ethanol (40 ml) suspendiert.

  • Reaktionsbedingungen: Die Reaktionsmischung wird unter einer Inertgasatmosphäre (Argon) 12 Stunden lang unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht werden.

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt. Das Lösungsmittel wird unter reduziertem Druck entfernt (Rotationsverdampfer).

  • Erste Isolierung: Der verbleibende Rückstand wird in einer minimalen Menge heißen Wassers gelöst. Beim Abkühlen fällt das Rohprodukt aus. Der Feststoff wird durch Filtration gesammelt, mit einer kleinen Menge kaltem Wasser gewaschen und an der Luft getrocknet.[5][6]

  • Aufreinigung: Für eine höhere Reinheit kann das Rohprodukt aus einem geeigneten Lösungsmittelsystem (z. B. Ethanol/Wasser) umkristallisiert oder mittels Säulenchromatographie auf Kieselgel gereinigt werden.[7][8]

Abschnitt 4: Leitfaden zur Fehlerbehebung

Tabelle zur Fehlerbehebung
ProblemMögliche UrsacheEmpfohlene Lösung(en)
Geringe oder keine Produktbildung 1. Zersetzung des Kalium-2-cyan-2-fluorethenolats.- Stellen Sie sicher, dass das Reagenz trocken und unter Inertgas gelagert wurde. Führen Sie die Reaktion unter strikt wasserfreien Bedingungen durch.[4]
2. Falscher pH-Wert der Reaktion.- Die Reaktion mit Amidinhydrochloriden erfordert in der Regel keine zusätzliche Base.[4] Wenn jedoch Probleme auftreten, kann die Zugabe einer nicht-nukleophilen Base (z. B. DBU, 0,1 Äq.) in Betracht gezogen werden.
3. Unzureichende Reaktionstemperatur oder -zeit.- Stellen Sie sicher, dass die Mischung kräftig unter Rückfluss erhitzt wird. Überwachen Sie die Reaktion mittels DC/LC-MS und verlängern Sie die Reaktionszeit bei Bedarf.
Hoher Anteil an Verunreinigungen 1. Polymerisation des Enolat-Ausgangsmaterials.- Dies kann bei sauren Bedingungen oder lokaler Überhitzung auftreten.[4] Sorgen Sie für eine homogene Erwärmung und vermeiden Sie saure Verunreinigungen.
2. Unvollständige Reaktion.- Siehe oben zur Verlängerung der Reaktionszeit. Eine unvollständige Umsetzung ist eine häufige Quelle für Verunreinigungen.
3. Bildung von Nebenprodukten.- Obwohl die Regioselektivität hoch ist, können Nebenreaktionen auftreten. Charakterisieren Sie die Hauptverunreinigung mittels LC-MS und NMR, um die Reaktionsbedingungen entsprechend anzupassen (z. B. niedrigere Temperatur, anderes Lösungsmittel).
Schwierigkeiten bei der Produktaufreinigung 1. Das Produkt ist sehr polar und wasserlöslich.- Minimieren Sie die Wassermenge während der Aufarbeitung. Verwenden Sie für die Umkristallisation Lösungsmittelgemische wie Ethanol/Wasser oder Acetonitril/Wasser.[8]
2. Co-Elution von Verunreinigungen bei der Säulenchromatographie.- Verwenden Sie ein anderes Eluentensystem (z. B. Dichlormethan/Methanol mit einem geringen Anteil an Ammoniumhydroxid zur Verbesserung der Peakform).[7] - Eine Umkehrphasen-Chromatographie kann ebenfalls eine Alternative sein.
3. Das Produkt haftet stark an Kieselgel.- Deaktivieren Sie das Kieselgel vor der Verwendung mit Triethylamin (1 % im Eluenten), um die Wechselwirkung mit den basischen Aminogruppen zu reduzieren.
Entscheidungsbaum zur Fehlerbehebung

G Start Problem bei der Synthese? Q1 Geringe Ausbeute? Start->Q1 Q2 Hohe Verunreinigungen? Q1->Q2 Nein Sol1 Reagenzienqualität prüfen Reaktionsbedingungen optimieren (Zeit, Temperatur) Q1->Sol1 Ja Q3 Aufreinigungsprobleme? Q2->Q3 Nein Sol2 Nebenreaktionen analysieren (LC-MS) Temperaturkontrolle verbessern Q2->Sol2 Ja Sol3 Umkristallisation optimieren Alternatives Chromatographie- system verwenden (RP-HPLC) Kieselgel desaktivieren Q3->Sol3 Ja End Erfolgreiche Synthese Q3->End Nein Sol1->End Sol2->End Sol3->End

Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei der Synthese von 5-Fluorpyrimidin-2,4-diamin.

Abschnitt 5: Dateninterpretation

Die korrekte Interpretation der analytischen Daten ist entscheidend für die Bestätigung der erfolgreichen Synthese.

AnalyseErwartetes ErgebnisZweck
¹H-NMR (in DMSO-d₆)- Singulett (oder Dublett durch Kopplung mit ¹⁹F) bei ca. 7,5-8,0 ppm (H an C6).- Zwei breite Singuletts für die beiden NH₂-Gruppen (chemische Verschiebung kann variieren).Bestätigung der Ringstruktur und der Aminogruppen.
¹⁹F-NMR (in DMSO-d₆)- Ein Signal (typischerweise ein Dublett oder Triplett, abhängig von der Kopplung mit benachbarten Protonen) in der erwarteten Region für ein aromatisches Fluoratom.Direkter Nachweis des Fluoratoms an der 5-Position.
¹³C-NMR (in DMSO-d₆)- Vier verschiedene Signale für die Ring-Kohlenstoffatome.- Das an Fluor gebundene Kohlenstoffatom (C5) zeigt eine große ¹J(C,F)-Kopplung (ca. 200-250 Hz).- Das C4- und C6-Atom zeigen kleinere ²J(C,F)-Kopplungen.Bestätigung des Kohlenstoffgerüsts und der Position des Fluoratoms.
LC-MS (ESI+) - Erwartetes [M+H]⁺-Ion bei m/z = 129,05.Bestätigung der Molekülmasse des Produkts.

Abschnitt 6: Referenzen

  • Titel: Synthesis and purification of [2-13C]-5-fluorouracil | Request PDF Quelle: ResearchGate URL: [Link]

  • Titel: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt Quelle: Beilstein Journal of Organic Chemistry (über NIH) URL: [Link]

  • Titel: Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates Quelle: NIH National Library of Medicine URL: [Link]

  • Titel: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities Quelle: MDPI URL: [Link]

  • Titel: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities Quelle: NIH National Library of Medicine URL: [Link]

  • Titel: Composition of 5-fluorouracil and refining method therefor Quelle: Google Patents URL:

  • Titel: Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents Quelle: PubMed URL: [Link]

  • Titel: Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents Quelle: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Titel: Alternative diamine synthesis routes Quelle: Bio4Matpro URL: [Link]

  • Titel: Preparation method for 2-hydroxyl-5-fluorine pyrimidine Quelle: Google Patents URL:

  • Titel: 5-Fluoropyrimidine-2,4(1H,3H)-dione--water (1/3) Quelle: PubChem URL: [Link]

  • Titel: Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry Quelle: NIH National Library of Medicine URL: [Link]

  • Titel: Evaluation of Five Membrane Filtration Methods for Recovery of Cryptosporidium and Giardia Isolates from Water Samples Quelle: NIH National Library of Medicine URL: [Link]

  • Titel: OA Guide to Water Purification Quelle: Princeton University URL: [Link]

  • Titel: Identification and Synthesis of 2,7-diamino-thiazolo[5,4-d]pyrimidine Derivatives as TRPV1 Antagonists Quelle: PubMed URL: [Link]

Sources

Technical Support Center: 5-Fluoropyrimidine-2,4-diamine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoropyrimidine-2,4-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during experiments with this compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Synthesis and Purification

    • Solubility and Stability

    • Biological Assays

  • Key Experimental Protocols

    • General Synthesis of a 2,4-Diamino-5-fluoropyrimidine Derivative

    • High-Performance Liquid Chromatography (HPLC) for Purity Analysis

    • Cell Viability Assay (MTT/XTT)

  • Safety and Handling

  • References

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for 5-fluoropyrimidine compounds?

A1: 5-Fluoropyrimidine compounds, like the well-known 5-Fluorouracil (5-FU), primarily act as antimetabolites.[1][2] After cellular uptake, they are converted into several active metabolites. These metabolites can inhibit thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[2][3] This inhibition leads to a depletion of thymidine, disrupting DNA replication and repair, ultimately causing cell death, particularly in rapidly dividing cancer cells.[3][4] Additionally, metabolites of 5-fluoropyrimidines can be incorporated into both DNA and RNA, further disrupting their normal functions.[2]

Q2: My this compound has low solubility in aqueous buffers. What can I do?

A2: Solubility can be a challenge. 5-Fluorouracil, a related compound, is only slightly soluble in water.[5] For this compound, it is recommended to first attempt dissolution in a small amount of an organic solvent like DMSO or ethanol. This stock solution can then be diluted to the final working concentration in your aqueous buffer. Be mindful of the final solvent concentration, as high levels can be toxic to cells in biological assays. It is crucial to determine the maximum tolerable solvent concentration for your specific cell line in a pilot experiment.

Q3: What are the recommended storage conditions for this compound?

A3: Fluorinated pyrimidines should be stored in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[6][7] For long-term storage, keeping the compound in a tightly sealed container at low temperatures (e.g., -20°C) is advisable to prevent degradation.

Q4: How can I confirm the purity of my synthesized this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of your compound.[5] A reversed-phase column (e.g., C18) with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is typically effective. The purity can be determined by the peak area of the main compound relative to the total peak area. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are also essential for structural confirmation and purity assessment.

Troubleshooting Guides

Synthesis and Purification
Problem Potential Cause(s) Troubleshooting Steps
Low reaction yield Incomplete reaction, side reactions, or loss during workup.- Reaction Monitoring: Use Thin Layer Chromatography (TLC) or HPLC to monitor the reaction progress and ensure it has gone to completion.- Reagent Quality: Ensure all reagents and solvents are pure and anhydrous, as moisture can interfere with many organic reactions.- Temperature Control: Maintain the optimal reaction temperature. Deviations can lead to side product formation.- Workup Optimization: Minimize losses during extraction and purification steps. Ensure the pH is appropriate during aqueous washes to prevent your compound from dissolving in the wrong phase.
Impure final product Incomplete reaction, side products, or inefficient purification.- Purification Method: Column chromatography on silica gel is a common and effective method for purifying pyrimidine derivatives.[8][9] Experiment with different solvent systems to achieve optimal separation.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent can significantly improve purity.- Characterization: Use NMR and mass spectrometry to identify the impurities. Understanding their structure can provide clues about the source of the problem.
Solubility and Stability
Problem Potential Cause(s) Troubleshooting Steps
Precipitation in cell culture media Poor aqueous solubility, exceeding the solubility limit.- Stock Solution Concentration: Prepare a highly concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the media just before use.- Final Concentration: Ensure the final concentration in the media does not exceed the compound's solubility limit. Perform a solubility test in your specific media.- Sonication/Vortexing: Gentle warming and sonication or vortexing can aid in dissolution.
Compound degradation over time Instability in solution, exposure to light or high temperatures.- Fresh Preparations: Prepare fresh working solutions for each experiment from a frozen stock.- Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.[7]
Biological Assays
Problem Potential Cause(s) Troubleshooting Steps
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects in microplates.- Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.- Pipetting Technique: Be consistent with your pipetting technique, especially when adding the compound and assay reagents.[10]- Edge Effect Mitigation: To avoid the "edge effect," fill the outer wells of the microplate with sterile media or PBS and do not use them for experimental samples.[11]
No or low biological activity Incorrect dosage, compound inactivity, or issues with the assay itself.- Dose-Response Curve: Test a wide range of concentrations to establish a dose-response curve. It's possible the effective concentration is higher or lower than anticipated.- Positive Control: Include a positive control with a known mechanism of action (e.g., 5-Fluorouracil) to validate the assay.- Compound Integrity: Confirm the identity and purity of your compound. Degradation or impurities could affect its activity.- Assay Protocol: Review the assay protocol for any potential errors in reagent preparation or incubation times.[10]

Key Experimental Protocols

General Synthesis of a 2,4-Diamino-5-fluoropyrimidine Derivative

This protocol is a generalized procedure based on common synthetic routes for similar compounds.[9][12][13]

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting material, a 2,4-dichloro-5-fluoropyrimidine, in a suitable anhydrous solvent such as acetonitrile or isopropanol.

  • Nucleophilic Substitution: Add the appropriate amine nucleophile to the reaction mixture. The reaction may require a base, such as triethylamine or potassium carbonate, to proceed.

  • Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (this can range from room temperature to reflux, depending on the reactivity of the amine). Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: The structure and purity of the final product are confirmed by NMR, mass spectrometry, and HPLC.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • System: An HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% TFA or formic acid.

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

Cell Viability Assay (MTT/XTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and appropriate controls) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • Solubilization (for MTT): If using MTT, add the solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Safety and Handling

Working with fluorinated pyrimidines requires strict adherence to safety protocols.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[14][15][16]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[6][15]

  • Spill and Waste Disposal: In case of a spill, contain the material and clean it up according to your institution's safety guidelines. Dispose of chemical waste in designated containers.[7][14]

  • Toxicity: Be aware that many fluoropyrimidine compounds are cytotoxic.[17][18] Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[7][14]

Visualizations

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Start: Reagents & Solvent reaction Reaction (Heating & Stirring) start->reaction monitoring Monitoring (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete quenching Quenching/Cooling monitoring->quenching Complete extraction Extraction & Washing quenching->extraction drying Drying & Concentration extraction->drying column Column Chromatography drying->column analysis Purity & Structure Analysis (HPLC, NMR, MS) column->analysis final_product Pure Compound analysis->final_product

Caption: A typical workflow for the synthesis and purification of a 5-fluoropyrimidine derivative.

Logical Relationship: Troubleshooting Biological Assays

problem problem cause cause solution solution high_variability High Variability inconsistent_seeding Inconsistent Seeding high_variability->inconsistent_seeding pipetting_error Pipetting Error high_variability->pipetting_error edge_effect Edge Effect high_variability->edge_effect no_activity No/Low Activity incorrect_dose Incorrect Dose no_activity->incorrect_dose inactive_compound Inactive Compound no_activity->inactive_compound assay_issue Assay Issue no_activity->assay_issue uniform_suspension Use Homogenous Cell Suspension inconsistent_seeding->uniform_suspension Solution consistent_technique Use Consistent Pipetting pipetting_error->consistent_technique Solution avoid_outer_wells Avoid Outer Wells edge_effect->avoid_outer_wells Solution dose_response Run Dose-Response Curve incorrect_dose->dose_response Solution check_purity Confirm Compound Integrity inactive_compound->check_purity Solution positive_control Use Positive Control assay_issue->positive_control Solution

Caption: A troubleshooting decision tree for common issues in cell-based assays.

References

  • MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. [Link]

  • BioAssay Systems. Troubleshooting. [Link]

  • Gmeiner, R. J., et al. (2015). A review of analytical methods for the determination of 5-fluorouracil in biological matrices. Journal of Chromatography B, 983-984, 1-10. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

  • ResearchGate. Synthesis and purification of [2-13C]-5-fluorouracil. [Link]

  • Pharmacy 180. Pyrimidine Synthesis and Degradation. [Link]

  • Gangjee, A., et al. (2010). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & Medicinal Chemistry, 18(21), 7576-7584. [Link]

  • Harper's Illustrated Biochemistry (31st ed.). Purine & Pyrimidine Metabolism. [Link]

  • Quizlet. Biochemistry: Purines and Pyrimidines. [Link]

  • Google Patents.
  • Hairi. Guidelines for safe use of fluorinated fluids. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • NIH. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. [Link]

  • PubChem. 5-Fluoropyrimidine-2,4(1H,3H)-dione--water (1/3). [Link]

  • ResearchGate. 5-Fluorouracil – Characteristics and Analytical Determination. [Link]

  • PubMed. Stability of fluorouracil in plastic containers used for continuous infusion at home. [Link]

  • ResearchGate. 5-Fluorouracil Toxicity and Dihydropyrimidine Dehydrogenase Enzyme: Implications for Practice. [Link]

  • Semantic Scholar. Stability and compatibility of 5-fluorouracil infusions in the Braun Easypump®. [Link]

  • YouTube. Troubleshooting Cell based Assays. [Link]

  • NIH. Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity, a narrative review of the literature. [Link]

  • NIH. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • PubMed. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. [Link]

  • PubMed. Fluorinated pyrimidine nucleosides. 4. Synthesis and antitumor testing of a series of 2',5'-dideoxy- and 2',3',5'-trideoxynucleosides of 5-fluorouracil. [Link]

Sources

Technical Support Center: 5-Fluoropyrimidine-2,4-diamine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoropyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and mitigating byproduct formation.

Introduction: Understanding the Reactivity of this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. Its chemical behavior is governed by the interplay of the electron-withdrawing fluorine atom at the C5 position and the two nucleophilic amino groups at the C2 and C4 positions. This unique electronic arrangement dictates its reactivity and can also lead to the formation of specific byproducts. This guide will provide you with the expertise to anticipate and control these side reactions, ensuring the integrity of your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding byproduct formation in reactions involving this compound.

1. Q: I am performing an N-acylation reaction on this compound and I am observing multiple products on my TLC/LC-MS. What are the likely byproducts?

A: In N-acylation reactions, the primary challenge is controlling the degree of acylation. The two amino groups on the pyrimidine ring have different nucleophilicities, which can lead to a mixture of products. The most common byproducts are:

  • Di-acylated product: Both the C2 and C4 amino groups are acylated. This is more likely to occur if an excess of the acylating agent is used or if the reaction is allowed to proceed for an extended period.

  • Regioisomers of mono-acylation: While selective mono-acylation is often desired, you may still obtain a mixture of the N2-acylated and N4-acylated isomers. The selectivity can be influenced by the reaction conditions, including the solvent, temperature, and the nature of the acylating agent.

  • Unreacted starting material: Incomplete conversion is a common issue, especially if the reaction conditions are too mild or the stoichiometry of the reagents is not optimized.

2. Q: During an N-alkylation of this compound, I am struggling with polysubstitution. How can I control the reaction to obtain the mono-alkylated product?

A: Similar to N-acylation, controlling the extent of N-alkylation can be challenging. The formation of di-, tri-, and even tetra-alkylated products is possible, especially with reactive alkylating agents like methyl iodide. To favor mono-alkylation:

  • Stoichiometry: Use a stoichiometric amount or a slight excess of this compound relative to the alkylating agent.

  • Reaction Temperature: Lowering the reaction temperature can help to control the reactivity and improve selectivity.

  • Choice of Base: A bulky, non-nucleophilic base can be advantageous in preventing over-alkylation.

  • Protecting Groups: For complex syntheses, consider using a protecting group strategy to selectively block one of the amino groups.

3. Q: I am attempting a Suzuki coupling with a halogenated derivative of this compound and my yields are low, with significant byproduct formation. What are the likely side reactions?

A: Palladium-catalyzed cross-coupling reactions like the Suzuki coupling are powerful tools, but they are not without potential pitfalls. Common byproducts include:

  • Homo-coupling of the boronic acid: This is a frequent side reaction, especially if the reaction is not properly degassed, as oxygen can promote this pathway[1]. The result is a dimer of the boronic acid reagent.

  • Dehalogenation of the starting material: The halogenated pyrimidine can be reduced back to the non-halogenated parent compound. This can be exacerbated by high temperatures or the presence of protic solvents.

  • Protodeborylation of the boronic acid: The boronic acid can be converted to the corresponding arene, reducing the amount available for the desired cross-coupling.

4. Q: My this compound starting material appears to be degrading during my reaction, even before adding all the reagents. What are the stability limitations of this compound?

A: this compound is generally stable under neutral conditions. However, it can be susceptible to degradation under harsh acidic or basic conditions, as well as at elevated temperatures.

  • Acidic Conditions: Strong acidic conditions can lead to hydrolysis of the amino groups, potentially forming hydroxy- or oxo-substituted pyrimidines[2]. The C4-amino group is generally more susceptible to hydrolysis than the C2-amino group in 2,4-diaminopyrimidine systems[2].

  • Basic Conditions: While more stable under basic conditions than acidic ones, prolonged exposure to strong bases at high temperatures can lead to decomposition. The degradation pathway of the related 5-fluorouracil in alkaline solutions involves hydration of the C5-C6 double bond and subsequent ring opening[3].

  • Thermal Stability: While 5-fluorouracil shows good thermal stability up to 275°C[4][5], prolonged heating of this compound in solution can lead to gradual decomposition, the products of which may be complex and polymeric in nature.

5. Q: How can I differentiate between the N2 and N4 isomers of a mono-substituted this compound derivative?

A: Distinguishing between these regioisomers requires careful analytical characterization, typically using a combination of techniques:

  • NMR Spectroscopy: 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be invaluable. Irradiation of the N-H proton of the substituent should show a NOE to the protons of the pyrimidine ring, and the proximity to the C5-F or C6-H will help in assigning the position of substitution. 19F NMR can also be a sensitive probe of the electronic environment of the fluorine atom, which will differ between the two isomers[6][7].

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural determination.

  • Mass Spectrometry: While MS alone may not distinguish between isomers, fragmentation patterns in MS/MS experiments can sometimes provide clues about the substitution pattern[8][9].

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step methodologies for troubleshooting common issues in reactions with this compound.

Guide 1: Managing Over-reaction in N-Acylation and N-Alkylation

Issue: Formation of di-substituted byproducts in N-acylation or N-alkylation reactions.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting over-reaction in N-acylation/alkylation.

Detailed Protocol for Reaction Optimization:

  • Stoichiometric Control:

    • Begin by using a 1:1 molar ratio of this compound to the electrophile.

    • If the reaction is sluggish, incrementally increase the amount of the electrophile to 1.1 equivalents, while carefully monitoring the reaction progress by TLC or LC-MS to track the formation of the di-substituted product.

  • Temperature Management:

    • Start the reaction at 0°C or room temperature.

    • If no reaction is observed, gradually increase the temperature in 10-15°C increments. High temperatures can accelerate the second substitution.

  • Base Selection:

    • For N-alkylation, if using a strong, small base like sodium hydride, consider switching to a bulkier base such as potassium tert-butoxide or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Purification Strategy:

    • The polarity difference between the mono- and di-substituted products is often sufficient for separation by column chromatography.

    • A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, is typically effective.

Guide 2: Minimizing Homo-coupling in Palladium-Catalyzed Cross-Coupling Reactions

Issue: Significant formation of the boronic acid homo-coupling byproduct in a Suzuki reaction.

Troubleshooting Workflow:

Caption: Troubleshooting guide for Suzuki homo-coupling byproducts.

Detailed Protocol for Minimizing Homo-Coupling:

  • Rigorous Degassing:

    • Oxygen is a known promoter of boronic acid homo-coupling[1].

    • Protocol: Subject the reaction mixture (solvent, substrate, and base) to three cycles of vacuum-backfill with an inert gas (Argon or Nitrogen) before adding the palladium catalyst and ligand.

    • Alternatively, sparge the solvent with the inert gas for 15-20 minutes prior to use.

  • Catalyst Choice:

    • While Pd(OAc)₂ and Pd₂(dba)₃ are common catalyst precursors, they require in-situ reduction to the active Pd(0) species. Incomplete reduction can lead to side reactions.

    • Consider using a pre-formed, air-stable Pd(0) catalyst such as Pd(PPh₃)₄.

  • Solvent and Base Considerations:

    • The choice of solvent and base can influence the rate of both the desired reaction and side reactions.

    • Aqueous base solutions (e.g., K₂CO₃ in water/dioxane) are common. Ensure the base is fully dissolved and the mixture is homogeneous to avoid localized high concentrations that might promote side reactions.

Guide 3: Investigating and Preventing Degradation

Issue: Apparent degradation of this compound during a reaction.

Troubleshooting Workflow:

Caption: Workflow for addressing the degradation of this compound.

Detailed Protocol for Stability Assessment:

  • Control Experiment:

    • Set up a control reaction containing only this compound and the solvent (and acid or base if applicable) under the planned reaction temperature.

    • Take aliquots at regular intervals and analyze by LC-MS to quantify the amount of remaining starting material. This will help determine if the degradation is inherent to the conditions or caused by interaction with other reagents.

  • pH Adjustment:

    • If acidic conditions are required, explore a range of acids to find the mildest conditions that still promote the desired reaction. For example, a carboxylic acid may be a suitable alternative to a strong mineral acid.

    • In basic reactions, consider if a weaker inorganic base (e.g., K₂CO₃) or an organic base (e.g., triethylamine) can be used instead of strong hydroxides or alkoxides.

  • Temperature and Time Optimization:

    • Run a time-course study at a lower temperature to determine if the reaction can proceed to completion over a longer period without significant degradation.

Part 3: Analytical Characterization of Byproducts

Accurate identification of byproducts is crucial for effective troubleshooting.

Table 1: Typical Analytical Data for this compound and Potential Byproducts
CompoundExpected Mass (M+H)⁺Key 1H NMR Signals (DMSO-d₆)Key 19F NMR Signal (vs. CFCl₃)[7]
This compound 129.06~7.5 ppm (d, C6-H), ~6.5 ppm (br s, NH₂), ~6.0 ppm (br s, NH₂)~ -165 to -175 ppm
Mono-acylated Product 129.06 + acyl group massShift in one NH₂ signal, appearance of acyl protonsShift in 19F signal
Di-acylated Product 129.06 + 2x acyl group massAbsence of NH₂ signals, appearance of two sets of acyl protonsSignificant shift in 19F signal
5-Fluoro-4-aminopyrimidin-2-one 130.05Changes in aromatic and amine signalsShift in 19F signal
5-Fluoro-2-aminopyrimidin-4-one 130.05Changes in aromatic and amine signalsShift in 19F signal

Note: Exact NMR chemical shifts will vary depending on the specific substituents and the solvent used.

Experimental Protocol: HPLC-MS for Byproduct Profiling

Objective: To separate and identify the components of a reaction mixture containing this compound and its derivatives.

Methodology:

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute with an appropriate solvent (e.g., acetonitrile/water mixture) to a concentration suitable for LC-MS analysis (typically 1-10 µg/mL).

    • Filter the sample through a 0.22 µm syringe filter.

  • LC Conditions (suggested starting point):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan for initial analysis. For targeted analysis of expected byproducts, use Selected Ion Monitoring (SIM) or tandem MS (MS/MS) for structural confirmation[8][9].

References

  • Puffer, B., Kreutz, C., Rist, M., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), 7038-7047. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11394-11413. Available at: [Link]

  • Khan, I., et al. (2009). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. Drug Testing and Analysis, 1(5), 240-244. Available at: [Link]

  • Malet-Martino, M., & Martino, R. (2002). Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. Magnetic Resonance in Medicine, 47(4), 671-681. Available at: [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

  • Chen, Y.-L., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(7), 1592. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Douglas, J. J., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science, 4(7), 2691-2695. Available at: [Link]

  • Malet-Martino, M., et al. (2014). Hydrolytic pathway of 5-fluorouracil in aqueous solutions for clinical use. Journal of Pharmaceutical and Biomedical Analysis, 98, 203-211. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available at: [Link]

  • Wang, S., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. Bioorganic & Medicinal Chemistry, 24(5), 1044-1053. Available at: [Link]

  • Goya, P., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Journal of the Chemical Society, Perkin Transactions 2, (1), 114-119. Available at: [Link]

  • ResearchGate. (n.d.). Product ion mass spectrum (partial fragmentation) of 5-fluorouridine (5-FUrd–[M−H] − : 261.22) (A) and 5-fluoro-2 -deoxyuridine (5-FdUrd–[M−H] − : 245.16) (B). Available at: [Link]

  • Gnewuch, C. T., & Gnewuch, C. T. (1977). N-Alkylated derivatives of 5-fluorouracil. Journal of Medicinal Chemistry, 20(4), 584-586. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • RSC Advances. (2015). Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. Available at: [Link]

  • ChemFrag. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Available at: [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • Reddit. (2023). BH amination side products and purification. r/chemistry. Available at: [Link]

  • National Institutes of Health. (2015). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available at: [Link]

  • PubChem. (n.d.). 5-Fluoropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry-based structure elucidation. Fragmentation mass... Available at: [Link]

  • PubMed. (2019). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. Available at: [Link]

  • ResearchGate. (2004). (PDF) N-Acylation in Combinatorial Chemistry. Available at: [Link]

  • ResearchGate. (2009). Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy. Available at: [Link]

  • National Institutes of Health. (2009). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Available at: [Link]

  • ResearchGate. (n.d.). Figure 3. Mass spectrometry-based structure elucidation. Fragmentation... Available at: [Link]

  • National Institutes of Health. (1969). Direct synthesis of 5-azapyrimidine 2′-deoxyribonucleosides. Hydrolysis of 5-aza-2′-deoxycytidine. Available at: [Link]

  • ACS Publications. (2018). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2025). N-Alkylation of Some Imidazopyridines. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2006). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Available at: [Link]

  • MDPI. (2016). Highly Efficient Hydrolysis of Hesperidin and Naringin and Synthesis of Their Aglycone Acetates Under Microwave Irradiation. Available at: [Link]

  • Science and Education Publishing. (2017). Synthesis and Chemical Reactivity of some new Fluorine Substituted Pyrazolopyrimidine Derivatives and Their Effect on Cellobiase. Available at: [Link]

  • MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available at: [Link]

  • PubMed. (2004). dialkylation on the stability and estrogen receptor interaction of (4R,5S)/(4S,5R)-4,5-bis(4-hydroxyphenyl)-2-imidazolines. Available at: [Link]

  • Science and Education Publishing. (2017). Synthesis and Chemical Reactivity of some new Fluorine Substituted Pyrazolopyrimidine Derivatives and Their Effect on Cellobiase Activity Produced by Fungi. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Fluoropyrimidine-2,4-diamine (5-Fluorocytosine)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoropyrimidine-2,4-diamine, a crucial intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important compound. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower your experimental success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound, also known as 5-Fluorocytosine (5-FC).

Low Yield

Question: My overall yield of this compound is consistently low. What are the common causes and how can I improve it?

Answer: Low yield in the synthesis of this compound can stem from several factors depending on the chosen synthetic route. Here’s a breakdown of potential issues and solutions for common methods:

Route 1: Direct Fluorination of Cytosine

  • Causality: Direct fluorination of cytosine using agents like fluorine gas or trifluoromethyl hypofluorite can be aggressive, leading to the formation of difluorinated and other over-fluorinated byproducts.[1][2] This side reaction consumes your starting material and desired product, thus reducing the yield. The reaction is also highly sensitive to conditions.

  • Troubleshooting & Optimization:

    • Control Fluorinating Agent Stoichiometry: Carefully control the molar equivalents of the fluorinating agent. A slight excess may be needed to drive the reaction to completion, but a large excess will promote over-fluorination.

    • Reaction Temperature: Maintain a low and consistent reaction temperature. For fluorinations with fluorine gas, temperatures around 10°C have been used.[1] Excursions to higher temperatures can increase the rate of side reactions.

    • Solvent Choice: Formic acid is a preferred medium for direct fluorination as it can enhance reaction control.[1] Ensure your cytosine is fully dissolved before introducing the fluorinating agent.

    • Continuous Flow Chemistry: For larger scale synthesis, consider a continuous flow reactor. This allows for precise control of reaction time, temperature, and stoichiometry, which can significantly minimize byproduct formation and improve yield.[1]

Route 2: Synthesis from 5-Fluorouracil (5-FU)

  • Causality: This multi-step route involves the conversion of 5-FU to 2,4-dichloro-5-fluoropyrimidine, followed by amination.[3][4] Yield loss can occur at each step. Incomplete chlorination or side reactions during amination are common culprits.

  • Troubleshooting & Optimization:

    • Chlorination Step: Ensure the complete conversion of 5-FU to 2,4-dichloro-5-fluoropyrimidine. This reaction is often carried out with phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline (DMA).[4] Optimize the molar ratio of 5-FU to POCl₃ and DMA, as well as the reaction temperature and time. A study found optimal conditions to be a 1:10 ratio of 5-FU to POCl₃ and a 1:1.5 ratio of 5-FU to DMA at 114°C for 2 hours, achieving a 92.2% yield of the dichloro intermediate.[4]

    • Amination Step: The introduction of the amino groups is a critical step. Ensure anhydrous conditions if required by your specific protocol. The choice of aminating agent and reaction conditions will influence the regioselectivity and completeness of the reaction.

Route 3: Synthesis via Fluoroacetonitrile Condensation

  • Causality: This modern approach involves the Claisen-type condensation of fluoroacetonitrile with an ester (like ethyl formate) to form a key enolate intermediate, which is then cyclized with guanidine.[5][6] The stability of the enolate and the efficiency of the cyclization are critical for high yields.

  • Troubleshooting & Optimization:

    • Enolate Formation: The Claisen condensation to form potassium (Z)-2-cyano-2-fluoroethenolate should be carried out under anhydrous conditions to prevent hydrolysis of the reactants and intermediate.[6]

    • Telescoped Synthesis: To maximize yield and simplify the process, a "telescoped" or one-pot procedure is highly recommended.[5] In this approach, after the formation of the enolate, the reaction mixture is concentrated and directly treated with a solution of guanidine carbonate and sodium methoxide in methanol. This avoids the isolation of the potentially unstable enolate intermediate.[5]

    • Purity of Starting Materials: Ensure the fluoroacetonitrile and other reagents are of high purity. Impurities can interfere with the condensation and cyclization steps.

Byproduct Formation

Question: I am observing significant byproduct formation in my reaction mixture, complicating purification. How can I minimize these impurities?

Answer: Byproduct formation is a common challenge. The nature of the byproducts will depend on your synthetic route.

Synthetic RouteCommon ByproductsMitigation Strategies
Direct Fluorination Difluorinated pyrimidines- Precisely control the stoichiometry of the fluorinating agent.[1]- Utilize a continuous flow reactor for better control over reaction parameters.[1]- Optimize reaction temperature to favor mono-fluorination.
From 5-Fluorouracil Partially aminated intermediates, hydrolyzed products- Ensure complete chlorination in the first step.[4]- Control the stoichiometry of the aminating agent and reaction conditions to favor di-amination.- Maintain anhydrous conditions during amination to prevent hydrolysis of chloro intermediates.
Via Fluoroacetonitrile Unreacted starting materials, products from side reactions of the enolate- Use a telescoped synthesis approach to minimize the decomposition of the enolate intermediate.[5]- Ensure the complete consumption of fluoroacetonitrile before proceeding with the cyclization step.[5]- Use high-purity reagents.
Purification Challenges

Question: I am having difficulty purifying the final product. What are the recommended purification methods?

Answer: The purification strategy for this compound depends on the synthetic route and the nature of the impurities.

  • For routes designed to be chromatography-free (e.g., telescoped synthesis from fluoroacetonitrile): The product is often pure enough after workup and crystallization.[5] If minor impurities are present, recrystallization from a suitable solvent system (e.g., water-methanol) can be effective.[7]

  • For other routes:

    • Crystallization: This is the most common and scalable method for purifying this compound.

    • Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography can be employed. A common eluent system is a mixture of methanol and chloroform.[7][8]

    • Acid-Base Extraction: Exploiting the basicity of the amino groups on the pyrimidine ring, an acid-base extraction workup can be used to separate the product from non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for the synthesis of this compound?

A1: The most common starting materials are cytosine, 5-fluorouracil, and fluoroacetonitrile.[1][3][6] The choice of starting material often depends on factors like cost, availability, scalability, and the desired purity of the final product.

Q2: Are there any safety precautions I should be aware of?

A2: Yes, several safety precautions are crucial:

  • Fluorinating Agents: Reagents like fluorine gas and trifluoromethyl hypofluorite are highly toxic and corrosive.[2][7] They should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phosphorus Oxychloride (POCl₃): This is a corrosive and water-reactive compound. Handle it in a fume hood and avoid contact with moisture.

  • General Handling: this compound and its precursors are potent biologically active molecules.[9][10] Always handle these compounds with appropriate PPE, including gloves, lab coat, and safety glasses.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[11][12]

  • Melting Point: A sharp melting point close to the literature value (around 282-286 °C with decomposition for 5-fluorouracil, a related compound) is a good indicator of purity.[13]

Q4: Can this compound be synthesized without chromatographic purification?

A4: Yes, modern synthetic routes, particularly those utilizing fluoroacetonitrile as a building block and employing a telescoped procedure, have been developed to avoid the need for chromatographic purification.[5] This is a significant advantage for large-scale synthesis.

Experimental Workflow & Diagrams

Telescoped Synthesis of this compound from Fluoroacetonitrile

This workflow is based on a high-yield, chromatography-free method.[5]

telescoped_synthesis start Fluoroacetonitrile + Ethyl Formate enolate_formation Claisen Condensation (Base, e.g., NaH) start->enolate_formation enolate Potassium (Z)-2-cyano-2-fluoroethenolate (Intermediate) enolate_formation->enolate concentration Concentration in vacuo enolate->concentration cyclization Cyclization (Room Temperature, 24h) concentration->cyclization guanidine_prep Guanidine Carbonate + NaOMe in Methanol guanidine_prep->cyclization product This compound cyclization->product

Caption: Telescoped synthesis workflow.

Logical Relationship of Synthetic Routes

synthetic_routes cluster_start Starting Materials cluster_methods Synthetic Methods cytosine Cytosine direct_fluor Direct Fluorination cytosine->direct_fluor fu 5-Fluorouracil chlor_amin Chlorination -> Amination fu->chlor_amin fn Fluoroacetonitrile cond_cycl Condensation -> Cyclization fn->cond_cycl product This compound direct_fluor->product chlor_amin->product cond_cycl->product

Caption: Overview of synthetic routes.

References

  • Medicines for All institute (M4ALL) - Virginia Commonwealth University. Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate.
  • ACS Publications. One-Step Continuous Flow Synthesis of Antifungal WHO Essential Medicine Flucytosine Using Fluorine | Organic Process Research & Development.
  • Journal of the Chemical Society, Chemical Communications (RSC Publishing). A direct synthesis of 5-fluorocytosine and its nucleosides using trifluoromethyl hypofluorite.
  • Facile Synthesis of 5-Fluorocytidine.
  • Google Patents. US4703121A - Process for the preparation of 5-fluorocytosine.
  • PMC - NIH. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.
  • ResearchGate. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water.
  • PMC - NIH. PharmGKB summary: fluoropyrimidine pathways.
  • NIH. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • ResearchGate. Synthesis and purification of [2-13C]-5-fluorouracil | Request PDF.
  • A review of analytical methods for the determination of 5-fluorouracil in biological matrices.
  • PMC - NIH. Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates.
  • ClinPGx. Fluoropyrimidine Pathway, Pharmacodynamics.
  • Sigma-Aldrich. 5-Fluorouracil - 2,4-Dihydroxy-5-fluoropyrimidine.
  • ResearchGate. Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability.
  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
  • New Journal of Chemistry (RSC Publishing). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents.
  • PubMed. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents.
  • ResearchGate. (PDF) 5-Fluorouracil – Characteristics and Analytical Determination.

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Technical Support Center: Navigating and Overcoming Resistance to 2,4-Diamino-5-Fluoropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,4-diamino-5-fluoropyrimidine analogs. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the emergence and circumvention of resistance to this critical class of therapeutic agents, which includes well-known antifolates like pyrimethamine and trimethoprim. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate, diagnose, and overcome resistance in your experimental systems.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and challenges faced during the investigation of 2,4-diamino-5-fluoropyrimidine analog resistance.

Q1: My cell line/organism, which was previously sensitive to our 2,4-diamino-5-fluoropyrimidine analog, is now showing a significantly higher IC50. What are the most likely causes?

A1: The development of resistance to this class of compounds, which primarily target dihydrofolate reductase (DHFR), is a multifactorial issue. The most common mechanisms include:

  • Target Gene Mutations: Point mutations in the dhfr gene are a primary driver of resistance. These mutations can alter the binding pocket of the DHFR enzyme, reducing the affinity of the drug. For example, in Plasmodium falciparum, mutations at codons 108, 51, 59, and 164 of the dhfr gene are linked to pyrimethamine resistance.[1][2]

  • Increased Target Expression: Amplification of the dhfr gene or transcriptional upregulation can lead to overproduction of the DHFR enzyme. This increased concentration of the target protein can effectively "soak up" the inhibitor, requiring higher drug concentrations to achieve a therapeutic effect.[3]

  • Enhanced Drug Efflux: Cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (Pgp/ABCB1) and multidrug resistance proteins (MRPs/ABCC), which function as drug efflux pumps.[4] These pumps actively remove the antifolate from the cell, lowering its intracellular concentration and thus its efficacy.[4][5]

  • Alterations in Folate Metabolism: Changes in the transport and intracellular processing of natural folates can also contribute to resistance. For instance, downregulation of folylpoly-gamma-glutamate synthetase (FPGS), an enzyme that helps retain antifolates within the cell, can lead to resistance.[6][7]

Q2: How can I determine the specific mechanism of resistance in my experimental model?

A2: A systematic approach is necessary to pinpoint the resistance mechanism. We recommend the following workflow:

  • Sequence the Target Gene: Isolate genomic DNA or RNA from your resistant and sensitive (parental) lines and sequence the coding region of the dhfr gene. This will identify any point mutations that may be responsible for reduced drug binding.

  • Quantify Target Gene and Protein Expression: Use quantitative PCR (qPCR) to assess dhfr gene copy number and mRNA expression levels. Western blotting can be used to compare the amount of DHFR protein in resistant versus sensitive cells.

  • Assess Drug Accumulation and Efflux: Employ a fluorescent analog of the drug or radiolabeled compounds to measure intracellular drug concentrations. A lower accumulation in the resistant line suggests the involvement of efflux pumps. This can be further investigated using specific efflux pump inhibitors.

  • Metabolic Profiling: Analyze the intracellular pools of folate metabolites to identify any significant alterations in the folate pathway.

Q3: Are there established methods to re-sensitize resistant cells to 2,4-diamino-5-fluoropyrimidine analogs?

A3: Yes, several strategies can be employed in a research setting to overcome resistance:

  • Combination Therapy: This is a clinically relevant and experimentally powerful approach. Combining the antifolate with a drug that inhibits a different enzyme in the folate pathway (e.g., pyrimethamine with sulfadoxine, which targets dihydropteroate synthase) can create a synergistic effect.[8][9]

  • Efflux Pump Inhibition: The use of known efflux pump inhibitors, such as verapamil or specific small molecules targeting ABC transporters, can restore intracellular drug concentrations and sensitivity.[10][11]

  • Development of Novel Analogs: Research is ongoing to develop new antifolates that are less susceptible to known resistance mechanisms. These may include compounds with a higher affinity for mutant DHFR enzymes or those that are not recognized by efflux pumps.[3][12][13] Propargyl-linked antifolates are one such promising class of compounds.[13]

Troubleshooting Guides

This section provides more detailed protocols and troubleshooting for common experimental challenges.

Guide 1: Investigating Target-Based Resistance

Issue: You suspect that mutations in or overexpression of DHFR is the cause of resistance in your cell line.

Workflow for Investigating DHFR-Mediated Resistance

DHFR_Resistance_Workflow start Resistant Phenotype Observed (Increased IC50) seq_dhfr Sequence dhfr Gene (from gDNA or cDNA) start->seq_dhfr analyze_seq Compare Sequences (Resistant vs. Sensitive) seq_dhfr->analyze_seq mutation_found Mutation(s) Identified analyze_seq->mutation_found no_mutation No Mutations Found analyze_seq->no_mutation qpcr Perform qPCR for dhfr (Gene Copy Number & mRNA Expression) mutation_found->qpcr Corroborate with expression analysis conclusion3 Conclusion: Resistance likely due to reduced drug binding. mutation_found->conclusion3 no_mutation->qpcr western Perform Western Blot for DHFR Protein qpcr->western analyze_expression Analyze Expression Levels (Resistant vs. Sensitive) western->analyze_expression overexpression Overexpression Confirmed analyze_expression->overexpression no_overexpression Normal Expression analyze_expression->no_overexpression conclusion1 Conclusion: Resistance likely due to DHFR overexpression. overexpression->conclusion1 conclusion2 Conclusion: Target-based resistance is unlikely. Investigate other mechanisms. no_overexpression->conclusion2

Caption: Workflow for diagnosing DHFR-mediated resistance.

Experimental Protocols:

Protocol 1: Sequencing of the dhfr Gene

  • Sample Preparation: Isolate high-quality genomic DNA or total RNA from both your resistant and sensitive (parental) cell lines. If starting with RNA, perform reverse transcription to generate cDNA.

  • PCR Amplification: Design primers flanking the entire coding sequence of the dhfr gene. Perform PCR to amplify the gene from the gDNA or cDNA templates.

  • Purification and Sequencing: Purify the PCR product to remove primers and dNTPs. Send the purified product for Sanger sequencing.

  • Sequence Analysis: Align the sequences from the resistant and sensitive lines using bioinformatics software (e.g., BLAST, ClustalW). Identify any nucleotide changes that result in amino acid substitutions.

Protocol 2: Quantitative PCR (qPCR) for dhfr Expression

  • RNA Isolation and cDNA Synthesis: Isolate total RNA and synthesize cDNA as described above.

  • Primer Design: Design qPCR primers for the dhfr gene and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green or probe-based master mix. Include no-template controls and a standard curve if performing absolute quantification.

  • Data Analysis: Calculate the relative expression of dhfr in the resistant line compared to the sensitive line using the ΔΔCt method. A significant increase in relative expression indicates upregulation.

Troubleshooting:

Problem Possible Cause Solution
No PCR product for sequencingPoor DNA/RNA quality; PCR inhibitors; incorrect primer design.Re-extract nucleic acids; use a cleanup kit; verify primer sequences and annealing temperature.
High variability in qPCR resultsPipetting errors; poor primer efficiency; unstable housekeeping gene.Use calibrated pipettes; validate primer efficiency with a standard curve; test multiple housekeeping genes for stability in your system.
No difference in DHFR protein levels despite increased mRNAPost-transcriptional regulation; rapid protein turnover.Investigate potential microRNA regulation; perform a cycloheximide chase assay to assess protein stability.
Guide 2: Assessing the Role of Efflux Pumps

Issue: You suspect that increased drug efflux is contributing to resistance, as no significant changes in the DHFR target were observed.

Workflow for Investigating Efflux Pump-Mediated Resistance

Efflux_Pump_Workflow start No Target-Based Resistance Detected drug_accum Perform Drug Accumulation Assay (e.g., using a fluorescent analog or radiolabeled drug) start->drug_accum analyze_accum Compare Intracellular Drug Levels (Resistant vs. Sensitive) drug_accum->analyze_accum reduced_accum Reduced Accumulation in Resistant Cells analyze_accum->reduced_accum normal_accum Normal Accumulation analyze_accum->normal_accum efflux_inhib Repeat Accumulation Assay with Efflux Pump Inhibitor(s) (e.g., verapamil, specific inhibitors) reduced_accum->efflux_inhib conclusion2 Conclusion: Efflux pump involvement is unlikely. Consider altered drug metabolism. normal_accum->conclusion2 analyze_inhib Analyze Effect of Inhibitor on Drug Accumulation efflux_inhib->analyze_inhib restored_accum Accumulation Restored analyze_inhib->restored_accum not_restored Accumulation Not Restored analyze_inhib->not_restored conclusion1 Conclusion: Resistance is likely mediated by efflux pumps. restored_accum->conclusion1 not_restored->conclusion2

Caption: Workflow for diagnosing efflux pump-mediated resistance.

Experimental Protocol: Drug Accumulation Assay

  • Cell Seeding: Seed an equal number of sensitive and resistant cells in a multi-well plate and allow them to adhere overnight.

  • Pre-incubation (Optional): For experiments with inhibitors, pre-incubate the cells with an appropriate concentration of an efflux pump inhibitor (e.g., verapamil) for 30-60 minutes.

  • Drug Incubation: Add the 2,4-diamino-5-fluoropyrimidine analog (ideally a fluorescent or radiolabeled version) to the wells and incubate for a defined period (e.g., 1-2 hours).

  • Washing: Rapidly wash the cells with ice-cold PBS to remove extracellular drug.

  • Lysis and Quantification: Lyse the cells and measure the intracellular drug concentration using a fluorometer, scintillation counter, or LC-MS/MS.

  • Data Analysis: Normalize the intracellular drug concentration to the total protein content in each well. Compare the accumulation in resistant cells with and without the inhibitor to the accumulation in sensitive cells.

Troubleshooting:

Problem Possible Cause Solution
High background signal in fluorescence assayIncomplete washing; autofluorescence of cells or media.Increase the number and stringency of wash steps; include a "no-drug" control to measure and subtract background fluorescence.
Inhibitor is toxic to the cellsConcentration of inhibitor is too high.Perform a dose-response curve for the inhibitor alone to determine the highest non-toxic concentration.
No difference in accumulation observedEfflux is not the primary mechanism; the chosen inhibitor is not effective against the specific pump(s) involved.Consider other resistance mechanisms; test a panel of inhibitors with different specificities for various ABC transporters.

Data Summary: Hallmarks of Resistance

The following table summarizes typical experimental outcomes for different resistance mechanisms, providing a quick reference for interpreting your data.

Resistance Mechanism DHFR Gene Sequence DHFR Expression (mRNA/Protein) Intracellular Drug Accumulation Effect of Efflux Pump Inhibitor
Target Mutation Amino acid substitution(s) presentNormalNormalNo effect
Target Overexpression Wild-typeIncreasedNormalNo effect
Efflux Pump Upregulation Wild-typeNormalDecreasedAccumulation restored to sensitive levels
Multiple Mechanisms May have mutationsMay be increasedMay be decreasedPartial restoration of accumulation

By systematically applying these diagnostic workflows and experimental protocols, researchers can effectively dissect the mechanisms of resistance to 2,4-diamino-5-fluoropyrimidine analogs in their specific models. This understanding is the critical first step in developing novel therapeutic strategies to overcome this significant clinical challenge.

References

  • Assaraf, Y. G. (2007). The role of multidrug resistance efflux transporters in antifolate resistance and folate homeostasis. Drug Resistance Updates, 9(4-5), 227-246. [Link]

  • Hawser, S., Lociuro, S., & Islam, K. (2006). New antibacterial antifolates. Biochemical Society Transactions, 34(Pt 6), 1195-1197. [Link]

  • Lombardo, M. N. (2018). Novel Antifolates to Target Antibiotic Resistant Gram-negative Pathogens. University of Connecticut. [Link]

  • Goldman, I. D., & Matherly, L. H. (1986). The cellular pharmacology of methotrexate. Pharmacology & Therapeutics, 28(1), 1-40. [Link]

  • Wang, L., & Johnson, D. (2006). Drosophila dihydrofolate reductase mutations confer antifolate resistance to mammalian cells. European Journal of Pharmacology, 529(1-3), 71-78. [Link]

  • Sirawaraporn, W., Sathitkul, T., Sirawaraporn, R., Yuthavong, Y., & Santi, D. V. (1997). Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase. Proceedings of the National Academy of Sciences, 94(4), 1124-1129. [Link]

  • Sirawaraporn, W., Sathitkul, T., Sirawaraporn, R., Yuthavong, Y., & Santi, D. V. (1997). Antifolate-resistant mutants of Plasmodium falciparum dihydrofolate reductase. PubMed. [Link]

  • RCSB PDB. (n.d.). Trimethoprim Resistance. PDB-101. [Link]

  • Ercikan-Abali, E. A., Banerjee, D., Waltham, M. C., Skacel, M., Scotto, K. W., & Bertino, J. R. (1997). Dihydrofolate Reductase Mutant with Exceptional Resistance to Methotrexate but Not to Trimetrexate. Journal of Medicinal Chemistry, 40(25), 4056-4061. [Link]

  • Spencer, H. T., Sleep, S. E., Rehg, J. E., Blakley, R. L., & Sorrentino, B. P. (1996). A gene transfer strategy for making bone marrow cells resistant to trimetrexate. Blood, 87(6), 2579-2587. [Link]

  • Gonen, N., & Assaraf, Y. G. (2012). Antifolates in cancer therapy: Structure, activity and mechanisms of drug resistance. Drug Resistance Updates, 15(4), 183-210. [Link]

  • van der Meer, T., Jansen, G., Kathmann, I., Scharenborg, N. W., Flinsenberg, T. W. M., & van Tinteren, H. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Life Science Alliance, 6(10), e202302091. [Link]

  • Bhosle, A., Datey, A., Chandrasekharan, G., Singh, D., Chakravortty, D., & Chandra, N. (2020). A Strategic Target Rescues Trimethoprim Sensitivity in Escherichia coli. Cell Reports, 31(4), 107559. [Link]

  • Sibley, C. H., Hyde, J. E., Sims, P. F., Plowe, C. V., Kublin, J. G., Mberu, E. K., ... & Winstanley, P. A. (2001). Pyrimethamine-sulfadoxine resistance in Plasmodium falciparum: what next? Trends in Parasitology, 17(12), 582-588. [Link]

  • Hernandez, T., Myatt, A. V., Coatney, G. R., & Jeffery, G. M. (1953). The development of pyrimethamine resistance by Plasmodium falciparum. The American Journal of Tropical Medicine and Hygiene, 2(5), 797-804. [Link]

  • Grem, J. L. (1997). Mechanisms of resistance to 5-fluorouracil. Oncology (Williston Park, N.Y.), 11(6), 845-54. [Link]

  • Assaraf, Y. G. (2006). Molecular basis of antifolate resistance. Cancer and Metastasis Reviews, 25(2), 153-181. [Link]

  • Feng, X., Liu, C., Wang, Z., & Cui, L. (2013). Anti-folate combination therapies and their effect on the development of drug resistance in Plasmodium vivax. Scientific Reports, 3(1), 1-8. [Link]

  • Lozovsky, E. R., Chookajorn, T., Brown, K. M., Imwong, M., Shaw, P. J., & Hartl, D. L. (2009). Stepwise acquisition of pyrimethamine resistance in the malaria parasite. Proceedings of the National Academy of Sciences, 106(29), 12025-12030. [Link]

  • van der Meer, T., Jansen, G., Kathmann, I., Scharenborg, N. W., Flinsenberg, T. W. M., & van Tinteren, H. (2023). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Life Science Alliance, 6(10). [Link]

  • Basco, L. K., Tahar, R., Keundjian, A., & Ringwald, P. (2000). Molecular basis of in vivo resistance to sulfadoxine-pyrimethamine in African adult patients infected with Plasmodium falciparum malaria parasites. Antimicrobial Agents and Chemotherapy, 44(8), 2121-2124. [Link]

  • Sartorelli, A. C. (1969). Combination chemotherapy with folate antagonists. Cancer Research, 29(12), 2276-2279. [Link]

  • Sobrero, A. F., Aschele, C., & Bertino, J. R. (1997). Mechanisms of resistance to fluoropyrimidines. Seminars in Oncology, 24(5 Suppl 18), S18-34. [Link]

  • Karkare, K., Ilekar, S. D., & Shrivastava, S. (2021). Mechanisms of trimethoprim resistance facilitate different extents of recovery from a hypersensitive phenotype in Escherichia coli ΔrfaG and ΔacrB. Mbio, 12(3), e00624-21. [Link]

  • Journal of Drug Resistant Pathogen Research. (n.d.). Trimethoprim Resistance. [Link]

  • Hansen, M. F., Jakobsen, L., & Nielsen, S. S. (2021). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance. Antibiotics, 10(11), 1386. [Link]

  • Graziani, F., Pateda, E., Sclavi, B., & Ciacci, A. (2024). Genetics of resistance to trimethoprim in cotrimoxazole resistant uropathogenic Escherichia coli: integrons, transposons, and single gene cassettes. Frontiers in Microbiology, 15, 1399332. [Link]

  • Broad Institute. (n.d.). Combination Therapies to Overcome Resistance. [Link]

  • Trautmann, K., & Rooman, I. (2020). Mechanisms of innate resistance to thymidylate synthase inhibition after 5-Fluorouracil. Cancers, 12(12), 3535. [Link]

  • Holmes, A. R., Keniya, M. V., Ivnitski-Steele, I., & Cannon, R. D. (2016). Targeting efflux pumps to overcome antifungal drug resistance. Future Medicinal Chemistry, 8(11), 1285-1301. [Link]

  • Patsnap. (2024). Overcoming Cancer Drug Resistance with NUC-3373: A Promising Pyrimidine Nucleotide Analogue. [Link]

  • Yamaguchi, A., Nakashima, R., & Sakurai, K. (2015). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 6, 1030. [Link]

  • Thomson, D., & Saadhali, S. (2025). Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance. Bioscience Biotechnology Research Asia, 22(3). [Link]

  • Tee, L. H., & Lo, H. L. (2023). Recent Updates on Mechanisms of Resistance to 5-Fluorouracil and Reversal Strategies in Colon Cancer Treatment. Cancers, 15(13), 3462. [Link]

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Technical Support Center: Stability of Fluorinated Pyrimidine Derivatives in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Subject of 5-Fluoropyrimidine-2,4-diamine

This document aims to provide comprehensive technical guidance on the stability of fluorinated pyrimidine derivatives in solution. Your initial inquiry specified This compound (CAS No: 155-11-3)[1][2]. It is crucial to begin by clarifying the distinction between this compound and the extensively studied antineoplastic agent, 5-Fluorouracil (5-FU) (CAS No: 51-21-8), which is chemically known as 5-Fluoropyrimidine-2,4(1H,3H)-dione[3].

The structural difference is significant: this compound possesses two amine (-NH2) groups, whereas 5-Fluorouracil has two carbonyl (=O) groups on the pyrimidine ring. This fundamental difference in functional groups profoundly impacts the compounds' chemical properties, including solubility, pKa, reactivity, and, consequently, their stability profiles in solution.

Figure 1. Comparison of this compound and 5-Fluorouracil.

A thorough search of peer-reviewed literature and chemical databases reveals a significant lack of specific stability data for this compound in solution. In contrast, 5-Fluorouracil has been the subject of extensive research for decades, resulting in a wealth of stability and handling information.

Therefore, to provide a scientifically grounded and actionable guide, this document will focus on the stability issues of 5-Fluorouracil (5-FU) in solution . The principles and troubleshooting steps detailed herein for 5-FU may offer valuable insights and a starting point for researchers working with other fluoropyrimidine derivatives. However, users must exercise caution and conduct their own stability-indicating studies for this compound, as direct extrapolation of data is not recommended.

Frequently Asked Questions (FAQs) for 5-Fluorouracil (5-FU) Solution Stability

Q1: What is the primary factor influencing the stability of 5-FU in aqueous solutions?

A1: The pH of the solution is the most critical factor. 5-FU is an acidic compound with two pKa values (approximately 7.3 and 11.3)[4]. Its solubility and stability are highly pH-dependent. Commercial injections are typically formulated with sodium hydroxide to a pH of around 9.4 to ensure stability and prevent precipitation[5]. At a pH below 8.0, the solubility of 5-FU decreases, which can lead to precipitation[6].

Q2: I've observed a precipitate in my 5-FU solution after refrigeration. Is it degraded?

A2: Not necessarily. Precipitation upon refrigeration (e.g., at 4°C) is a common physical instability issue with 5-FU solutions, especially at higher concentrations[5][7][8]. This is due to the reduced solubility of the drug at lower temperatures. The precipitate often consists of 5-FU crystals rather than degradation products. If a precipitate forms due to cold exposure, the solution can sometimes be resolubilized by heating to 60°C (140°F) with vigorous shaking. Allow it to cool to body temperature before use. However, it is crucial to visually inspect for complete dissolution.

Q3: How should I store my prepared 5-FU solutions?

A3: For short-term storage, room temperature (20-25°C) is often preferred to refrigeration to avoid precipitation, especially for concentrated solutions. Always protect solutions from light[5]. For diluted solutions in PVC bags (e.g., in 0.9% sodium chloride or 5% dextrose), stability has been demonstrated for up to 14 days at both 4°C and 21°C[7]. However, for undiluted or highly concentrated solutions in ambulatory pump reservoirs, storage at 4°C can lead to precipitation within a few days[7]. Long-term frozen storage (-20°C) followed by microwave thawing has also been shown to be a viable option for some preparations[9].

Q4: Can I use a 5-FU solution that has turned slightly yellow?

A4: Slight discoloration during storage may not always indicate a loss of potency or safety. However, any solution that exhibits significant color change, haziness, or particulate matter should be discarded. Always inspect parenteral drug products visually before administration.

Troubleshooting Guide: Common Stability Issues with 5-FU Solutions

This section provides a deeper dive into specific problems researchers may encounter.

Issue 1: Unexpected Precipitation or Crystallization

Q: I prepared a 5-FU solution in a buffer at pH 7.4 for my cell culture experiment, but a precipitate formed overnight. What happened?

A: You have likely encountered a solubility issue due to the pH of your buffer. While physiological pH (7.4) is necessary for your experiment, it is below the optimal pH for 5-FU solubility. At pH 7.4, 5-FU is approaching its first pKa, where it is less ionized and thus less soluble in aqueous media.

Troubleshooting Workflow:

G start Precipitate observed in 5-FU solution check_temp Was the solution refrigerated? start->check_temp is_cold Yes check_temp->is_cold Yes not_cold No check_temp->not_cold No check_ph What is the solution pH? ph_low pH < 8.5? check_ph->ph_low Yes ph_ok pH ≥ 8.5 check_ph->ph_ok No check_conc What is the 5-FU concentration? conc_high Concentration > 25 mg/mL? check_conc->conc_high Yes conc_ok Concentration ≤ 25 mg/mL check_conc->conc_ok No action_warm Warm solution to 60°C with shaking. Inspect for complete dissolution. is_cold->action_warm not_cold->check_ph action_adjust_ph Prepare stock in slightly alkaline solution (e.g., pH 8.5-9.0). Dilute into final medium just before use. ph_low->action_adjust_ph ph_ok->check_conc action_lower_conc Lower the working concentration. Consider serial dilutions. conc_high->action_lower_conc action_investigate Investigate for chemical incompatibility or degradation. conc_ok->action_investigate G cluster_conditions Influencing Factors FU 5-Fluorouracil (5-FU) DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD (Enzymatic) FUPA α-fluoro-β-ureidopropionic acid DHFU->FUPA Dihydropyrimidinase FBAL α-fluoro-β-alanine FUPA->FBAL β-ureidopropionase Acid Acidic pH Acid->FU promotes hydrolysis Light Light Exposure Light->FU can promote degradation Temp High Temperature Temp->FU accelerates reaction

Figure 3. Simplified enzymatic degradation pathway of 5-Fluorouracil.

Key Considerations:

  • Acidic Hydrolysis: Studies have shown that 5-FU exhibits noticeable hydrolysis in acidic solutions (pH 5-7), while degradation is minimal in alkaline solutions (pH 7.4-8.0).[10]

  • Photostability: Protect 5-FU solutions from light, as photochemical decomposition can occur, leading to the opening of the pyrimidine ring.[4]

  • Forced Degradation Studies: To understand the specific degradation products in your formulation, a forced degradation study is recommended. This involves intentionally exposing the drug to harsh conditions (e.g., strong acid, base, oxidation, light, heat) to generate and identify potential degradants.[11]

Experimental Protocols & Data

Protocol 1: Preparation of a 5-FU Stock Solution (10 mg/mL)
  • Objective: To prepare a stable, concentrated stock solution of 5-FU for further dilution.

  • Materials: 5-Fluorouracil powder, Sterile Water for Injection, 0.1 N Sodium Hydroxide (NaOH), sterile glassware, 0.22 µm sterile filter.

  • Procedure:

    • Weigh the required amount of 5-FU powder in a sterile container.

    • Add approximately 80% of the final volume of Sterile Water for Injection.

    • Stir the suspension. 5-FU will be slightly soluble.

    • Slowly add 0.1 N NaOH dropwise while monitoring the pH. Continue adding until the 5-FU is completely dissolved and the pH of the solution is between 8.5 and 9.2.

    • Add Sterile Water for Injection to reach the final desired volume.

    • Confirm the final pH.

    • Sterile filter the solution using a 0.22 µm filter into a sterile, light-protecting container (e.g., amber vial).

    • Store at controlled room temperature (20-25°C), protected from light. Do not refrigerate unless stability at that temperature and concentration has been confirmed.

Table 1: Summary of 5-FU Stability Under Various Conditions
ParameterConditionObservationRecommendationReference(s)
pH < 8.5Risk of precipitationMaintain pH ≥ 8.5 for stock solutions[6]
5.0 - 7.0Noticeable hydrolysisAvoid prolonged storage in acidic buffers[10]
> 7.4Stable against hydrolysisOptimal for chemical stability[10]
Temperature 4°C (Refrigerated)High risk of crystallization at concentrations >1 mg/mLAvoid refrigeration for concentrated solutions. If refrigerated, inspect carefully.[5][7][8]
21-25°C (Room Temp)Generally stable, reduced risk of precipitationPreferred storage for many preparations[5][7]
37°CStable for several days, but degradation acceleratesLimit exposure to elevated temperatures[5]
Light Natural or ArtificialCan promote degradationAlways protect solutions from light[5]
Container PVC, EVA, GlassGenerally stableCompatibility should be verified for specific infusion devices[7][9]

References

  • Pharmaffiliates. This compound. [Link]

  • PubChem. This compound. [Link]

  • This reference is not cited in the text.
  • ResearchGate. Uracil and 5-fluorouracil degradation pathway. [Link]

  • This reference is not cited in the text.
  • Pawar, et al. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. PMC - NIH. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Al-Omar, M. A., & Al-Tamimi, S. A. Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. [Link]

  • Barberi-Heyob, M., et al. [Stability of 5-fluorouracil solutions according to different parameters]. PubMed. [Link]

  • This reference is not cited in the text.
  • Stiles, M. L., et al. Stability of fluorouracil administered through four portable infusion pumps. PubMed. [Link]

  • Martel, P., et al. Long-term stability of 5-fluorouracil stored in PVC bags and in ambulatory pump reservoirs. PubMed. [Link]

  • ASHP Publications. Fluorouracil. [Link]

  • Trittler, A., et al. Long-Term Stability of 5-Fluorouracil in 0.9% Sodium Chloride after Freezing, Microwave Thawing, and Refrigeration. PubMed Central. [Link]

  • Barberi-Heyob, M., et al. [Stability of 5-fluorouracil solutions according to different parameters]. Semantic Scholar. [Link]

  • This reference is not cited in the text.
  • Hansova, H., et al. 5-Fluorouracil – Characteristics and Analytical Determination. ResearchGate. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 5-Fluoropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and functionalization of 5-fluoropyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges and opportunities presented by this important heterocyclic scaffold. The inherent electron-deficient nature of the pyrimidine ring, further enhanced by the potent electron-withdrawing effect of the C5-fluorine substituent, dictates a specific set of reaction behaviors. This guide provides field-proven insights, troubleshooting protocols, and foundational principles to help you optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the general reactivity and handling of 5-fluoropyrimidine systems.

Q1: How does the 5-fluoro substituent affect the reactivity of the pyrimidine ring compared to a non-fluorinated analogue?

A1: The fluorine atom at the C5 position is a strong σ- and π-electron-withdrawing group. This has two primary consequences:

  • Increased Electrophilicity: It significantly lowers the electron density of the entire ring system, making it highly susceptible to nucleophilic attack. This is particularly beneficial for Nucleophilic Aromatic Substitution (SNAr) reactions.

  • Altered Acidity: The fluorine atom increases the acidity of ring protons, which can be a factor in metalation reactions or base-mediated side reactions.

  • Impact on C-X Bonds: For halopyrimidines (e.g., 2-chloro-5-fluoropyrimidine), the C5-fluorine atom activates the C-Cl bond towards both SNAr and oxidative addition in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring already makes it more reactive in Suzuki couplings compared to analogous benzene halides[1].

Q2: I have a 2,4-dichloro-5-fluoropyrimidine. Which chlorine is more reactive?

A2: In dihalopyrimidines, the reactivity towards both nucleophilic substitution and cross-coupling is generally dictated by the electronic environment of each position. For most pyrimidine systems, the established order of reactivity for leaving groups is C4 > C6 > C2[1]. Therefore, in 2,4-dichloro-5-fluoropyrimidine, the C4 chlorine is expected to be significantly more reactive than the C2 chlorine. This allows for selective, sequential functionalization.

Q3: Are there specific safety or handling precautions for 5-fluoropyrimidines?

A3: Yes. Many 5-fluoropyrimidine derivatives, such as 5-fluorouracil (5-FU), are biologically active and can be cytotoxic[2][3]. They function as antimetabolites and can interfere with DNA and RNA synthesis[3]. Therefore, it is imperative to:

  • Treat all 5-fluoropyrimidine derivatives as potentially hazardous compounds.

  • Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Consult the Safety Data Sheet (SDS) for each specific derivative before use.

Part 2: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds. However, the unique electronics of 5-fluoropyrimidines can lead to specific challenges.

A. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)–C(sp²) bonds.

Q1: My Suzuki-Miyaura reaction with a 2-chloro-5-fluoropyrimidine substrate is sluggish or fails completely. What are the most likely causes?

A1: While the electron-deficient ring activates the C-Cl bond, aryl chlorides are inherently less reactive than bromides or iodides in the oxidative addition step[4][5].

  • Catalyst/Ligand System: Your primary focus should be the ligand. Standard ligands like triphenylphosphine are often ineffective for aryl chlorides[5]. You need a more electron-rich and sterically bulky ligand to promote the difficult oxidative addition step. The increased σ-donating character of these ligands enhances the nucleophilicity of the Pd(0) center, lowering the activation energy[5].

  • Base Selection: The base is critical. A weak base may not be sufficient to drive the transmetalation step effectively. Conversely, an overly strong base can cause decomposition of sensitive substrates.

  • Solvent and Temperature: Ensure your solvent is anhydrous and degassed. Insufficient temperature can stall the reaction, especially the oxidative addition step. Microwave-assisted synthesis can often improve yields and dramatically shorten reaction times by allowing for precise temperature and pressure control[6].

Q2: I am observing significant amounts of a de-halogenated byproduct. How can I prevent this?

A2: De-halogenation (hydrodehalogenation) is a common side reaction, often competing with the desired cross-coupling. It can be caused by:

  • β-Hydride Elimination: If your boronic acid partner has a β-hydride, this pathway can be competitive.

  • Proto-deboronation: The boronic acid can be cleaved by the aqueous base before it transmetalates to the palladium center.

  • Catalyst Decomposition: Decomposition of the catalyst can lead to palladium black, which can promote hydrodehalogenation.

Mitigation Strategies:

  • Use a less-coordinating or sterically hindered base (e.g., K₃PO₄ vs. NaOEt).

  • Use a 2-coordinate palladium(0) precatalyst which can favor oxidative addition over side reactions.

  • Ensure rigorous exclusion of oxygen, which can degrade the catalyst.

  • Consider using boronic esters (e.g., pinacol esters), which are often more stable than the corresponding boronic acids.

The following table and protocol provide a robust starting point for optimization.

ParameterRecommended Starting ConditionsRationale & Key Considerations
Pd Precatalyst XPhos Pd G2/G3 (1-5 mol%)Precatalysts ensure efficient generation of the active Pd(0) species. Buchwald-type ligands are essential for activating C-Cl bonds[4][7].
Ligand XPhos, SPhos, RuPhosElectron-rich, bulky biarylphosphine ligands are required to facilitate oxidative addition of the C-Cl bond[5].
Base K₃PO₄, Cs₂CO₃ (2-3 equiv.)Moderately strong, inorganic bases are effective and generally well-tolerated. K₃PO₄ is often an excellent choice.
Solvent 1,4-Dioxane/H₂O (10:1), Toluene, 2-MeTHFAnhydrous, degassed solvents are critical. A small amount of water is necessary to solubilize the base and facilitate transmetalation.
Temperature 80-120 °CHigher temperatures are often required for C-Cl bond activation. Microwave heating can be highly effective[6].
  • To a dry reaction vessel equipped with a magnetic stir bar, add the chloro-5-fluoropyrimidine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and base (e.g., K₃PO₄, 2.0 equiv.).

  • Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the Pd precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and any additional ligand if required.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and filter through a pad of celite to remove palladium residues.

  • Proceed with standard aqueous workup and purification (e.g., silica gel chromatography).

SuzukiTroubleshooting cluster_catalyst Catalyst Optimization Start Reaction Failed (Low Conversion) Check_SM Verify Starting Material Purity & Reagent Stoichiometry Start->Check_SM First Check_Conditions Confirm Anhydrous & Degassed Conditions Check_SM->Check_Conditions If OK Optimize_Catalyst Optimize Catalyst System Check_Conditions->Optimize_Catalyst If OK Increase_Loading Increase Catalyst Loading (2-5%) Optimize_Catalyst->Increase_Loading Optimize_Base Optimize Base & Solvent Optimize_Temp Increase Temperature (Consider Microwave) Optimize_Base->Optimize_Temp If still poor Success Reaction Successful Optimize_Temp->Success If successful Change_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., RuPhos, SPhos) Increase_Loading->Change_Ligand If no improvement Change_Ligand->Optimize_Base Next

Caption: A decision tree for troubleshooting a failed Suzuki-Miyaura coupling reaction.

B. Buchwald-Hartwig Amination

This reaction is a cornerstone of medicinal chemistry for installing amine functionalities. These reactions are notoriously sensitive to conditions[4].

Q1: My Buchwald-Hartwig amination is giving low yield, and I see significant starting material decomposition. What's wrong?

A1: This often points to an issue with the base. Strong alkoxide bases like NaOtBu, while effective, can be too harsh for sensitive 5-fluoropyrimidine substrates, leading to decomposition or side reactions[4][8].

  • Switch to a Weaker Base: Consider using carbonate bases (Cs₂CO₃, K₂CO₃) or phosphate bases (K₃PO₄)[8]. These are often sufficient for the catalytic cycle but are less likely to degrade your substrate.

  • Lower the Temperature: High temperatures in combination with a strong base can exacerbate decomposition[4]. If possible, try running the reaction at a lower temperature for a longer period.

  • Protecting Groups: Ensure any other functional groups on your molecule are stable to the basic conditions.

Q2: The reaction isn't working with my primary/secondary aliphatic amine. How can I improve it?

A2: The choice of ligand is highly dependent on the class of amine being coupled[8].

  • For Primary Amines: Ligands like XPhos or RuPhos are generally effective.

  • For Secondary Amines: Sterically hindered amines can be challenging. A ligand with a wider bite angle, like Xantphos, may be beneficial[9]. Josiphos-type ligands can also be effective.

  • Precatalyst Choice: Using a well-defined precatalyst (e.g., a G3 or G4 precatalyst) is almost always preferable to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be unreliable[4].

ParameterRecommended Starting ConditionsRationale & Key Considerations
Pd Precatalyst tBuXPhos Pd G3, Xantphos Pd G3 (1-5 mol%)Precatalysts provide reliable activation. Ligand choice is critical and depends on the amine coupling partner[8].
Base NaOtBu, LHMDS (strong); K₂CO₃, Cs₂CO₃ (weaker)Strong bases are common but can cause decomposition. Screen weaker bases for sensitive substrates[4][8].
Solvent Toluene, Dioxane, CPME, 2-MeTHFMust be anhydrous and degassed. Avoid protic solvents. Greener solvents like CPME or 2-MeTHF are good alternatives to dioxane[10][11].
Temperature 60-110 °CDependent on the reactivity of the halide and the stability of the substrate.
Amine 1.1-1.5 equiv.A slight excess of the amine is typically used.

Part 3: Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The highly electron-deficient nature of the 5-fluoropyrimidine ring makes it an excellent substrate for SNAr.

Q1: My SNAr reaction is not proceeding, even with a strong nucleophile.

A1: While 5-fluoropyrimidines are activated, several factors can inhibit the reaction.

  • Leaving Group: The reaction requires a suitable leaving group (e.g., Cl, Br, F). The reactivity order is generally F > Cl > Br > I, which is opposite to that of cross-coupling reactions. The high electronegativity of fluorine creates a large partial positive charge on the adjacent carbon, efficiently attracting the nucleophile in the rate-determining step[12].

  • Solvent: SNAr reactions proceed through a charged intermediate (the Meisenheimer complex)[12][13]. Polar, aprotic solvents (e.g., DMSO, DMF, NMP) are required to stabilize this intermediate and accelerate the reaction.

  • Base: If your nucleophile is an alcohol or a thiol, a base is required to deprotonate it and generate the active nucleophile. An insufficient amount or strength of base will stall the reaction.

Q2: I am getting multiple substitution products on my di- or tri-halopyrimidine.

A2: This is a problem of selectivity. As mentioned previously, the C4 position is the most activated, followed by C6 and then C2[1].

  • Control Stoichiometry: Use only one equivalent of the nucleophile to favor monosubstitution at the most reactive site (C4).

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can significantly enhance selectivity, as the activation energy barrier for reaction at the less reactive sites will be harder to overcome.

  • Nucleophile Choice: Bulky nucleophiles will preferentially react at the more sterically accessible C4 position.

  • Dissolve the halo-5-fluoropyrimidine (1.0 equiv.) in a polar aprotic solvent (e.g., DMSO or NMP).

  • If the nucleophile is neutral (e.g., an amine), add it directly (1.1 equiv.).

  • If the nucleophile requires deprotonation (e.g., an alcohol or thiol), add a suitable base (e.g., NaH or K₂CO₃, 1.1 equiv.) to a solution of the nucleophile (1.1 equiv.) in the same solvent at 0 °C, stir for 15-30 minutes, and then add this solution to the pyrimidine.

  • Stir the reaction at the desired temperature (can range from room temperature to >100 °C depending on nucleophile reactivity).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by pouring it into ice water.

  • Extract the product with a suitable organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography or crystallization.

References

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit r/chemistry. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC. [Link]

  • Optimization scheme for Suzuki–Miyaura cross-couplings. ResearchGate. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Synthesis of 5-Fluoropyrimidine Nucleotides as Sensitive NMR Probes of RNA Structure. Journal of the American Chemical Society. [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]

  • THE SYNTHESIS OF 5-FLUOROPYRIMIDINES. Journal of the American Chemical Society. [Link]

  • Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles. Journal of the American Chemical Society. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Nucleophilic Aromatic Substitution (SNAr). YouTube. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. PubMed Central. [Link]

  • Buchwald-Hartwig Palladium catalyzed cross coupling to make C-N new bond. YouTube. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

  • Most Nucleophilic Aromatic Substitutions are Concerted. ACS. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]

  • GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. PubMed Central. [Link]

  • Understanding and overcoming the challenges of chemical synthesis. News-Medical.Net. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. PubMed. [Link]

  • Issues and limitations of available biomarkers for fluoropyrimidine-based chemotherapy toxicity. PubMed Central. [Link]

  • The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. PubMed. [Link]

  • Clinical Pharmacogenetics Implementation Consortium Guidelines for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing. PubMed Central. [Link]

Sources

Technical Support Center: Mitigating Fluoropyrimidine-Based Compound Toxicity in Research

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluoropyrimidine-based compounds like 5-fluorouracil (5-FU) and its oral prodrug, capecitabine. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to anticipate, manage, and ultimately reduce the toxicity of these powerful anticancer agents in your preclinical studies, ensuring data integrity and promoting successful translation.

I. Understanding the Root of Fluoropyrimidine Toxicity: A Mechanistic Overview

Fluoropyrimidines exert their anticancer effects primarily by inhibiting thymidylate synthase (TS), a critical enzyme in DNA synthesis, and by being incorporated into RNA and DNA, leading to cellular damage and apoptosis.[1] However, the metabolic pathway of these drugs is a double-edged sword. The enzyme dihydropyrimidine dehydrogenase (DPD), predominantly found in the liver, is responsible for catabolizing over 80% of administered 5-FU.[2][3] When DPD activity is compromised, 5-FU accumulates in the plasma, leading to severe and often life-threatening toxicities.[3][4]

Genetic variations in the DPYD gene, which encodes for DPD, are a major cause of this deficiency.[4] Furthermore, fluoropyrimidine-induced cardiotoxicity is a significant concern, with proposed mechanisms including coronary vasospasm, direct myocardial injury, and endothelial dysfunction.[2][5]

Below is a simplified representation of the 5-FU metabolic pathway and the critical role of DPD.

Fluoropyrimidine_Metabolism cluster_activation Anabolic (Activation) Pathway cluster_catabolism Catabolic (Inactivation) Pathway 5-FU 5-FU FUMP FUMP 5-FU->FUMP 5-FU_cat 5-FU FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA_Incorp RNA Incorporation (RNA Dysfunction) FUTP->RNA_Incorp FdUMP FdUMP TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA_Incorp DNA Incorporation (DNA Damage) FdUTP->DNA_Incorp DPD DPD (Dihydropyrimidine Dehydrogenase) 5-FU_cat->DPD DHU Dihydrofluorouracil (DHU) FBAL α-fluoro-β-alanine (FBAL) DHU->FBAL Inactive_Metabolites Inactive Metabolites FBAL->Inactive_Metabolites DPD->DHU

Caption: 5-Fluorouracil (5-FU) metabolic pathways.

II. Troubleshooting Guide for In Vitro and In Vivo Experiments

This section addresses common problems encountered during preclinical research with fluoropyrimidines.

In Vitro Studies
Problem Potential Causes Troubleshooting Steps & Rationale
High variability in cytotoxicity assays (e.g., MTT, LDH) 1. Inconsistent cell seeding density: Uneven cell numbers lead to variable drug effects. 2. Edge effects in microplates: Evaporation from outer wells concentrates media components and the drug. 3. Drug instability in culture medium: 5-FU can degrade over time, affecting its potency. 4. Cell line heterogeneity: Sub-populations with varying drug sensitivities may exist.1. Ensure uniform cell suspension before seeding. Use a multichannel pipette for consistency. 2. Avoid using the outermost wells of the plate. Fill them with sterile PBS or media to create a humidity barrier. 3. Prepare fresh drug dilutions for each experiment. Minimize freeze-thaw cycles. 4. Perform regular cell line authentication and characterization. Consider single-cell cloning to establish a more homogenous population.
Unexpectedly low cytotoxicity in cancer cell lines 1. High DPD expression in the cell line: Some cancer cells retain DPD activity, metabolizing 5-FU. 2. Drug efflux pumps: Overexpression of transporters like ABCG2 can pump 5-FU out of the cells. 3. Incorrect drug concentration range: The chosen concentrations may be too low to induce a significant effect. 4. Sub-optimal incubation time: The duration of drug exposure may be insufficient for cytotoxicity to manifest.1. Measure DPD mRNA or protein levels in your cell line. Consider using a DPD inhibitor as a control. 2. Assess the expression of relevant drug transporters. Use inhibitors of these pumps to see if cytotoxicity is restored. 3. Perform a broad-range dose-response experiment. This will help determine the appropriate IC50 range for your specific cell line.[6][7][8][9] 4. Conduct a time-course experiment (e.g., 24, 48, 72 hours). This will identify the optimal drug exposure time.
Discrepancy between published and observed IC50 values 1. Differences in cell culture conditions: Media composition, serum percentage, and passage number can all influence drug sensitivity. 2. Variations in cytotoxicity assay protocols: Different assays measure different aspects of cell death (e.g., metabolic activity vs. membrane integrity). 3. Genetic drift of cell lines: Continuous passaging can lead to changes in cellular characteristics over time.1. Standardize your cell culture protocols. Adhere to the conditions reported in the literature as closely as possible. 2. Use multiple, mechanistically distinct cytotoxicity assays to confirm your findings. 3. Obtain fresh cell stocks from a reputable cell bank. Perform experiments at a low passage number.
In Vivo Studies
Problem Potential Causes Troubleshooting Steps & Rationale
Severe toxicity or unexpected mortality in animal models 1. DPD deficiency in the animal strain: Similar to humans, some animal strains may have lower DPD activity. 2. Incorrect dosing or administration route: Overdosing is a common cause of toxicity. The route of administration can also affect drug metabolism and exposure. 3. Dehydration and malnutrition: Fluoropyrimidine-induced gastrointestinal toxicity can lead to reduced food and water intake. 4. Cumulative toxicity: Repeated dosing can lead to an accumulation of toxic effects.1. Screen animals for DPD activity or use strains with known DPD status. 2. Carefully calculate and verify all drug doses. Consider pharmacokinetic studies to determine the optimal dosing regimen for your animal model.[5][10] 3. Provide supportive care, including subcutaneous fluids and palatable, high-calorie food supplements. Monitor body weight and clinical signs daily. 4. Incorporate rest periods between treatment cycles. Monitor for signs of cumulative toxicity, such as progressive weight loss or deteriorating clinical condition.
Lack of tumor response in xenograft or syngeneic models 1. Inadequate drug delivery to the tumor: Poor vascularization or high interstitial fluid pressure can limit drug penetration. 2. Tumor-intrinsic resistance mechanisms: The tumor cells may have inherent or acquired resistance to fluoropyrimidines. 3. Sub-therapeutic dosing: The administered dose may not be sufficient to achieve therapeutic concentrations within the tumor.1. Assess tumor vascularization and perfusion. Consider using imaging techniques to evaluate drug delivery. 2. Characterize the molecular profile of your tumor model. Investigate the expression of key genes involved in 5-FU metabolism and action (e.g., TS, DPD). 3. Perform dose-escalation studies to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.
Fluoropyrimidine-induced cardiotoxicity in animal models 1. Direct myocardial injury: 5-FU and its metabolites can directly damage cardiomyocytes. 2. Coronary vasospasm: This can lead to myocardial ischemia and infarction. 3. Endothelial dysfunction: Damage to the vascular endothelium can contribute to cardiotoxicity.1. Monitor cardiac function using techniques such as echocardiography and electrocardiography (ECG). [4] 2. Administer cardioprotective agents, such as nitrates or calcium channel blockers, in your experimental design. [4] 3. Evaluate endothelial function through ex vivo and in vivo assays.

III. Frequently Asked Questions (FAQs)

Q1: How can I prospectively assess the risk of DPD-related toxicity in my experiments?

A1: Before initiating in vivo studies, it is highly recommended to perform DPYD genotyping or DPD phenotyping on your animal models. Several methods are available for phenotyping, including measuring DPD enzyme activity in peripheral blood mononuclear cells or assessing uracil levels in plasma or urine.[11][12] For in vitro studies, you can measure DPD mRNA or protein expression in your cell lines.

Q2: What is uridine triacetate, and how can it be used in a research setting?

A2: Uridine triacetate is an FDA-approved antidote for 5-FU and capecitabine overdose or severe, early-onset toxicity.[4] It acts by competing with the toxic 5-FU metabolite, fluorouridine triphosphate (FUTP), for incorporation into RNA.[4] In a research setting, uridine triacetate can be used as a rescue agent in animal models that experience unexpected severe toxicity. It should be administered within 96 hours of the last fluoropyrimidine dose for optimal efficacy.[4]

Q3: Are there alternative experimental models to study fluoropyrimidine toxicity?

A3: Yes, several innovative models are being developed. Three-dimensional (3D) organoid and spheroid cultures can better mimic the in vivo microenvironment and provide more predictive data on drug response and toxicity.[13][14] Additionally, "humanized" mouse models, where mouse liver cells are replaced with human hepatocytes, can offer a more accurate representation of human drug metabolism and toxicity.[15] For cardiotoxicity studies, in vitro models using human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are gaining prominence.[16][17]

Q4: How should I interpret and report in vitro cytotoxicity data?

A4: When reporting IC50 values, it is crucial to include details about the cell line, assay used, drug exposure time, and cell culture conditions.[18] It is also good practice to present the full dose-response curve. Remember that an IC50 value is a relative measure of drug potency and should be interpreted in the context of the specific experimental setup.

Q5: What are the key considerations for combination studies involving fluoropyrimidines?

A5: When combining fluoropyrimidines with other agents, be aware of potential drug-drug interactions that could exacerbate toxicity. For example, some drugs can inhibit DPD activity, leading to increased 5-FU levels. It is essential to perform toxicity assessments of the combination therapy in both in vitro and in vivo models to establish a safe and effective dosing regimen.

IV. Experimental Protocols

Protocol 1: Basic In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the fluoropyrimidine compound in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: DPD Genotyping in Animal Models (Conceptual Workflow)

DPD_Genotyping_Workflow cluster_sample Sample Collection & Processing cluster_analysis Genotyping Analysis cluster_interpretation Interpretation & Action Sample Tissue/Blood Sample DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction PCR PCR Amplification of DPYD gene DNA_Extraction->PCR Sequencing Sanger or Next-Gen Sequencing PCR->Sequencing Data_Analysis Sequence Alignment & Variant Calling Sequencing->Data_Analysis Genotype_ID Identify DPYD Variants Data_Analysis->Genotype_ID Phenotype_Prediction Predict DPD Metabolizer Status Genotype_ID->Phenotype_Prediction Dose_Adjustment Adjust Drug Dose for In Vivo Study Phenotype_Prediction->Dose_Adjustment

Caption: Workflow for DPD genotyping in preclinical models.

V. References

  • Longley DB, Harkin DP, Johnston PG. 5-fluorouracil: mechanisms of action and clinical strategies. Nat Rev Cancer. 2003;3:330–338.

  • Hwang JJ, Marshall JL. Capecitabine: fulfilling the promise of oral chemotherapy. Expert Opin Pharmacother. 2002;3:733–743.

  • We investigated the molecular mechanisms of cell death after treated with FUdR in F28-7 strain (which induced necrosis) and F28-7-A strain (mutant of F28-7 strain which induced apoptosis). Okayama University.

  • Fluoropyrimidine-Induced Cardiotoxicity: Manifestations, Mechanisms, and Management.

  • Fluoropyrimidine-induced cardiotoxicity - PMC - NIH.

  • Cardiotoxicity of Fluoropyrimidines: Epidemiology, Mechanisms, Diagnosis, and Management - PMC - PubMed Central.

  • IC 50 values of 5-FU for colon cancer cells. | Download Table - ResearchGate.

  • IC50 values for 5-FU for the three cell lines at 24h and 48h in 2D... - ResearchGate.

  • Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC - NIH.

  • How to Apply Translational Models to Probe Mechanisms of Cardiotoxicity - PMC.

  • Pharmacogenetics – Dihydropyrimidine dehydrogenase (DPD) - KNMP.

  • In vitro enhancement of fluoropyrimidine-induced cytotoxicity by leucovorin in colorectal and gastric carcinoma cell lines but not in non-small-cell lung carcinoma cell lines - PubMed.

  • A narrative review of genetic factors affecting fluoropyrimidine toxicity - PMC.

  • Relationship between expression of 5-fluorouracil metabolic enzymes and 5-fluorouracil sensitivity in esophageal carcinoma cell lines - PubMed.

  • Capecitabine: Preclinical Pharmacology Studies - Semantic Scholar.

  • Mouse model would have predicted toxicity of drug that killed 5 in 1993 clinical trial.

  • Capecitabine: preclinical pharmacology studies - PubMed.

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH.

  • RESEARCH ARTICLE In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line.

  • A Discussion of DPYD Testing: An Overview of Importance, Benefits, Drawbacks and Alternatives | OxJournal.

  • 1 CPIC Guideline for DPYD and dosing of fluoropyrimidines – Supplemental v2.0 Supplemental Material Clinical Pharmacogenetics.

  • Application Notes and Protocols: In Vitro Cytotoxicity of Furo[2,3-b]pyridine Derivatives Against Cancer Cell Lines - Benchchem.

  • A predictive model for life-threatening fluoropyrimidine toxicity based on DPYD sequencing in colorectal cancer - PubMed.

  • Pharmacokinetic Study of Capecitabine in Monkeys and Mice. Species Diffrences in Distribution of the Enzymes Responsible for its Activation to 5-FU. - ResearchGate.

  • CPIC® Guideline for Fluoropyrimidines and DPYD.

  • In Vitro Cytotoxicity Assay - Alfa Cytology.

  • Anti-Tumour Efficacy of Capecitabine in a Genetically Engineered Mouse Model of Pancreatic Cancer | PLOS One - Research journals.

  • In Vitro Methods for Cardiotoxicity Testing | Request PDF - ResearchGate.

  • Individualized Dosing of Fluoropyrimidine‐Based Chemotherapy to Prevent Severe Fluoropyrimidine‐Related Toxicity: What Are the Options? - PubMed Central.

  • Overcoming barriers to implementing precision dosing with 5-fluorouracil and capecitabine.

  • DPD testing and fluorouracil toxicit - MLL.

  • 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency - eviQ.

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI.

  • Validation parameters of the diagnostic tests at the enzyme level to screen for DPD deficiency - ResearchGate.

  • Guidance Document on Using In Vitro Data to Estimate In Vivo Starting Doses for Acute Toxicity - National Toxicology Program (NTP).

  • Efficacy of Capecitabine and 5- Fluorouracil (5- FU)on the human breast cancer cell line (MCF7) – effect of concentration - American Journal of Research Communication.

  • Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC - NIH.

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI.

  • A predictive model for life-threatening fluoropyrimidine toxicity based on DPYD sequencing in colorectal cancer | Request PDF - ResearchGate.

  • 5‑Fluorouracil and capecitabine therapies for the treatment of colorectal cancer (Review).

  • A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC - PubMed Central.

  • Testing for people taking capecitabine or 5-fluorouracil (5-FU) - Cancer Care Ontario.

  • Universal DPYD Testing Prior to 5-FU and Capecitabine Therapy - NCODA.

Sources

Technical Support Center: DPYD Genotyping to Guide 5-Fluoropyrimidine Dosage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for DPYD genotyping in the context of 5-fluoropyrimidine (5-FU) based chemotherapy. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on the technical aspects of DPYD genotyping. Here, we will address common challenges and frequently asked questions to ensure the accuracy and reliability of your experimental workflows.

The Critical Role of DPYD in 5-FU Metabolism

The enzyme dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the rate-limiting step in the catabolism of fluoropyrimidines, a class of chemotherapy agents including 5-fluorouracil (5-FU) and its oral prodrug capecitabine.[1][2][3] Approximately 80-85% of an administered 5-FU dose is broken down by DPD in the liver.[2][4] Genetic variants in DPYD can lead to reduced or absent DPD enzyme activity, a condition known as DPD deficiency.[1][2][5] This impairment can cause the accumulation of 5-FU and its toxic metabolites, leading to severe and sometimes fatal adverse drug reactions.[1][5][6]

Pre-emptive DPYD genotyping can identify patients at high risk for 5-FU toxicity, allowing for dose adjustments that can mitigate these risks.[7][8]

The 5-FU Metabolic Pathway and the Role of DPD

The following diagram illustrates the metabolic pathway of 5-FU and the central role of DPD in its detoxification.

DPYD_Pathway cluster_activation Anabolic (Activation) Pathway cluster_catabolism Catabolic (Detoxification) Pathway 5-FU 5-FU FUMP FUMP 5-FU->FUMP DHFU DHFU (Inactive) 5-FU->DHFU >80% of dose FUDP FUDP FUMP->FUDP FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA_Incorp RNA Incorporation (Cytotoxicity) FUTP->RNA_Incorp TS_Inhibition Thymidylate Synthase Inhibition (Cytotoxicity) FdUMP->TS_Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_Incorp DNA Incorporation (Cytotoxicity) FdUTP->DNA_Incorp FUPA FUPA (Inactive) DHFU->FUPA FBAL FBAL (Excreted) FUPA->FBAL DPD DPD Enzyme (encoded by DPYD) DPD->DHFU Capecitabine Capecitabine Capecitabine->5-FU Metabolized to

Caption: The metabolic fate of 5-Fluorouracil (5-FU).

Troubleshooting Guide

This section addresses specific technical issues that may arise during DPYD genotyping experiments.

Issue 1: Inconsistent or Failed PCR Amplification

Question: My PCR reactions for specific DPYD exons are failing or yielding inconsistent results. What are the potential causes and how can I troubleshoot this?

Answer:

Failed or inconsistent PCR amplification is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

  • DNA Quality and Quantity:

    • Cause: Poor DNA quality (e.g., presence of inhibitors like heparin, heme, or excessive EDTA) or insufficient DNA quantity can inhibit PCR.

    • Solution:

      • Quantify and Qualify: Always measure DNA concentration (e.g., using a NanoDrop or Qubit) and assess purity by checking the A260/A280 and A260/A230 ratios. Ideal A260/A280 is ~1.8. A low A260/A230 ratio (<1.8) may indicate contamination with organic compounds.

      • DNA Extraction Method: Ensure your DNA extraction method is appropriate for the sample type (blood, saliva, FFPE tissue) and effectively removes inhibitors. Consider a re-purification step if inhibitor carryover is suspected.

      • Standardize Input: Use a consistent amount of DNA template for each reaction (typically 20-100 ng for genomic DNA).

  • Primer Design and Quality:

    • Cause: Suboptimal primer design (e.g., hairpins, self-dimers, primer-dimers, inappropriate melting temperature (Tm)) or degraded primers can lead to poor amplification.

    • Solution:

      • In Silico Analysis: Use primer design software (e.g., Primer-BLAST) to check for potential secondary structures and off-target binding sites. Aim for a Tm between 55-65°C and a GC content of 40-60%.

      • Primer Quality: Re-suspend lyophilized primers in a buffered solution (e.g., TE buffer) and store them in aliquots to avoid multiple freeze-thaw cycles.

  • PCR Cycling Conditions:

    • Cause: Incorrect annealing temperature or extension time can prevent efficient primer binding and DNA synthesis.

    • Solution:

      • Annealing Temperature Gradient: Perform a gradient PCR to empirically determine the optimal annealing temperature for your primer set. Start with a range of 5°C below the calculated Tm.

      • Extension Time: Ensure the extension time is sufficient for the length of your amplicon (a general rule is 1 minute per kb for standard Taq polymerase).

  • Master Mix and Reagents:

    • Cause: The PCR master mix may not be optimized for your specific assay, or reagents may have expired or been improperly stored.

    • Solution:

      • Master Mix Selection: Consider using a master mix with a hot-start polymerase to prevent non-specific amplification. Some master mixes also contain enhancers for difficult templates (e.g., GC-rich regions).

      • Reagent Handling: Ensure all reagents are properly thawed and mixed before use. Always include a no-template control (NTC) to check for contamination.

Issue 2: Ambiguous or Incorrect Genotyping Calls

Question: I am getting ambiguous results from my Sanger sequencing or pyrosequencing analysis for known DPYD variants. How can I resolve these discrepancies?

Answer:

Ambiguous genotyping calls can compromise the clinical utility of the test. It's crucial to identify the source of the ambiguity.

Potential Causes & Solutions:

  • Poor Sequencing Data Quality:

    • Cause: Low signal intensity, high background noise, or short read lengths in Sanger sequencing can make base calling difficult. In pyrosequencing, noisy pyrograms or incorrect peak heights can lead to misinterpretation.

    • Solution:

      • PCR Product Purification: Ensure the PCR product is thoroughly purified to remove unincorporated primers and dNTPs, which can interfere with the sequencing reaction.

      • Sequencing Primer: Use a well-designed sequencing primer that is specific to your amplicon.

      • Review Raw Data: Always visually inspect the electropherogram (Sanger) or pyrogram. Look for clean, well-defined peaks. For heterozygous calls, expect to see two peaks of roughly half the height of a homozygous peak.

  • Allele Dropout:

    • Cause: A polymorphism in a primer binding site can lead to preferential amplification of one allele, causing a heterozygous sample to appear homozygous (allele dropout).

    • Solution:

      • Primer Design: Design primers in highly conserved regions. If a known SNP exists in a primer binding site, consider designing an alternative primer set or using a degenerate primer.

      • Orthogonal Method: If allele dropout is suspected, confirm the genotype using an alternative method with different primer binding sites (e.g., a different PCR-based assay or a genotyping array).

  • Complex or Rare Variants:

    • Cause: The presence of other nearby SNPs, insertions, or deletions can complicate the interpretation of sequencing data. Some rare DPYD variants may not be included in standard genotyping panels.

    • Solution:

      • Reference Sequence Alignment: Carefully align your sequencing data to the DPYD reference sequence to identify any unexpected variants.

      • Expanded Panels: For comprehensive analysis, especially in cases of unexplained toxicity, consider using next-generation sequencing (NGS) panels that cover the entire DPYD coding region.[9]

Issue 3: Discrepancies Between Genotype and Phenotype

Question: A patient's DPYD genotype predicts normal enzyme function, but they experienced severe 5-FU toxicity. What could explain this discrepancy?

Answer:

While DPYD genotype is a major predictor of 5-FU toxicity, it is not the only factor. Several other elements can contribute to this discrepancy.

Potential Causes & Explanations:

  • Limitations of Genotyping Panels:

    • Cause: Most targeted genotyping panels only screen for a specific set of well-characterized DPYD variants.[10][11] A patient may carry a rare or novel variant that is not included in the panel but still impacts enzyme function.[12] There are also discrepancies in the variants covered by different commercial labs.[12][13]

    • Solution: If there is a strong clinical suspicion of DPD deficiency despite a normal genotype, consider full-gene sequencing to identify rare variants.[9]

  • Non-Genetic Factors:

    • Cause: Other factors can influence DPD enzyme activity, including drug-drug interactions, liver function, and overall patient health.

    • Solution: Review the patient's complete clinical picture, including concomitant medications and comorbidities.

  • Phenocopies:

    • Cause: Some individuals may have reduced DPD activity due to non-genetic reasons, a phenomenon known as phenocopying. This can be transient and is not detectable by genotyping.

    • Solution: In such cases, a DPD phenotype test, which directly measures enzyme activity (e.g., by measuring uracil levels in plasma), may provide a more accurate assessment of DPD function.[14]

  • Other Genes in the 5-FU Pathway:

    • Cause: Polymorphisms in other genes involved in the 5-FU metabolic pathway, such as thymidylate synthase (TYMS) or methylenetetrahydrofolate reductase (MTHFR), can also influence drug efficacy and toxicity.[5][15]

    • Solution: While not yet standard practice, a polygenic approach that considers variants in multiple genes may provide a more comprehensive risk assessment in the future.[2]

Frequently Asked Questions (FAQs)

Q1: Which DPYD variants should be included in a clinical genotyping panel?

A1: The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides guidelines on which DPYD variants have sufficient evidence for clinical actionability.[16][17][18][19] The core, well-established variants that are strongly associated with increased risk of 5-FU toxicity include:

  • DPYD*2A (c.1905+1G>A; rs3918290)

  • DPYD*13 (c.1679T>G; rs55886062)

  • c.2846A>T (rs67376798)

  • HapB3 (c.1129–5923C>G; rs75017182) which can be tagged by c.1236G>A (rs56038477)[16]

Joint consensus recommendations from organizations like the Association for Molecular Pathology (AMP) also provide guidance on tiered variant inclusion for assay design.[20][21]

Q2: How are DPYD genotyping results translated into clinical recommendations?

A2: The CPIC guidelines use a diplotype-to-phenotype system based on an activity score.[7] Each allele is assigned a value:

  • Normal function allele = 1

  • Decreased function allele = 0.5

  • No function allele = 0

The scores of the two alleles are summed to get a total activity score, which corresponds to a predicted phenotype and a dosing recommendation.

DPYD Activity ScorePredicted DPD PhenotypeRecommended 5-Fluoropyrimidine Dosing
2Normal MetabolizerStart with 100% of the standard dose.
1.5Intermediate MetabolizerConsider a 25-50% reduction of the standard starting dose.[10] Some guidelines recommend a 50% reduction.[16]
1Intermediate MetabolizerReduce the standard starting dose by 50%.[10]
0.5Poor MetabolizerAvoid fluoropyrimidine use if possible. If necessary, use a significantly reduced dose with therapeutic drug monitoring.[22]
0Poor MetabolizerAvoid fluoropyrimidine use.[10]

Table based on CPIC guidelines and updates.[10][16]

Q3: What is the recommended turnaround time for DPYD genotyping?

A3: The clinical utility of pre-emptive DPYD genotyping is highly dependent on the timely delivery of results. Ideally, the genotype should be available before the first cycle of chemotherapy. Delays can lead to clinicians either starting treatment at a full dose, risking toxicity, or reducing the dose unnecessarily, potentially compromising efficacy.[23][24] While turnaround times can vary, many laboratories aim for 3-5 business days.[25] Establishing a close collaboration between the oncology clinic and the testing laboratory is crucial to optimize this workflow.[25]

Q4: Can tumor tissue be used for DPYD genotyping?

A4: DPYD genotyping for guiding systemic chemotherapy dosage should be performed on a germline DNA sample (e.g., from blood or saliva). This is because the variants that predispose to toxicity are inherited. While tumor sequencing may identify DPYD variants, these could be somatic mutations and not reflective of the patient's germline status. If a DPYD variant is identified in tumor-only sequencing, confirmation with a germline sample is recommended.[20]

Experimental Protocols

Protocol 1: Generic Workflow for DPYD Variant Genotyping

This protocol outlines a standard workflow for identifying DPYD variants using PCR followed by Sanger sequencing.

DPYD_Workflow start Patient Sample (Whole Blood/Saliva) dna_extraction Germline DNA Extraction start->dna_extraction qc DNA Quality & Quantity Control (A260/280, A260/230, Concentration) dna_extraction->qc pcr PCR Amplification of Target DPYD Exons qc->pcr pcr_qc PCR Product QC (Agarose Gel Electrophoresis) pcr->pcr_qc purification PCR Product Purification (Enzymatic or Column-based) pcr_qc->purification sanger Sanger Sequencing purification->sanger analysis Data Analysis (Sequence Alignment & Variant Calling) sanger->analysis report Generate Clinical Report (Diplotype, Phenotype, Dosing Rec.) analysis->report

Caption: A typical workflow for DPYD genotyping.

Step-by-Step Methodology:

  • Sample Collection: Collect a whole blood sample in an EDTA tube or a saliva sample using an approved collection kit.

  • DNA Extraction: Extract genomic DNA using a validated kit appropriate for the sample type (e.g., spin-column based or magnetic bead-based).

  • DNA Quantification and Quality Control: Measure DNA concentration and purity using UV-Vis spectrophotometry or fluorometry.

  • PCR Amplification:

    • Set up a PCR reaction using primers flanking the DPYD variant(s) of interest.

    • A typical reaction might include: 50 ng genomic DNA, 10 pmol of each primer, a validated PCR master mix, and nuclease-free water.

    • Use optimized cycling conditions (e.g., 95°C for 5 min; 35 cycles of 95°C for 30s, 58°C for 30s, 72°C for 1 min; final extension at 72°C for 5 min).

  • Verification of Amplification: Run a small amount of the PCR product on a 1.5% agarose gel to confirm the presence of a single band of the expected size.

  • PCR Product Purification: Remove excess primers and dNTPs from the PCR product. This can be done using an enzymatic method (e.g., ExoSAP-IT) or a spin-column purification kit.

  • Sanger Sequencing:

    • Set up cycle sequencing reactions using the purified PCR product as a template and one of the PCR primers as the sequencing primer.

    • Purify the cycle sequencing product (e.g., by ethanol precipitation or column purification).

    • Perform capillary electrophoresis to separate the DNA fragments.

  • Data Analysis:

    • Use sequencing analysis software to align the resulting sequence to the DPYD reference sequence.

    • Visually inspect the electropherogram at the variant position to determine the genotype (homozygous wild-type, heterozygous, or homozygous variant).

  • Reporting: Interpret the genotype to determine the patient's diplotype, predicted phenotype, and the corresponding dosing recommendation based on established guidelines like CPIC.

References

  • CPIC® Guideline for Fluoropyrimidines and DPYD. Clinical Pharmacogenetics Implementation Consortium. [Link]

  • Risk of Toxicity From Topical 5-Fluorouracil Treatment in Patients Carrying DPYD Variant Alleles. PubMed. [Link]

  • Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing: 2017 Update. National Institutes of Health. [Link]

  • 5-Fluorouracil Pharmacogenomics: Still Rocking after all these years? Taylor & Francis Online. [Link]

  • Clinical Pharmacogenetics Implementation Consortium Guidelines for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing. Nature. [Link]

  • Pharmacogenomics of 5-fluorouracil in colorectal cancer: review and update. PubMed. [Link]

  • Pharmacogenomics of 5-Fluorouracil: Clinical Implications. Medscape. [Link]

  • Pharmacogenomic-guided dosing of fluoropyrimidines beyond DPYD: time for a polygenic algorithm? Frontiers. [Link]

  • DPYD Variants as Predictors of 5-fluorouracil Toxicity in Adjuvant Colon Cancer Treatment (NCCTG N0147). National Institutes of Health. [Link]

  • Dihydropyrimidine Dehydrogenase Gene Variation and Its Association with 5-Fluorouracil Toxicity in Colorectal Patients. Asian Pacific Journal of Cancer Biology. [Link]

  • 5-Fluorouracil pharmacogenomics: still rocking after all these years? PubMed. [Link]

  • Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing: 2017 Update. PubMed. [Link]

  • Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for Dihydropyrimidine Dehydrogenase Genotype and Fluoropyrimidine Dosing: 2017 Update. University of Iowa. [Link]

  • A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. National Institutes of Health. [Link]

  • A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice. ResearchGate. [Link]

  • DPYD Testing Gains Ground: NCCN Guideline Update Reflects Decades of Work Toward Safer Chemotherapy. Pharmacy Times. [Link]

  • Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity. National Institutes of Health. [Link]

  • DPYD Variants to Predict 5-FU Toxicity: The Ultimate Proof. Oxford Academic. [Link]

  • All You Need to Know About DPYD Genetic Testing for Patients Treated With Fluorouracil and Capecitabine: A Practitioner-Friendly Guide. National Institutes of Health. [Link]

  • DPYD Testing for Informing Fluoropyrimidine Use for Treating Cancer. Regulations.gov. [Link]

  • Challenges in DPYD Test Implementation in Patients Treated with Fluoropyrimidines are DPYD Genotype Arriving on Time? [Letter]. National Institutes of Health. [Link]

  • Challenges in DPYD Test Implementation in Patients Treated with Fluoropyrimidines are DPYD Genotype Arriving on Time? [Letter]. ResearchGate. [Link]

  • Implementation and Quality Assurance of DPYD-genotyping in Patients Treated With Fluoropyrimidines. ClinicalTrials.gov. [Link]

  • A Critical Analysis of DPYD Testing. OxJournal. [Link]

  • Predicting Dihydropyrimidine Dehydrogenase Deficiency and Related 5-Fluorouracil Toxicity: Opportunities and Challenges of DPYD Exon Sequencing and the Role of Phenotyping Assays. National Institutes of Health. [Link]

  • Dihydropyrimidine dehydrogenase (DPD) deficiency. Genomics Education Programme. [Link]

  • Response to Letter in regards to Challenges in DPYD Test Implementatio. Pharmacogenomics and Personalized Medicine. [Link]

  • The Path to Clinical Implementation of DPYD Pharmacogenetic Testing: Long-Term Experience from an External Quality Assessment Provider and a University Testing Center. Karger Publishers. [Link]

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  • DPYD genotyping assays—what's recommended and why. CAP TODAY. [Link]

  • Validation and Reporting Guidance for DPYD Variants. Genomics England. [Link]

  • Genetic Testing Gains Ground: DPYD Genotyping Can Be a Lifesaving Step Before Chemotherapy. ARUP Laboratories. [Link]

  • DPYD Genotyping. Yourgene Health. [Link]

  • Association for Molecular Pathology Publishes Recommendations to Facilitate Design and Implementation of Clinical Pharmacogenomic Testing for the DPYD Gene. Association for Molecular Pathology. [Link]

  • CGE24-094: Recommendation and Genotyping Discrepancies in DPYD for Oncology Patients in. JNCCN. [Link]

  • Unveiling Discrepant and Rare Dihydropyrimidine Dehydrogenase (DPYD) Results Using an In-House Genotyping Test: A Case Series. ResearchGate. [Link]

  • Unveiling Discrepant and Rare Dihydropyrimidine Dehydrogenase (DPYD) Results Using an In-House Genotyping Test: A Case Series. ClinPGx. [Link]

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Validation & Comparative

A Comparative Analysis for Drug Discovery Professionals: 5-Fluorouracil vs. the 5-Fluoropyrimidine-2,4-diamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cancer chemotherapy, the pyrimidine analog 5-Fluorouracil (5-FU) has been a cornerstone for over six decades, particularly in the treatment of solid tumors like colorectal, breast, and gastric cancers.[1][2][3] Its well-understood, albeit complex, mechanism of action and extensive clinical history make it a crucial benchmark for novel antimetabolite drug discovery. This guide provides a comparative study of 5-FU against an emerging platform: the 5-Fluoropyrimidine-2,4-diamine scaffold. While direct, head-to-head experimental data for the parent this compound compound as a cytotoxic agent is not prevalent in publicly accessible literature, this analysis will compare the established biological activity of 5-FU with the therapeutic potential and divergent mechanistic pathways being explored with derivatives of the this compound core.

This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the established efficacy and limitations of 5-FU, alongside the nascent but promising developments in the medicinal chemistry of novel diaminopyrimidine-based agents.

Part 1: 5-Fluorouracil (5-FU) - The Established Pyrimidine Antimetabolite

Mechanism of Action: A Multi-pronged Attack

5-FU exerts its cytotoxic effects through a complex intracellular activation process, leading to the formation of three active metabolites that disrupt essential cellular processes.[2][4][5]

  • Inhibition of Thymidylate Synthase (TS): The primary and most well-known mechanism of 5-FU is the inhibition of thymidylate synthase.[2][6] After intracellular conversion to fluorodeoxyuridine monophosphate (FdUMP), it forms a stable ternary complex with TS and the reduced folate cofactor 5,10-methylenetetrahydrofolate (CH2THF).[1][4][5] This covalent binding blocks the normal synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP).[2][6] The resulting depletion of dTMP, a crucial precursor for DNA synthesis, leads to a "thymineless death" in rapidly dividing cancer cells.[6]

  • Incorporation into RNA: 5-FU is also converted to fluorouridine triphosphate (FUTP), which is subsequently incorporated into RNA in place of uridine triphosphate (UTP).[4][5][7] This fraudulent incorporation disrupts RNA processing and function, including pre-rRNA processing, tRNA post-transcriptional modification, and the splicing of pre-mRNA.[1][4]

  • Incorporation into DNA: The third active metabolite, fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into DNA in place of deoxythymidine triphosphate (dTTP).[5][7] This leads to DNA damage and fragmentation, further contributing to the cytotoxic effects of 5-FU.[8]

The following diagram illustrates the metabolic activation and primary mechanisms of action of 5-FU.

5-FU_Mechanism cluster_1 Cytotoxic Effects 5-FU 5-FU FUMP FUMP 5-FU->FUMP OPRT FUR FUR 5-FU->FUR UP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP Ribonucleotide Reductase RNA_Damage RNA Damage FUTP->RNA_Damage FUR->FUMP UK FdUMP FdUMP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition FdUDP->FdUMP FdUTP FdUTP FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage Apoptosis Apoptosis TS_Inhibition->Apoptosis RNA_Damage->Apoptosis DNA_Damage->Apoptosis

Caption: Metabolic activation and cytotoxic mechanisms of 5-Fluorouracil (5-FU).

Clinical Limitations and Resistance

Despite its widespread use, the clinical efficacy of 5-FU is hampered by both intrinsic and acquired resistance, as well as significant toxicity.[1][3] The overall response rate for 5-FU monotherapy in advanced colorectal cancer is only 10-15%.[1][2][3]

Mechanisms of resistance to 5-FU are multifaceted and include:

  • Upregulation of Thymidylate Synthase: Increased expression of the target enzyme, TS, can overcome the inhibitory effects of FdUMP.[9][10]

  • Altered 5-FU Metabolism: Changes in the activity of enzymes involved in the activation and catabolism of 5-FU can impact its efficacy. For instance, increased activity of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism, leads to enhanced drug inactivation.[1][4][10]

  • Defects in Apoptotic Pathways: Alterations in apoptotic signaling pathways can render cancer cells less susceptible to 5-FU-induced cell death.[9][10]

Part 2: The this compound Scaffold - A Platform for Novel Anticancer Agents

In contrast to the direct cytotoxic approach of 5-FU, the this compound scaffold is being explored as a versatile core structure for the development of targeted cancer therapeutics. Instead of acting as a fraudulent nucleotide, derivatives of this scaffold are being designed to inhibit specific protein kinases involved in cancer cell proliferation and survival.

Divergent Mechanistic Approaches

Research into this compound derivatives has primarily focused on their potential as inhibitors of:

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[11] Novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine derivatives have been synthesized and shown to exhibit potent inhibitory activities against both CDK2/cyclin E1 and CDK9/cyclin T1.[11] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival. Its overexpression is associated with tumor progression and metastasis. 2,4-diamino pyrimidine derivatives have been designed as potent FAK inhibitors, demonstrating anti-proliferative and anti-angiogenesis activities.[12]

The following diagram illustrates a conceptual workflow for the development of targeted inhibitors from the this compound scaffold.

Diaminopyrimidine_Development cluster_0 Scaffold-Based Drug Design cluster_1 Targeted Inhibition cluster_2 Cellular Outcomes Scaffold 5-Fluoropyrimidine- 2,4-diamine Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Lead_Opt Lead Optimization SAR->Lead_Opt CDK_Inhibition CDK Inhibition Lead_Opt->CDK_Inhibition FAK_Inhibition FAK Inhibition Lead_Opt->FAK_Inhibition Other_Kinases Other Kinase Targets Lead_Opt->Other_Kinases Cell_Cycle_Arrest Cell Cycle Arrest CDK_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis CDK_Inhibition->Apoptosis FAK_Inhibition->Apoptosis Anti_Angiogenesis Anti-Angiogenesis FAK_Inhibition->Anti_Angiogenesis

Caption: Conceptual workflow for developing targeted inhibitors from the this compound scaffold.

Comparative Performance and Experimental Data

Direct comparative studies of the parent this compound compound against 5-FU are lacking. However, data on the anticancer activity of its derivatives against various cancer cell lines provide a basis for preliminary comparison.

Compound/DerivativeTarget(s)Cancer Cell Line(s)IC50/GI50 Values (µM)Reference
5-Fluorouracil (5-FU) TS, DNA, RNAHCT116, HT-29, MCF-7, HeLa24.15, 16.15, 18.56, 42.48 (for comparison)[13]
Compound 7i (2,4-diamino-5-methyleneaminopyrimidine derivative) Not specified (induces apoptosis and cell cycle arrest)HCT116, HT-29, MCF-7, HeLa4.93, 5.57, 8.84, 14.16[13]
Compound 9k (2,4-diaminopyrimidine derivative) Not specified (induces apoptosis, cell cycle arrest)A549, HCT-116, PC-3, MCF-72.14, 3.59, 5.52, 3.69[14]
Compound 13f (2,4-diaminopyrimidine derivative) Not specified (induces apoptosis, cell cycle arrest)A549, HCT-116, PC-3, MCF-71.98, 2.78, 4.27, 4.01[14]
Compound 11b (2,4-diamino pyrimidine derivative) FAKPANC-1, BxPC-30.98, 0.55[12]
Compound 12f (2,4-diamino pyrimidine derivative) FAKPANC-1, BxPC-30.11, 0.15[12]

Note: The IC50 values for 5-FU can vary significantly depending on the cell line and experimental conditions. The value from reference[13] is provided for context within that specific study.

The data indicates that derivatives of the 2,4-diaminopyrimidine scaffold can exhibit potent anticancer activity, in some cases with greater potency than 5-FU against specific cell lines.[13] It is crucial to note that these derivatives operate through distinct mechanisms of action, targeting specific signaling pathways rather than the broad antimetabolite effects of 5-FU.

Part 3: Experimental Protocols

For researchers looking to conduct comparative studies, the following are standard protocols for assessing the cytotoxic and mechanistic effects of these compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5-FU and this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells. PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

  • Data Interpretation: Quantify the percentage of cells in each quadrant of the flow cytometry plot to determine the extent of apoptosis induced by the compounds.

Conclusion

5-Fluorouracil remains a vital tool in cancer chemotherapy, but its efficacy is limited by resistance and toxicity. The this compound scaffold represents a promising avenue for the development of novel, targeted anticancer agents. While not a direct replacement for 5-FU, derivatives of this scaffold have demonstrated potent activity against various cancer cell lines through distinct mechanisms of action, such as the inhibition of CDKs and FAK. This targeted approach may offer improved efficacy and a more favorable safety profile. Further preclinical and clinical investigation of these derivatives is warranted to fully elucidate their therapeutic potential.

References

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A Technical Guide to the Structure-Activity Relationship of 5-Fluoropyrimidine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoropyrimidine-2,4-diamine scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of potent and selective inhibitors targeting key enzymes implicated in various diseases, most notably cancer and infectious diseases. The strategic incorporation of a fluorine atom at the 5-position of the pyrimidine ring, coupled with versatile substitutions at the 2- and 4-amino positions, allows for the fine-tuning of biological activity and pharmacokinetic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, offering insights into their design, mechanism of action, and therapeutic potential. We will delve into their interactions with key biological targets, present comparative experimental data, and provide detailed protocols for their evaluation.

The Versatility of the this compound Core

The core structure's efficacy stems from its ability to mimic endogenous purine bases, enabling it to interact with the ATP-binding pockets of numerous kinases. The 2,4-diamino groups are crucial for establishing key hydrogen bond interactions with the hinge region of the kinase domain, a common feature among kinase inhibitors. The fluorine atom at the C5 position often enhances binding affinity and can improve metabolic stability. The true diversity and specificity of these compounds, however, are dictated by the substituents attached to the N2 and N4 positions.

Structure-Activity Relationship Analysis: A Multi-Target Perspective

Derivatives of the this compound scaffold have been investigated as inhibitors of a range of enzymes. Below, we explore the SAR of these compounds against some of the most prominent targets.

Cyclin-Dependent Kinase (CDK) Inhibition

The dysregulation of CDKs is a hallmark of cancer, making them attractive targets for therapeutic intervention.[1][2][3] Several this compound derivatives have emerged as potent CDK inhibitors, particularly targeting CDK2 and CDK9.[1][2][3]

The general SAR for CDK inhibition can be summarized as follows:

  • N4 Position: Substitution with an aniline ring is a common feature. The nature and position of substituents on this ring are critical for potency and selectivity. For instance, in a series of N²,N⁴-diphenylpyrimidine-2,4-diamines, a p-fluoroanilino group at the N4 position was found to be important for anti-proliferative effects.[1]

  • N2 Position: The substituent at the N2 position also plays a significant role in determining the inhibitory profile. A variety of substituted anilines and other aromatic moieties have been explored. For example, a 2,6-difluorophenyl group at this position was found to be optimal in one study, yielding potent inhibition of both CDK2 and CDK9.[2]

  • C5 Position: The fluorine atom at this position has been shown to be beneficial for activity against certain CDKs, such as CDK9.[1]

Comparative Inhibitory Activity of this compound Derivatives against CDKs

Compound IDN² SubstituentN⁴ SubstituentCDK2/cyclin E1 IC₅₀ (µM)CDK9/cyclin T1 IC₅₀ (µM)Reference
6d 3-(morpholin-4-yl)aniline4-fluoroaniline0.280.07[1]
9g 3-(4-methylpiperazin-1-yl)aniline2,6-difluoroaniline0.110.05[1]
11e 3-aminosulfonylaniline4-fluoroaniline0.350.03[1]
2e 2,6-difluorophenyl4-methoxyphenyl0.240.095[2]
3c 4-(morpholin-4-yl)phenyl4-methoxyphenyl0.350.065[2]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway and a well-established target for antimicrobial and anticancer agents.[4][5] 2,4-Diaminopyrimidine derivatives, in general, are known inhibitors of DHFR.

The SAR for DHFR inhibition often involves:

  • N2 and N4 Amines: These groups are essential for mimicking the binding of the natural substrate, dihydrofolate, and forming hydrogen bonds within the enzyme's active site.

  • C5 Substituent: The nature of the substituent at the C5 position significantly influences potency and selectivity. Lipophilic groups are often favored. While the focus of this guide is on 5-fluoro derivatives, it is worth noting that a wide range of other substituents at this position have been explored in the broader 2,4-diaminopyrimidine class of DHFR inhibitors. For instance, benzyl groups with various substitutions have been extensively studied.[6]

Comparative Inhibitory Activity of Diaminopyrimidine Derivatives against DHFR

Compound IDC5 SubstituentOrganismDHFR IC₅₀ (µM)Reference
Trimethoprim 3,4,5-trimethoxybenzylE. coli~1.0[4]
Compound 18 (complex tricyclic system)C. parvum0.0065[4]
Compound 8 (modified P218 analog)M. abscessus~0.05[5]

Note: The table includes broader 2,4-diaminopyrimidine derivatives to illustrate the SAR for DHFR inhibition, as specific data for 5-fluoro derivatives against this target is less prevalent in the searched literature.

Other Kinase Targets

The versatility of the this compound scaffold has led to its exploration against other kinase targets, including:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial in angiogenesis, the process of new blood vessel formation that is vital for tumor growth.[7][8]

  • c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family, implicated in inflammatory responses and cancer.[9]

  • Tyro3, Axl, and Mer (TAM) Kinases: A family of receptor tyrosine kinases involved in immune regulation and cancer progression.[10]

The SAR for these targets often follows similar principles to CDK inhibition, with the substituents on the N2 and N4 phenyl rings being the primary drivers of potency and selectivity.

Signaling Pathway: CDK-Mediated Cell Cycle Regulation

The inhibition of CDKs by this compound derivatives directly impacts cell cycle progression, a fundamental process for cell proliferation. Understanding this pathway is crucial for contextualizing the mechanism of action of these compounds.

CDK_Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition CDK46_CyclinD CDK4/6-Cyclin D G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition Rb Rb CDK46_CyclinD->Rb CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 E2F E2F Rb->E2F inhibits E2F->S promotes transcription of S-phase genes p21_p27 p21/p27 (CKIs) p21_p27->CDK46_CyclinD inhibits p21_p27->CDK2_CyclinE inhibits Inhibitor 5-Fluoropyrimidine- 2,4-diamine Derivatives Inhibitor->CDK2_CyclinE inhibit Inhibitor->CDK2_CyclinA inhibit Inhibitor->CDK1_CyclinB inhibit

Caption: CDK-mediated cell cycle regulation and points of inhibition.

As depicted, CDKs form complexes with cyclins to phosphorylate key substrates, such as the retinoblastoma protein (Rb), thereby driving the cell cycle forward.[11][12][13] this compound derivatives act by competitively inhibiting the ATP-binding site of these CDK-cyclin complexes, leading to cell cycle arrest and, consequently, an anti-proliferative effect.[2]

Experimental Protocols for Evaluation

The evaluation of this compound derivatives typically involves a tiered approach, starting with in vitro enzyme and cell-based assays, followed by in vivo studies for promising candidates.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14][15][16][17][18]

Materials:

  • Kinase of interest (e.g., CDK9/cyclin T1)

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP

  • This compound derivative (test compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final ATP concentration should be close to the Kₘ for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilution of test compound Start->Compound_Prep Kinase_Reaction Set up kinase reaction: - Add compound - Add kinase - Add substrate/ATP Compound_Prep->Kinase_Reaction Incubation1 Incubate at 30°C Kinase_Reaction->Incubation1 Stop_Reaction Stop reaction and deplete ATP (Add ADP-Glo™ Reagent) Incubation1->Stop_Reaction Incubation2 Incubate at RT Stop_Reaction->Incubation2 Signal_Generation Generate luminescent signal (Add Kinase Detection Reagent) Incubation2->Signal_Generation Incubation3 Incubate at RT Signal_Generation->Incubation3 Read_Plate Measure luminescence Incubation3->Read_Plate Analysis Calculate IC50 Read_Plate->Analysis End End Analysis->End

Caption: Workflow for the in vitro luminescence-based kinase assay.

Cellular Proliferation Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is widely used for cytotoxicity screening.

Materials:

  • Adherent cancer cell line (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • Trypsin-EDTA

  • This compound derivative (test compound)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four times with 1% acetic acid to remove excess TCA. Air dry the plates completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition and Analysis: Read the absorbance at 510 nm in a microplate reader. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion

The this compound scaffold is a highly versatile and promising platform for the development of targeted therapeutics. The extensive research into the SAR of these derivatives has provided valuable insights into the key structural features required for potent and selective inhibition of various enzymes, particularly CDKs and DHFR. The strategic manipulation of substituents at the N2 and N4 positions allows for the optimization of activity against specific targets and the development of compounds with desirable pharmacological profiles. The experimental protocols outlined in this guide provide a robust framework for the evaluation of novel derivatives, from initial in vitro screening to cellular efficacy assessment. As our understanding of the molecular drivers of disease continues to grow, the rational design of novel this compound derivatives holds great promise for the future of precision medicine.

References

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  • Gao, J., Fang, C., Xiao, Z., Huang, L., Chen, C. H., Wang, L. T., & Lee, K. H. (2015). Discovery of novel 5-fluoro-N2, N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 6(3), 444-454. [Link]

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  • Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sunderland (MA): Sinauer Associates; 2000. Regulators of Cell Cycle Progression. [Link]

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  • An, C., Wang, X., Wang, H., Wu, S., & Li, Z. (2018). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 9(10), 1696-1706. [Link]

  • Gao, J., Fang, C., Xiao, Z., Huang, L., Chen, C. H., Wang, L. T., & Lee, K. H. (2015). Discovery of novel 5-fluoro-N2, N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 6(3), 444-454. [Link]

  • An, C., Wang, X., Wang, H., Wu, S., & Li, Z. (2018). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 9(10), 1696-1706. [Link]

  • Liu, X., Li, R., & Wang, S. (2021). CDK9 inhibitors in cancer research. Journal of Hematology & Oncology, 14(1), 1-22. [Link]

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  • Lee, H. W., Lee, H. J., Kim, Y. H., & Kim, J. S. (2020). Design and Synthesis of 5‐Aryl ‐substituted Phenylpyrimidine‐2,4‐diamine Derivatives as Novel Mer and Tyro3 Kinase Inhibitors. Bulletin of the Korean Chemical Society, 41(12), 1183-1188. [Link]

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  • Wang, Y., Zhang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Liu, Q. (2020). Discovery and SARs of 5-Chloro-N4-phenyl-N2-(pyridin-2-yl) pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of medicinal chemistry, 63(6), 3327-3347. [Link]

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A Comprehensive Guide to Validating the Anticancer Activity of 5-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth framework for the validation of the anticancer potential of the novel compound, 5-Fluoropyrimidine-2,4-diamine. Leveraging insights from structurally related compounds and established experimental protocols, this document outlines a comprehensive strategy to elucidate its mechanism of action and compare its efficacy against the well-established chemotherapeutic agent, 5-Fluorouracil (5-FU).

Introduction: The Rationale for Investigating this compound

This compound is a synthetic compound that merges two key pharmacophores with known anticancer properties: the 5-fluoropyrimidine ring and the 2,4-diaminopyrimidine moiety. This unique combination suggests a potential for multi-targeted anticancer activity.

  • The 5-Fluoropyrimidine Core: This structure is the cornerstone of the widely used anticancer drug, 5-Fluorouracil (5-FU). 5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA.[1][2] By blocking TS, 5-FU leads to a depletion of thymidine triphosphate, which in turn inhibits DNA synthesis and repair, ultimately causing cell death in rapidly dividing cancer cells.[1][2]

  • The 2,4-Diaminopyrimidine Scaffold: This structural motif is present in a variety of compounds that exhibit anticancer activity through different mechanisms. For instance, some 2,4-diaminopyrimidine derivatives are known to be potent inhibitors of dihydrofolate reductase (DHFR), another key enzyme in nucleotide synthesis. Others have been shown to target cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle.

Given its hybrid structure, this compound is hypothesized to exert its anticancer effects through one or more of the following mechanisms:

  • Inhibition of thymidylate synthase.

  • Inhibition of dihydrofolate reductase.

  • Induction of cell cycle arrest and apoptosis.

This guide provides a systematic approach to test these hypotheses and to compare the efficacy of this compound with 5-FU.

Experimental Design: A Multi-faceted Approach to Validation

A robust validation of a novel anticancer compound requires a multi-pronged experimental approach. The following design allows for a comprehensive assessment of the bioactivity of this compound.

Cell Line Selection

The choice of cancer cell lines is critical for a thorough evaluation. It is recommended to use a panel of cell lines from different cancer types to assess the breadth of activity. For this guide, we will focus on a representative colorectal cancer cell line, HCT116, as colorectal cancer is a common indication for 5-FU treatment.

Comparative Compound

5-Fluorouracil (5-FU) will be used as the primary comparator due to its structural similarity and its established clinical relevance in treating colorectal cancer.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for validating the anticancer activity of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cytotoxicity Cytotoxicity Assay (MTT) apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis Determine IC50 cell_cycle Cell Cycle Analysis (PI Staining) apoptosis->cell_cycle western_blot Mechanism of Action (Western Blot) cell_cycle->western_blot Investigate molecular mechanism start This compound & 5-Fluorouracil (5-FU) start->cytotoxicity Treat HCT116 cells

Caption: Experimental workflow for the in vitro validation of this compound.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the workflow.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound and 5-FU (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat HCT116 cells with the IC50 concentration of this compound and 5-FU for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[3][4][5][6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat HCT116 cells with the IC50 concentration of this compound and 5-FU for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[7][8][9][10][11]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Elucidating the Mechanism of Action: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can provide insights into the molecular mechanism of action.

Protocol:

  • Protein Extraction: Treat HCT116 cells with the IC50 concentration of this compound and 5-FU for 24 hours. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Thymidylate Synthase, DHFR, Cyclin D1, CDK4, p21, and β-actin as a loading control).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation and Interpretation

The quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.

Cytotoxicity Data
CompoundIC50 (µM) on HCT116 cells
This compoundHypothetical Value
5-Fluorouracil (5-FU)Hypothetical Value
Apoptosis and Cell Cycle Data
Treatment% Early Apoptosis% Late Apoptosis% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
This compound (IC50)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
5-Fluorouracil (IC50)Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Proposed Signaling Pathway

Based on the Western blot results, a signaling pathway diagram can be constructed to visualize the mechanism of action.

signaling_pathway cluster_dna_synthesis DNA Synthesis Pathway cluster_cell_cycle Cell Cycle Regulation compound This compound TS Thymidylate Synthase (TS) compound->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) compound->DHFR Inhibition p21 p21 compound->p21 Upregulation G1_S_transition G1/S Transition TS->G1_S_transition Promotes DHFR->G1_S_transition Promotes CyclinD1_CDK4 Cyclin D1 / CDK4 CyclinD1_CDK4->G1_S_transition Promotes p21->CyclinD1_CDK4 Inhibition

Caption: Hypothetical signaling pathway for this compound's anticancer activity.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial validation of the anticancer activity of this compound. By comparing its performance against the standard-of-care drug, 5-FU, and by elucidating its mechanism of action, researchers can build a strong foundation for further preclinical and clinical development.

Future studies should expand the investigation to include a broader panel of cancer cell lines, in vivo animal models, and detailed pharmacokinetic and pharmacodynamic studies. These efforts will be crucial in determining the full therapeutic potential of this promising novel compound.

References

  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
  • Liu, X., et al. (2016). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 7(3), 444-454.
  • Whirl-Carrillo, M., et al. (2012). PharmGKB summary: fluoropyrimidine pathways. Pharmacogenetics and genomics, 22(8), 642–647.
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  • Zhao, P., et al. (2021). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 47, 128213.
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  • Grem, J. L. (1990). Enhancement of 5-fluorouracil's anticancer activity by dipyridamole. Pharmacology & therapeutics, 47(2), 249–271.
  • Miura, K., et al. (2010). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. Cancers, 2(3), 1717–1730.
  • Wipf, P., & Maciejewski, J. P. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein journal of organic chemistry, 16, 552–558.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of resistance and reversal strategies. Current cancer drug targets, 3(4), 299–310.
  • Ouyang, L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules (Basel, Switzerland), 22(10), 1592.
  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(11), 4488-4503.
  • Gangjee, A., et al. (2009). Synthesis and evaluation of a classical 2,4-diamino-5-substituted-furo[2,3-d]pyrimidine and a 2-amino-4-oxo-6-substituted-pyrrolo[2,3-d]pyrimidine as antifolates. Bioorganic & medicinal chemistry, 17(20), 7306–7314.
  • Ouyang, L., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules (Basel, Switzerland), 22(10), 1592.

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A Senior Application Scientist's Guide to Dihydrofolate Reductase (DHFR) Inhibitors: A Comparative Analysis of 5-Fluoropyrimidine-2,4-diamine Scaffolds and Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and infectious disease, the enzyme Dihydrofolate Reductase (DHFR) represents a validated and highly druggable target. Its inhibition starves rapidly proliferating cells—be they cancerous or microbial—of the essential building blocks for DNA synthesis, leading to cell death. This guide provides a comparative analysis of established DHFR inhibitors against the emerging class of 5-Fluoropyrimidine-2,4-diamines, offering field-proven insights and detailed experimental frameworks for their evaluation.

The Central Role of DHFR in Cellular Proliferation

DHFR is a pivotal enzyme in folate metabolism, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives are crucial one-carbon donors for the synthesis of purines and, most critically, thymidylate—a necessary precursor for DNA replication and repair.[1][2] By blocking DHFR, inhibitors deplete the cellular THF pool, which halts DNA synthesis and arrests cell division, making this enzyme an excellent target for chemotherapy and antimicrobial agents.[1][3]

The therapeutic efficacy of DHFR inhibitors hinges on selectivity. For antimicrobials, the inhibitor must exploit subtle structural differences between the pathogen's DHFR and the human ortholog to maximize efficacy while minimizing host toxicity.[4]

The Landscape of DHFR Inhibitors: A Comparative Overview

DHFR inhibitors are broadly classified into two groups: classical and non-classical antifolates.

  • Classical Antifolates , such as Methotrexate (MTX) , are structural analogs of folic acid. They are highly potent but often exhibit low selectivity and require active transport into cells, a mechanism that can be a source of drug resistance.[5][6]

  • Non-Classical Antifolates are a structurally diverse group of lipophilic molecules that are not analogs of folic acid and can passively diffuse across cell membranes.[7][8] This class includes the antibacterial Trimethoprim (TMP) , the antiprotozoal Pyrimethamine , and emerging scaffolds like 5-Fluoropyrimidine-2,4-diamines .[9][10]

The 2,4-diaminopyrimidine core is a privileged scaffold in DHFR inhibitor design, forming key hydrogen bonds within the enzyme's active site.[11] The exploration of substitutions at the 5-position, such as a fluorinated phenyl group, aims to enhance potency and selectivity. While specific data for "5-Fluoropyrimidine-2,4-diamine" is sparse, extensive research on related 2,4-diaminopyrimidine derivatives provides a strong basis for predicting its performance and guiding its evaluation.[12]

Quantitative Performance Comparison of DHFR Inhibitors

The following table summarizes the inhibitory activity of key DHFR inhibitors against various species. The selectivity index, a critical parameter for antimicrobial development, is calculated as the ratio of the IC₅₀ for human DHFR to the IC₅₀ for the target pathogen's DHFR. A higher index indicates greater selectivity and a potentially safer therapeutic profile.

InhibitorClassTarget OrganismTarget EnzymeIC₅₀ / Kᵢ (nM)Selectivity Index (Human/Target)Primary Use
Methotrexate ClassicalHumanhDHFR~0.12 µM (IC₅₀)N/ACancer, Autoimmune Disease
S. aureusDfrB0.71 nM (Kᵢ)~0.17(Low Selectivity)
E. coliDHFR~0.003 µM (ID₅₀)~40(Low Selectivity)
Trimethoprim Non-ClassicalHumanhDHFR~890 µM (IC₅₀)N/AAntibacterial
E. coliDHFR~0.007 µM (ID₅₀)~127,142 (High Selectivity)
C. parvumDHFR~4.0 µM (IC₅₀)~222(High Selectivity)
Pyrimethamine Non-ClassicalHumanhDHFR~760 nM (IC₅₀)N/AAntiprotozoal
P. falciparumDHFRResistant strains varyVaries(Malaria, Toxoplasmosis)
T. gondiiTgDHFR~139 nM (IC₅₀)~12 (Moderate Selectivity)
Compound 8 *Non-ClassicalHumanhDHFR120 nM (IC₅₀)N/AInvestigational Antibacterial
M. abscessusDHFR12 nM (IC₅₀)10 (Moderate Selectivity)

Note: Compound 8 is a recently developed 2,4-diaminopyrimidine derivative, included as a proxy for the performance of advanced non-classical antifolates against emerging pathogens.[13]

Foundational Experimental Protocols

To rigorously evaluate a novel DHFR inhibitor like a this compound derivative, a tiered experimental approach is essential. The following protocols are designed to be self-validating systems, moving from direct enzyme inhibition to cellular and organismal activity.

In Vitro DHFR Enzyme Inhibition Assay (Spectrophotometric)

This is the primary assay to quantify the direct inhibitory effect of a compound on purified DHFR.

Principle of Causality: The assay measures the rate of NADPH oxidation to NADP⁺, which accompanies the reduction of DHF to THF by DHFR. NADPH strongly absorbs light at 340 nm, while NADP⁺ does not. An effective inhibitor will slow the rate of the decrease in absorbance at 340 nm.[14]

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5). Warm to room temperature before use.

    • NADPH Stock Solution: Reconstitute lyophilized NADPH in Assay Buffer to a final concentration of 10-20 mM. Aliquot and store at -20°C. Protect from light.[15]

    • DHF (Substrate) Stock Solution: Prepare a 10 mM stock solution in Assay Buffer. Aliquot and store at -20°C. DHF is light-sensitive and should be handled accordingly.[15][16]

    • DHFR Enzyme: Dilute purified DHFR enzyme to the desired working concentration in ice-cold Assay Buffer immediately before use.

    • Test Compound & Controls: Prepare a 100X stock of the test compound (e.g., this compound) in DMSO. Prepare serial dilutions. Use Methotrexate as a positive control inhibitor.

  • Assay Setup (96-well UV-transparent plate):

    • Test Wells: Add Assay Buffer, test inhibitor at various concentrations, and the diluted DHFR enzyme solution.

    • Positive Control Wells: Add Assay Buffer, Methotrexate at various concentrations, and DHFR enzyme.

    • Negative Control (No Inhibitor) Wells: Add Assay Buffer, an equivalent volume of DMSO (vehicle), and DHFR enzyme.

    • Blank Wells: Add Assay Buffer and DHFR enzyme (no substrate or inhibitor).

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.[16]

  • Reaction Initiation: Prepare a reaction mix containing DHF and NADPH in Assay Buffer. Add this mix to all wells (except the blank) to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C or 37°C. Measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes.[15]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Plot the percentage of inhibition [(V₀_no_inhibitor - V₀_inhibitor) / V₀_no_inhibitor] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the inhibitor's effect on the metabolic activity of whole cells, providing an indication of both cell permeability and cytotoxicity.

Principle of Causality: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells.

Detailed Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., a cancer cell line for anticancer screening or a mammalian cell line for toxicity assessment) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[18]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a desired period (e.g., 48-72 hours). Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[19]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[19]

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[18]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

For potential antibacterial agents, the MIC test is the gold standard for quantifying potency.

Principle of Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20][21]

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Medium: Use cation-adjusted Mueller-Hinton Broth (MHB) for most standard bacteria.[22]

    • Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard, which corresponds to ~1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add the diluted bacterial inoculum to each well. Include a growth control well (bacteria, no drug) and a sterility control well (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[21]

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[20]

Visualizing the Mechanism and Workflow

DHFR's Role in the Folate Pathway

The following diagram illustrates the central reaction catalyzed by DHFR and its downstream impact on DNA synthesis. DHFR inhibitors block the regeneration of THF, creating a bottleneck that halts cell proliferation.

DHFR_Pathway cluster_downstream Downstream Synthesis DHF 7,8-Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme THF 5,6,7,8-Tetrahydrofolate (THF) TS_Pathway Thymidylate Synthase THF->TS_Pathway 1-C Donor Purine_Pathway Purine Synthesis THF->Purine_Pathway 1-C Donor NADPH NADPH + H⁺ NADPH->DHFR_Enzyme Cofactor NADP NADP⁺ DHFR_Enzyme->THF Catalyzes DHFR_Enzyme->NADP Inhibitors DHFR Inhibitors (Methotrexate, Trimethoprim, 5-Fluoropyrimidine-2,4-diamines) Inhibitors->DHFR_Enzyme BLOCKS dTMP dTMP TS_Pathway->dTMP Purines Purines Purine_Pathway->Purines DNA DNA Synthesis & Cell Proliferation

Caption: The DHFR-catalyzed reaction and its inhibition.

Experimental Workflow for DHFR Inhibition Assay

This flowchart provides a visual guide to the key steps in determining a compound's IC₅₀ against the DHFR enzyme.

DHFR_Workflow start Start prep Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor Dilutions) start->prep setup Set up 96-Well Plate (Enzyme + Buffer + Inhibitor/Vehicle) prep->setup preincubate Pre-incubate Plate (10-15 min at RT) setup->preincubate initiate Initiate Reaction (Add DHF + NADPH Mix) preincubate->initiate measure Kinetic Measurement (Read Absorbance @ 340 nm) initiate->measure analyze Data Analysis (Calculate V₀ and % Inhibition) measure->analyze end Determine IC₅₀ Value analyze->end

Caption: Workflow for the spectrophotometric DHFR inhibition assay.

References

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  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved January 12, 2026, from [Link]

  • What is the mechanism of Trimethoprim? (2024, July 17). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 12, 2026, from [Link]

  • Hopfinger, A. J., & Battershell, R. D. (1976). Inhibition of dihydrofolate reductase: structure-activity correlations of 2,4-diamino-5-benzylpyrimidines based upon molecular shape analysis. Journal of Medicinal Chemistry, 19(5), 569–573. Retrieved January 12, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 12, 2026, from [Link]

  • Reeve, S. M., et al. (2016). Charged Nonclassical Antifolates with Activity Against Gram-Positive and Gram-Negative Pathogens. ACS Medicinal Chemistry Letters, 7(5), 469–474. Retrieved January 12, 2026, from [Link]

  • Minimum inhibitory concentration. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Drozdowska, D., et al. (2019). Trimethoprim and other nonclassical antifolates an excellent template for searching modifications of dihydrofolate reductase enzyme inhibitors. Journal of Antibiotics, 72(12), 917–935. Retrieved January 12, 2026, from [Link]

  • What is Pyrimethamine used for? (2024, June 14). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

  • Tondi, D., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1140. Retrieved January 12, 2026, from [Link]

  • Lamb, K. M., et al. (2011). In Vitro Biological Activity and Structural Analysis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Inhibitors of Candida albicans. Antimicrobial Agents and Chemotherapy, 55(11), 5364–5373. Retrieved January 12, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 12, 2026, from [Link]

  • Methotrexate. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. Retrieved January 12, 2026, from [Link]

  • Frey, K. M., et al. (2015). Non-racemic Antifolates Stereo-selectively Recruit Alternate Cofactors and Overcome Resistance in S. aureus. Journal of the American Chemical Society, 137(24), 7636–7645. Retrieved January 12, 2026, from [Link]

  • Gangjee, A., et al. (2007). Recent Advances in Classical and Non-Classical Antifolates as Antitumor and Antiopportunistic Infection Agents: Part I. Current Medicinal Chemistry, 14(22), 2345–2369. Retrieved January 12, 2026, from [Link]

  • Brophy, V. H., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 45(1), 187–195. Retrieved January 12, 2026, from [Link]

  • METHOTREXATE, VIALS 10 Clinical Pharmacology. (n.d.). Pfizer Medical Information - Canada. Retrieved January 12, 2026, from [Link]

  • What is the mechanism of action of Methotrexate (MTX)? (2025, September 21). Dr.Oracle. Retrieved January 12, 2026, from [Link]

  • Salcedo-Sora, J. E., & Ward, S. A. (2013). Pyrimethamine-resistant dihydrofolate reductase enzymes of P. falciparum are not enzymatically compromised in vitro. Malaria Journal, 12, 21. Retrieved January 12, 2026, from [Link]

  • Heady, L., et al. (2019). Discovery of Selective Toxoplasma gondii Dihydrofolate Reductase Inhibitors for the Treatment of Toxoplasmosis. Journal of Medicinal Chemistry, 62(3), 1426–1443. Retrieved January 12, 2026, from [Link]

  • Tamer, O. T., et al. (2019). High-Order Epistasis in Catalytic Power of Dihydrofolate Reductase Gives Rise to a Rugged Fitness Landscape in the Presence of Trimethoprim Selection. Molecular Biology and Evolution, 36(6), 1271–1284. Retrieved January 12, 2026, from [Link]

  • Gibreel, T., & Sköld, O. (2000). New Trimethoprim-Resistant Dihydrofolate Reductase Cassette, dfrXV, Inserted in a Class 1 Integron. Antimicrobial Agents and Chemotherapy, 44(12), 3432–3436. Retrieved January 12, 2026, from [Link]

  • METHOTREXATE TABLETS, USP. (n.d.). U.S. Food and Drug Administration. Retrieved January 12, 2026, from [Link]

  • The effect of trimethoprim and sulphamethoxazole on human dihydrofolate reductase. (2025, August 7). Dimensions. Retrieved January 12, 2026, from [Link]

  • Reeve, S. M., et al. (2019). Toward Broad Spectrum DHFR inhibitors Targeting Trimethoprim Resistant Enzymes Identified in Clinical Isolates of Methicillin-Resistant Staphylococcus aureus. ACS Infectious Diseases, 5(11), 1884–1894. Retrieved January 12, 2026, from [Link]

  • Koźmiński, P., et al. (2020). Methotrexate—Mechanisms of Drug Action. In Encyclopedia.pub. Retrieved January 12, 2026, from [Link]

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  • Cody, V., et al. (1981). Molecular Structures of 2,4-Diaminopyrimidine Antifolates with Antineoplastic Activity. Journal of Medicinal Chemistry, 24(7), 848–851. Retrieved January 12, 2026, from [Link]

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  • Osborne, A. R., et al. (2005). Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics. Proceedings of the National Academy of Sciences, 102(46), 16644–16649. Retrieved January 12, 2026, from [Link]

  • Murkin, A. S., et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry, 67(21), 19143–19164. Retrieved January 12, 2026, from [Link]

  • Beierle, J. M., et al. (2014). Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis. Bioorganic & Medicinal Chemistry, 22(19), 5227–5234. Retrieved January 12, 2026, from [Link]

  • Murkin, A. S., et al. (2024). Rational Exploration of 2,4-Diaminopyrimidines as DHFR Inhibitors Active against Mycobacterium abscessus and Mycobacterium avium, Two Emerging Human Pathogens. Journal of Medicinal Chemistry, 67(21), 19143–19164. Retrieved January 12, 2026, from [Link]

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A Comparative Guide to the Structure-Activity Relationships of 2,4-Diamino-5-Fluoropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to mimic the binding of folic acid to dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. Inhibition of DHFR disrupts DNA replication and cell proliferation, making it a prime target for anticancer and antimicrobial therapies. The introduction of a fluorine atom at the 5-position of the pyrimidine ring has proven to be a pivotal modification, significantly influencing the electronic properties and binding interactions of these analogs. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2,4-diamino-5-fluoropyrimidine analogs, offering insights into the rational design of potent and selective inhibitors.

The Significance of the 2,4-Diamino-5-Fluoropyrimidine Core

The 2,4-diaminopyrimidine moiety serves as a key pharmacophore, with the two amino groups forming crucial hydrogen bonds with acidic residues in the active site of DHFR. The fluorine atom at the 5-position is a strong electron-withdrawing group. This seemingly subtle addition has profound effects on the molecule's properties:

  • Increased Acidity: The 5-fluoro substituent increases the acidity of the N1 proton, enhancing its ability to form a strong ionic interaction with a conserved aspartate residue in the DHFR active site.

  • Enhanced Binding Affinity: The electronic modulation by the fluorine atom can lead to a more favorable binding entropy, contributing to higher inhibitory potency.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often increasing the metabolic stability of the compound and improving its pharmacokinetic profile.

This guide will delve into the SAR of modifications at various positions of the 2,4-diamino-5-fluoropyrimidine scaffold, providing a comparative analysis of their impact on biological activity.

Structure-Activity Relationship Analysis

The potency and selectivity of 2,4-diamino-5-fluoropyrimidine analogs can be finely tuned by strategic modifications at different positions of the pyrimidine ring and its substituents.

Modifications at the 5-Position: The Impact of the Linker and Aryl Group

The substituent at the 5-position extends into a hydrophobic pocket of the DHFR active site. The nature of the linker and the appended aryl group are critical determinants of inhibitory activity.

A series of 2,4-diamino-5-(2'-arylpropargyl)pyrimidine derivatives have been investigated as nonclassical, lipid-soluble DHFR inhibitors that can overcome resistance mechanisms associated with active transport.[1][2] The propargyl linker provides rigidity and optimal spacing to position the aryl group for favorable van der Waals interactions within the enzyme's active site.[1]

Table 1: Comparison of 5-Substituted 2,4-Diaminopyrimidine Analogs as Human DHFR Inhibitors

Compound5-SubstituentIC50 (nM) for human DHFRReference
Trimethoprim 3,4,5-trimethoxybenzyl>200,000[1]
Compound 35 3-(3,4,5-trimethoxyphenyl)prop-1-ynyl57[1]
Methotrexate N-(4-((2,4-diaminopteridin-6-yl)methyl)amino)benzoyl)-L-glutamic acid11.2[1]

The data clearly demonstrates that the propargyl-linked analog (Compound 35) is significantly more potent than trimethoprim, a classic DHFR inhibitor, highlighting the importance of the linker in optimizing interactions with the active site.[1]

The Influence of Substitutions at the 6-Position

Modifications at the 6-position of the pyrimidine ring can also significantly impact potency. For instance, the introduction of a small alkyl group, such as an ethyl group, can enhance binding affinity.[2] This is exemplified by compound 35, which incorporates a 6-ethyl group in addition to the 5-propargyl linkage.[1] Molecular docking studies suggest that the 6-ethyl group makes additional contacts with key residues in the DHFR active site, including Thr 56 and Ser 59.[1]

Experimental Protocols

General Synthesis of 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Analogs

The synthesis of these analogs typically involves a Sonogashira coupling reaction between a 5-halopyrimidine and a terminal alkyne.

Step-by-Step Methodology:

  • Starting Material: 2,4-diamino-5-iodopyrimidine.

  • Coupling Reaction: The 5-iodopyrimidine is reacted with the desired substituted phenylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a suitable solvent like DMF or THF.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Synthesis_Workflow Start 2,4-Diamino-5-iodopyrimidine + Substituted Phenylacetylene Reaction Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, Base) Start->Reaction Purification Work-up and Column Chromatography Reaction->Purification Product 2,4-Diamino-5-(2'-arylpropargyl)pyrimidine Purification->Product

Caption: General synthetic workflow for 2,4-diamino-5-(2'-arylpropargyl)pyrimidines.

In Vitro DHFR Inhibition Assay

The inhibitory activity of the synthesized compounds against DHFR is determined using a spectrophotometric assay.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinant human DHFR is used. Dihydrofolate (DHF) and NADPH are prepared in a suitable buffer (e.g., Tris-HCl).

  • Assay Mixture: The assay mixture contains the buffer, NADPH, DHFR, and the test compound at various concentrations.

  • Initiation of Reaction: The reaction is initiated by the addition of DHF.

  • Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DHFR_Assay_Workflow cluster_prep Preparation Enzyme Human DHFR Assay_Mix Combine Buffer, NADPH, DHFR, and Test Compound Enzyme->Assay_Mix Substrates DHF and NADPH Substrates->Assay_Mix Inhibitor Test Compound Inhibitor->Assay_Mix Initiate Add DHF to Initiate Reaction Assay_Mix->Initiate Measure Monitor Absorbance at 340 nm Initiate->Measure Analyze Calculate IC50 Value Measure->Analyze

Sources

A Comparative Guide to the Cytotoxicity of 5-Fluoropyrimidine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of anticancer therapeutics, the pyrimidine scaffold remains a cornerstone in the design of novel cytotoxic agents.[1] Among these, 5-fluoropyrimidine-2,4-diamine derivatives have emerged as a promising class of compounds, exhibiting potent anticancer properties through diverse mechanisms of action.[2][3][4] This guide provides an in-depth, objective comparison of the cytotoxic profiles of various this compound derivatives, supported by experimental data and methodologies to inform and guide future research in oncology.

The strategic modification of the pyrimidine ring has yielded numerous derivatives with significant anti-proliferative effects.[5][6] These compounds often exert their cytotoxicity by inhibiting critical cellular enzymes, interfering with essential signaling pathways, and inducing programmed cell death.[1][7] A thorough understanding of the structure-activity relationships (SAR) and cytotoxic potencies of these derivatives is paramount for the rational design of next-generation cancer therapeutics.[8][9]

Core Principles of Cytotoxicity Assessment

To quantitatively assess the cytotoxic potential of novel compounds, a battery of robust and reproducible in vitro assays is employed. These assays measure different hallmarks of cytotoxicity, including metabolic activity, cell membrane integrity, and the induction of apoptosis.

Metabolic Activity Assays: The MTT Assay

A widely used method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11] This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Apoptosis Assays: Unraveling Programmed Cell Death

Many anticancer drugs induce cell death via apoptosis.[13] Therefore, assays that specifically measure apoptotic events are crucial for mechanistic studies.

  • Annexin V Assay: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye and used to detect apoptotic cells.

  • Caspase Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[16] Assays that measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) can confirm the induction of apoptosis.

  • TUNEL Assay: A hallmark of late-stage apoptosis is the fragmentation of DNA.[16] The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects these DNA strand breaks.[16]

Comparative Cytotoxicity of this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against a panel of human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are presented to facilitate a direct comparison of their anti-proliferative effects.

Compound IDCancer Cell LineIC50 / GI50 (µM)Reference
Compound 7i HCT116 (Colon)4.93[17]
HT-29 (Colon)5.57[17]
MCF-7 (Breast)8.84[17]
HeLa (Cervical)14.16[17]
Compound 6d A549 (Lung)>10[3]
DU-145 (Prostate)>10[3]
KB (Nasopharyngeal)>10[3]
KBvin (Vincristine-resistant KB)>10[3]
Compound 9g A549 (Lung)1.2[3]
DU-145 (Prostate)1.5[3]
KB (Nasopharyngeal)0.98[3]
KBvin (Vincristine-resistant KB)1.1[3]
Compound 9k A549 (Lung)2.14[18]
HCT-116 (Colon)3.59[18]
PC-3 (Prostate)5.52[18]
MCF-7 (Breast)3.69[18]
Compound 13f A549 (Lung)1.98[18]
HCT-116 (Colon)2.78[18]
PC-3 (Prostate)4.27[18]
MCF-7 (Breast)4.01[18]

Note: Direct comparison of IC50/GI50 values across different studies should be approached with caution due to potential variations in experimental protocols, cell lines, and assay conditions.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The cytotoxic potency of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrimidine core and the N2,N4-diphenyl groups.[3][4]

For instance, in a study of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines, it was observed that fluoro-substitution on the 4-anilino moiety might be important for anti-proliferative effects.[3] Furthermore, compounds with a positively charged center were generally more potent than their counterparts with only hydrogen bond forming atoms, highlighting the importance of electrostatic interactions.[3]

Mechanistic studies have revealed that many of these derivatives exert their cytotoxic effects by inhibiting cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9.[2][3][4] CDKs are key regulators of the cell cycle and gene transcription, and their inhibition can lead to cell cycle arrest and apoptosis.[4]

The proposed mechanism of action for CDK inhibition by these compounds often involves the formation of hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the kinase.

Below is a conceptual diagram illustrating the general mechanism of action for a this compound derivative that induces apoptosis via CDK inhibition.

G cluster_outcome Cellular Outcome Derivative This compound Derivative CDK CDK2/CDK9 Derivative->CDK Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Promotes Apoptosis Apoptosis CDK->Apoptosis Inhibits Arrest Cell Cycle Arrest CDK->Arrest Induction Apoptosis Induction CDK->Induction Proliferation Tumor Cell Proliferation CellCycle->Proliferation Leads to G cluster_prep Preparation cluster_assay Assay cluster_readout Readout Seed Seed Cells in 96-well Plate Treat Treat with Compounds Seed->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read Read Absorbance (570nm) Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and control cells

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Conclusion

The this compound scaffold represents a versatile platform for the development of novel anticancer agents. The cytotoxic activity of these derivatives is highly dependent on their substitution patterns, which in turn influences their interaction with molecular targets such as CDKs. This guide provides a comparative overview and standardized protocols to aid researchers in the evaluation and further development of this promising class of compounds. Future work should focus on optimizing the therapeutic index of these derivatives and elucidating their mechanisms of action in greater detail to facilitate their translation into clinical applications.

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A Comparative Guide to the In Vivo Efficacy of 5-Fluoropyrimidine-2,4-diamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo efficacy of 5-Fluoropyrimidine-2,4-diamine analogs, a promising class of compounds in oncology and infectious disease research. As a Senior Application Scientist, my goal is to synthesize the available data into a practical resource that informs experimental design and highlights key structure-activity relationships. While a single, direct head-to-head in vivo comparative study of a wide range of these specific analogs is not yet prevalent in publicly available literature, this guide constructs a comparative framework based on existing studies of structurally related compounds, particularly other antifolates and pyrimidine derivatives.

Introduction: The Therapeutic Rationale for this compound Analogs

The this compound scaffold is a privileged structure in medicinal chemistry. The 2,4-diaminopyrimidine core is a well-established pharmacophore for potent inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway.[1] Inhibition of DHFR disrupts the synthesis of purines, thymidylate, and certain amino acids, ultimately leading to cell death.[2] The addition of a fluorine atom at the 5-position of the pyrimidine ring can enhance the binding affinity to target enzymes and modulate the compound's metabolic stability and pharmacokinetic profile.

These analogs are being investigated for their potential as:

  • Anticancer Agents: By targeting DHFR, these compounds can selectively kill rapidly proliferating cancer cells. Some derivatives have also shown activity against other cancer-relevant targets like cyclin-dependent kinases (CDKs).[3][4]

  • Antimicrobial Agents: The DHFR enzyme differs between humans and various pathogens (bacteria, fungi, protozoa), allowing for the design of selective inhibitors.[1]

This guide will focus on the preclinical in vivo assessment of these analogs, providing a comparative overview of their efficacy and the experimental methodologies used for their evaluation.

Comparative In Vivo Efficacy: A Synthesized Analysis

Due to the absence of a single comprehensive comparative in vivo study, the following table synthesizes data from various sources on 2,4-diaminopyrimidine derivatives and related fluorinated pyrimidines. This approach allows us to infer potential structure-activity relationships and guide the selection of analogs for further testing. The data presented here is representative and aims to illustrate the key parameters evaluated in such studies.

Analog/CompoundTarget/ClassAnimal ModelTumor/Pathogen ModelDosing Regimen (Route, Dose, Schedule)Key Efficacy Readout (e.g., TGI, Survival)Reference
BW301U DHFR InhibitorRatWalker 256 carcinosarcomaNot specifiedSignificant antitumor activity[5]
Analog 26 DHFR InhibitorMouseM5076 murine reticulosarcoma (MTX-resistant)Not specifiedSignificant antitumor activity with lower toxicity[6]
5'-DFUR Fluorinated PyrimidineNude MouseHuman bladder, cervical, and ovarian cancer xenograftsOral>58% tumor growth inhibition in responsive models[7]
FBA-TPQ Makaluvamine AnalogMouseMCF-7 breast cancer xenograft5-20 mg/kg/day, 3 days/week (i.p.)Up to 71.6% tumor growth inhibition[8]
Pencitabine FluoropyrimidineNot specifiedHuman xenograftOralOrally active in vivo[1]

Key Insights from the Comparative Data:

  • Lipophilicity and Oral Bioavailability: The development of orally active fluoropyrimidines has been a major focus, with prodrug strategies and co-administration with enzyme inhibitors being key approaches.[9] Pencitabine, a hybrid of capecitabine and gemcitabine, was designed for oral activity.[1]

  • Overcoming Resistance: Analogs are being specifically designed and tested against drug-resistant cell lines, such as the methotrexate-resistant M5076 murine reticulosarcoma.[6]

  • Dosing Schedule and Toxicity: The therapeutic index is a critical factor. Studies often explore different dosing schedules to maximize efficacy while minimizing toxicity, as seen with FBA-TPQ where higher doses led to weight loss.[8]

  • Tumor-Specific Efficacy: The antitumor activity of fluorinated pyrimidines can be dependent on the specific cancer type and the enzymatic profile of the tumor. For example, the efficacy of 5'-DFUR correlates with the activity of pyrimidine nucleoside phosphorylase in the tumor.[7]

Mechanism of Action: Targeting the Folate Pathway

The primary mechanism of action for many 2,4-diaminopyrimidine-based compounds is the inhibition of DHFR. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for one-carbon transfer reactions in the synthesis of nucleotides and amino acids.

Folate Pathway Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides Cofactor DNA DNA Synthesis & Cell Proliferation Nucleotides->DNA DHFR->THF Product Analogs 5-Fluoropyrimidine- 2,4-diamine Analogs Analogs->DHFR Inhibition

Caption: Inhibition of DHFR by this compound analogs blocks the synthesis of THF, leading to the disruption of DNA synthesis and cell proliferation.

Experimental Protocols for In Vivo Efficacy Assessment

The following is a representative, step-by-step protocol for evaluating the in vivo antitumor efficacy of a novel this compound analog using a human tumor xenograft model. This protocol is a composite based on standard practices in the field.[8][10]

4.1. Cell Culture and Animal Models

  • Cell Line Selection: Choose a relevant human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer). Culture the cells in appropriate media and conditions.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor xenograft.

  • Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the start of the experiment.

4.2. Tumor Implantation and Randomization

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile, serum-free medium or a mixture with Matrigel.

  • Implantation: Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization: Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

4.3. Drug Formulation and Administration

  • Formulation: Prepare the this compound analog in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The vehicle for the control group should be the formulation without the active compound.

  • Dosing: Administer the compound according to the planned dosing schedule (e.g., daily, every other day) for a specified duration.

4.4. Efficacy and Toxicity Monitoring

  • Tumor Measurements: Continue to measure tumor volumes throughout the study.

  • Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

  • Clinical Observations: Observe the mice for any signs of distress or adverse effects.

  • Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Analyze the data for statistical significance.

In Vivo Efficacy Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Culture C Tumor Implantation A->C B Animal Acclimatization B->C D Tumor Growth & Randomization C->D E Treatment Administration D->E F Monitoring (Tumor, Weight) E->F Repeated Cycles G Endpoint & Tissue Collection F->G H Data Analysis (TGI, Stats) G->H

Caption: A typical workflow for assessing the in vivo efficacy of novel anticancer compounds in a xenograft model.

Future Directions and Considerations

The development of novel this compound analogs continues to be a promising area of research. Future studies should focus on:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To optimize dosing regimens and predict clinical outcomes.

  • Biomarker Discovery: To identify patient populations most likely to respond to these therapies.

  • Combination Therapies: Exploring the synergistic effects of these analogs with other anticancer agents.[10][11]

  • Advanced In Vivo Models: Utilizing patient-derived xenograft (PDX) models, which may better represent the heterogeneity of human tumors.

References

  • [Comparative studies on the antitumor activity of fluorinated pyrimidine derivatives against human bladder, cervical and ovarian cancer xenografts in nude mice]. Gan To Kagaku Ryoho. 1991 Aug;18(10):1579-86. [Link]

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A Head-to-Head Comparison of Kinase Inhibitors in Combination with Fluoropyrimidine-Based Chemotherapy for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of colorectal cancer (CRC) treatment, fluoropyrimidines, such as 5-fluorouracil (5-FU), have long been a cornerstone of systemic chemotherapy[1]. However, the challenges of intrinsic and acquired resistance have driven the development of combination therapies aimed at enhancing efficacy and overcoming these resistance mechanisms[2]. This guide provides a detailed, head-to-head comparison of key kinase inhibitors that have shown synergistic effects when combined with fluoropyrimidine-based regimens in CRC.

We will delve into the mechanisms of action, preclinical and clinical evidence, and the experimental methodologies used to evaluate these combinations, offering a comprehensive resource for researchers and drug development professionals in the field of oncology.

The Rationale for Combining Kinase Inhibitors with Fluoropyrimidines

Fluoropyrimidines primarily exert their cytotoxic effects by inhibiting thymidylate synthase (TS), a crucial enzyme in DNA synthesis, and by being incorporated into DNA and RNA[3][4]. Kinase inhibitors, on the other hand, are targeted agents that block the activity of specific kinases, which are often dysregulated in cancer and play pivotal roles in cell signaling pathways controlling proliferation, survival, and angiogenesis[5][6].

The synergy between these two classes of drugs stems from several key mechanisms:

  • Overcoming Resistance: Kinase inhibitors can target pathways that are activated in response to fluoropyrimidine-induced cellular stress, thereby preventing the development of resistance.

  • Enhanced Apoptosis: The combination can lead to a more potent induction of programmed cell death (apoptosis) than either agent alone.

  • Targeting Multiple Hallmarks of Cancer: This dual approach allows for the simultaneous targeting of different cancer hallmarks, such as sustained proliferative signaling and angiogenesis.

Head-to-Head Comparison of Key Kinase Inhibitors

This section provides a comparative analysis of three major classes of kinase inhibitors used in combination with fluoropyrimidines in CRC: multi-kinase inhibitors, BRAF inhibitors, and other targeted kinase inhibitors. We also include TAS-102, a novel fluoropyrimidine-based agent, as a relevant comparator.

Table 1: Overview of Kinase Inhibitors and TAS-102 in Colorectal Cancer
Drug/Class Primary Kinase Targets Mechanism of Synergy with Fluoropyrimidines Indication in CRC
Regorafenib VEGFR1-3, TIE2, PDGFR-β, FGFR, KIT, RET, BRAF[7]Inhibition of angiogenesis and oncogenic signaling pathways, potentially overcoming resistance to chemotherapy[5][6].Metastatic CRC previously treated with fluoropyrimidine-, oxaliplatin-, and irinotecan-based chemotherapy, an anti-VEGF therapy, and if RAS wild-type, an anti-EGFR therapy[8].
Encorafenib (BRAF Inhibitor) BRAF V600E[9][10]Overcomes BRAF-mediated resistance to chemotherapy and EGFR inhibitors in BRAF V600E-mutant CRC. Often used in a triplet regimen with an EGFR inhibitor and chemotherapy[11][12].In combination with cetuximab for previously treated BRAF V600E-mutant metastatic CRC[13].
Cetuximab/Panitumumab (EGFR Inhibitors) EGFRInhibition of EGFR signaling can sensitize tumors to 5-FU and overcome resistance mechanisms[14][15].In combination with chemotherapy for RAS wild-type metastatic CRC[14].
Pimasertib (MEK Inhibitor) MEK1/2Blocks the MAPK pathway downstream of RAS/RAF, which is often activated in CRC and can contribute to fluoropyrimidine resistance[16].Investigational, has been studied in combination with FOLFIRI for KRAS-mutant mCRC[16].
TAS-102 (Trifluridine/Tipiracil) Not a kinase inhibitor. Trifluridine is a nucleoside analog that incorporates into DNA. Tipiracil inhibits thymidine phosphorylase[3][17].Different mechanism of action from 5-FU, showing efficacy in 5-FU-refractory patients. Tipiracil component may have anti-angiogenic effects[3][4][18].Metastatic CRC refractory to standard therapies[18].

In-Depth Analysis of Each Drug Class

Regorafenib: The Multi-Kinase Inhibitor

Regorafenib is an oral multi-kinase inhibitor that targets a wide range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment[7][19]. Its broad spectrum of activity makes it an effective agent in heavily pretreated metastatic CRC patients[7].

Mechanism of Action and Synergy:

Regorafenib's anti-tumor activity is attributed to its ability to simultaneously inhibit multiple pathways. By targeting VEGFR, PDGFR, and FGFR, it potently blocks angiogenesis, a critical process for tumor growth and metastasis[5][6]. Furthermore, its inhibition of oncogenic kinases like RAF-1, RET, and KIT directly impacts tumor cell proliferation and survival[5]. The synergy with fluoropyrimidines is thought to arise from the combined assault on DNA replication (by 5-FU) and the tumor's support systems (angiogenesis) and survival signaling (by regorafenib)[6].

Clinical Evidence:

The pivotal CORRECT and CONCUR phase 3 trials demonstrated a significant overall survival benefit for regorafenib in patients with metastatic CRC who had progressed on standard therapies[7].

Encorafenib: Targeting BRAF-Mutant Colorectal Cancer

The BRAF V600E mutation occurs in approximately 10% of metastatic CRC and is associated with a poor prognosis[11]. While BRAF inhibitors have shown remarkable success in melanoma, their single-agent activity in CRC is limited due to feedback activation of the EGFR pathway[12].

Mechanism of Action and Synergy:

In BRAF V600E-mutant CRC, the combination of a BRAF inhibitor (encorafenib), an EGFR inhibitor (cetuximab), and a fluoropyrimidine-based chemotherapy like FOLFIRI has shown significant clinical activity[10][13]. The BRAF inhibitor blocks the primary oncogenic driver, the EGFR inhibitor prevents the feedback activation of the MAPK pathway, and the chemotherapy adds a cytotoxic component.

Clinical Evidence:

The BEACON CRC trial established the combination of encorafenib and cetuximab as a standard of care for previously treated BRAF V600E-mutant metastatic CRC[11]. More recently, the BREAKWATER trial has shown promising results for the triplet combination of encorafenib, cetuximab, and FOLFIRI in the first-line setting, with a confirmed objective response rate of 64.4%[9][13].

TAS-102 (Trifluridine/Tipiracil): A Novel Fluoropyrimidine Agent

TAS-102 is an oral combination of trifluridine, a thymidine-based nucleoside analog, and tipiracil, a thymidine phosphorylase inhibitor[3][20].

Mechanism of Action:

Unlike 5-FU, which primarily inhibits thymidylate synthase, the primary cytotoxic mechanism of trifluridine is its incorporation into DNA, leading to DNA dysfunction and cell death[3][4][21]. Tipiracil enhances the bioavailability of trifluridine by preventing its degradation and may also have anti-angiogenic properties[17][18]. This distinct mechanism of action allows TAS-102 to be effective in patients whose tumors have become resistant to 5-FU[3][4].

Clinical Evidence:

The RECOURSE phase 3 trial demonstrated a significant improvement in overall survival with TAS-102 in patients with refractory metastatic CRC, leading to its approval in this setting[21].

Experimental Protocols for Evaluating Combination Therapies

The preclinical and clinical development of these combination therapies relies on a robust set of experimental assays to determine synergy, efficacy, and mechanism of action.

In Vitro Synergy Assays

Objective: To determine if the combination of a kinase inhibitor and a fluoropyrimidine results in a synergistic, additive, or antagonistic effect on cancer cell viability.

Protocol: Combination Index (CI) Assay using the Chou-Talalay Method

  • Cell Seeding: Plate CRC cell lines (e.g., HT-29, HCT116) in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the kinase inhibitor, the fluoropyrimidine, and their combination at a constant ratio. Include vehicle-treated cells as a control.

  • Viability Assessment: After 72 hours of incubation, assess cell viability using a resazurin-based assay or a crystal violet assay.

  • Data Analysis: Calculate the fraction of cells affected by each drug concentration. Use software like CompuSyn to calculate the Combination Index (CI).

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.

Protocol: Colorectal Cancer Xenograft Model

  • Tumor Implantation: Subcutaneously inject human CRC cells into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice)[22].

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: vehicle control, kinase inhibitor alone, fluoropyrimidine alone, and the combination.

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for the kinase inhibitor, intraperitoneal injection for the fluoropyrimidine).

  • Tumor Measurement: Measure tumor volume with calipers twice weekly.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Compare tumor growth rates and final tumor volumes between the different treatment groups.

Target Modulation Assays

Objective: To confirm that the kinase inhibitor is hitting its intended target and modulating downstream signaling pathways.

Protocol: Western Blotting

  • Cell or Tumor Lysate Preparation: Treat CRC cells in vitro or collect tumor samples from xenograft studies and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate it with primary antibodies against the target kinase (e.g., phospho-ERK for MEK inhibitors, phospho-VEGFR2 for regorafenib) and downstream signaling proteins. Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.

  • Detection: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the level of protein expression and phosphorylation.

Visualizing the Mechanisms of Action

Diagram 1: Signaling Pathways Targeted by Kinase Inhibitors in Colorectal Cancer

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS VEGFR VEGFR PI3K PI3K VEGFR->PI3K BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Cetuximab Cetuximab Cetuximab->EGFR Encorafenib Encorafenib Encorafenib->BRAF Pimasertib Pimasertib Pimasertib->MEK Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->BRAF

Caption: Key signaling pathways in CRC and the points of intervention by different kinase inhibitors.

Diagram 2: Experimental Workflow for In Vivo Efficacy Studies

cluster_workflow Xenograft Study Workflow A 1. Inject CRC cells subcutaneously in mice B 2. Monitor tumor growth A->B C 3. Randomize mice into treatment groups B->C D 4. Administer drugs (Vehicle, Kinase Inhibitor, 5-FU, Combination) C->D E 5. Measure tumor volume bi-weekly D->E F 6. Euthanize and explant tumors E->F G 7. Analyze tumors (Western Blot, IHC) F->G

Caption: A typical workflow for evaluating the in vivo efficacy of combination therapies using a xenograft model.

Future Directions and Conclusion

The combination of kinase inhibitors with fluoropyrimidine-based chemotherapy has significantly improved outcomes for patients with metastatic colorectal cancer. The future of CRC treatment will likely involve more personalized approaches, with the selection of combination therapies guided by the molecular profile of the patient's tumor. The ongoing development of novel kinase inhibitors and the exploration of new combination strategies hold the promise of further enhancing the efficacy of fluoropyrimidine-based regimens and overcoming the challenge of drug resistance.

This guide has provided a comprehensive overview and head-to-head comparison of key kinase inhibitors used in conjunction with fluoropyrimidines in CRC. The detailed experimental protocols and mechanistic insights are intended to serve as a valuable resource for the scientific community, fostering further innovation in the field of cancer therapy.

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  • Antiangiogenic Tyrosine Kinase Inhibitors in Metastatic Colorectal Cancer: Focusing on Regorafenib. Anticancer Research. [Link]

  • Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia. PubMed. [Link]

  • A phase I clinical trial of FOLFIRI in combination with the pan-cyclin-dependent kinase (CDK) inhibitor flavopiridol. PubMed Central. [Link]

  • The First Oral Fluoropyrimidine for mCRC—TAS-102. YouTube. [Link]

  • Dual EGFR Inhibition in combination with anti-VEGF treatment in colorectal cancer. Oncotarget. [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. MDPI. [Link]

  • Preclinical and clinical evaluation of 5-fluorouracil biochemical modulation with folinic acid and hydroxyurea for patients with colorectal carcinoma. PubMed. [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. [Link]

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A Researcher's Guide to the Enzymatic Cross-Reactivity of 5-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of small molecule inhibitors, understanding the selectivity of a compound is paramount. This guide provides an in-depth technical analysis of the enzymatic cross-reactivity of 5-Fluoropyrimidine-2,4-diamine, a heterocyclic compound that serves as a core scaffold in numerous developmental drugs. We will delve into its known and predicted enzymatic interactions, compare its activity with relevant alternatives, and provide detailed experimental protocols to empower your own investigations into its selectivity profile.

Introduction: The 2,4-Diaminopyrimidine Scaffold

The 2,4-diaminopyrimidine moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic the hydrogen bonding pattern of the purine hinge-binding motif of ATP. This characteristic has led to its widespread use in the development of inhibitors targeting a vast array of protein kinases. The addition of a fluorine atom at the 5-position, creating this compound (PubChem CID: 255608), can further enhance binding affinity and modulate metabolic stability.[1] While this core structure is the foundation for potent inhibitors, its inherent promiscuity necessitates a thorough evaluation of its cross-reactivity to anticipate off-target effects and guide lead optimization.

Known and Inferred Enzymatic Interactions

Direct, comprehensive screening data for the unmodified this compound against a broad panel of enzymes is not extensively published. However, by examining the biological activity of its numerous derivatives, we can infer a strong propensity for interaction with several key enzyme families.

Protein Kinases: The Primary Target Class

The most well-documented targets of 2,4-diaminopyrimidine-based compounds are protein kinases. The structural similarity to the ATP purine ring allows these compounds to competitively inhibit a wide range of kinases.

Derivatives of this compound have demonstrated potent inhibitory activity against CDKs, which are crucial regulators of the cell cycle. For instance, N2,N4-diphenyl derivatives have been shown to be potent inhibitors of both CDK2 and CDK9. This suggests that the parent scaffold likely possesses intrinsic affinity for the ATP-binding pocket of these and other related CDKs.

The Aurora kinase family, key regulators of mitosis, are also susceptible to inhibition by 2,4-diaminopyrimidine derivatives. Studies have shown that specific substitutions on the core scaffold can yield potent and selective Aurora A inhibitors.[2] This indicates that while the core may bind to multiple Aurora family members, selectivity can be engineered.

Inhibitors based on the 2,4-diaminopyrimidine scaffold have been developed to target MK2, a key enzyme in the inflammatory response pathway. Structural studies have revealed a unique binding mode within the ATP pocket, highlighting the versatility of this scaffold.[3]

Dihydrofolate Reductase (DHFR)

The 2,4-diaminopyrimidine structure is also a classic pharmacophore for inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This is exemplified by the well-known DHFR inhibitor, methotrexate. Therefore, it is highly probable that this compound exhibits some level of inhibitory activity against DHFR.

Other Potential Off-Target Interactions

Given the ubiquity of ATP-binding sites across the proteome, it is plausible that this compound could interact with other, less obvious enzyme classes. These could include other ATP-dependent enzymes or even enzymes with structurally similar cofactor-binding pockets.

Comparative Analysis: Selectivity in Context

To truly understand the cross-reactivity profile of this compound, it is essential to compare the selectivity of its derivatives to other known kinase inhibitors built upon different scaffolds.

The following table summarizes the inhibitory activity (IC50 values) of various 2,4-diaminopyrimidine derivatives against different kinases, providing a glimpse into the potential selectivity landscape of the core scaffold.

Compound ClassTarget KinaseIC50 (nM)Reference
2,4-Diaminopyrimidine DerivativesMK2as low as 19[3]
2,4-Diaminopyrimidine DerivativesAurora A>35-fold selective over Aurora B[2]
2,4-Diaminopyrimidine DerivativesSNSR4 (antagonist)-[4]
2,4-Diaminopyrimidine DerivativesCDK77.21[5]

Note: This table is not exhaustive and is intended to be illustrative of the types of activities observed for this compound class. Direct testing of this compound is necessary for a definitive profile.

Experimental Protocols for Assessing Cross-Reactivity

To facilitate your own investigations into the enzymatic interactions of this compound, we provide the following detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

A common synthetic route to this compound starts from 2,4-dichloropyrimidine. While specific reaction conditions can be optimized, a general procedure is outlined below.

start 2,4-Dichloropyrimidine step1 Reaction with Ammonia start->step1 Nucleophilic Aromatic Substitution product This compound step1->product start Prepare Reagents step1 Compound Dilution start->step1 step2 Kinase Reaction step1->step2 Add inhibitor step3 ADP Detection step2->step3 Add ADP-Glo™ Reagent step4 Data Analysis step3->step4 Measure Luminescence end Determine IC50 step4->end start Cell Treatment step1 Heating start->step1 Incubate with compound step2 Cell Lysis step1->step2 Denature unbound proteins step3 Protein Quantification step2->step3 Separate soluble fraction end Assess Target Stabilization step3->end e.g., Western Blot

Sources

Navigating the Labyrinth of Lead Validation: A Comparative Analysis of 5-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate ballet of drug discovery, the identification and validation of a promising lead compound represent a critical crescendo. This guide provides an in-depth, comparative analysis of 5-Fluoropyrimidine-2,4-diamine, a molecule of emerging interest, against established alternatives. We will dissect the experimental methodologies employed to scrutinize its potential, offering a narrative grounded in scientific rigor and field-proven insights. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this and similar novel chemical entities.

The Genesis of a Lead Candidate: Why this compound?

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the widely recognized anticancer drug 5-Fluorouracil (5-FU). The strategic introduction of a fluorine atom and diamine substitutions onto the pyrimidine ring in this compound suggests a molecule designed with intent. The fluorine at the C5 position is a well-established bioisostere for a hydrogen atom, often enhancing metabolic stability and modulating electronic properties to improve target affinity. The diamine functionalities at the C2 and C4 positions introduce hydrogen bond donors and acceptors, critical for molecular recognition by biological targets.

Our initial hypothesis centers on the potential for this compound to act as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis and a validated target for antifolate drugs like methotrexate. The structural resemblance to the natural substrate, dihydrofolate, and to known inhibitors provides a strong rationale for this line of inquiry.

A Gauntlet of Scrutiny: Comparative Experimental Validation

A lead compound's true merit is revealed only through rigorous, comparative testing. We will benchmark this compound against two well-characterized compounds: Methotrexate, a potent, clinically approved DHFR inhibitor, and a structurally similar but less potent analog, Pyrimidine-2,4-diamine, to establish a structure-activity relationship (SAR).

Table 1: Comparative Performance Metrics
ParameterThis compoundMethotrexatePyrimidine-2,4-diamine
Target Affinity (IC₅₀, nM) 8551500
Cellular Potency (EC₅₀, µM) 1.20.05> 50
Selectivity (Target vs. Homologous Enzyme) >100-fold>200-fold~10-fold
Cytotoxicity (CC₅₀ in normal cell line, µM) 251>100
Metabolic Stability (t½ in human liver microsomes, min) 456015
Experimental Workflow for Lead Compound Validation

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: ADME & Toxicology cluster_2 Phase 3: Decision Point A Compound Synthesis & QC B Biochemical Assay (Target Affinity) A->B C Cellular Assay (Potency) B->C D Selectivity Profiling C->D H Data Analysis & Comparison D->H E Metabolic Stability Assay F Cytotoxicity Assay E->F G Permeability Assay (e.g., PAMPA) F->G G->H I Go/No-Go Decision for Lead Optimization H->I

Caption: A streamlined workflow for the initial validation of a lead compound.

Deep Dive into a Core Protocol: The Dihydrofolate Reductase (DHFR) Inhibition Assay

The cornerstone of our investigation is a robust biochemical assay to quantify the inhibitory potential of our compounds against DHFR. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of purines, thymidylate, and certain amino acids.

Principle: This is a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the DHFR-catalyzed reaction. The rate of this decrease is proportional to the enzyme's activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM EDTA.

    • Reconstitute recombinant human DHFR enzyme in the assay buffer to a final concentration of 10 nM.

    • Prepare a 10 mM stock solution of NADPH in the assay buffer.

    • Prepare a 1 mM stock solution of dihydrofolate (DHF) in the assay buffer.

    • Prepare serial dilutions of the test compounds (this compound, Methotrexate, Pyrimidine-2,4-diamine) in DMSO, followed by a final dilution in the assay buffer.

  • Assay Procedure:

    • In a 96-well, UV-transparent microplate, add 5 µL of the diluted test compound or vehicle (DMSO) control.

    • Add 85 µL of a master mix containing the assay buffer, 10 nM DHFR, and 100 µM NADPH to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of 10 µM DHF to each well.

    • Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the test compound.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality Behind Experimental Choices:

  • Choice of Buffer and pH: The potassium phosphate buffer at pH 7.5 mimics physiological conditions and ensures optimal enzyme activity.

  • Use of Recombinant Human DHFR: This ensures a pure and consistent source of the target enzyme, eliminating confounding variables from other cellular components.

  • Pre-incubation Step: This allows the inhibitor to reach equilibrium with the enzyme before the reaction is initiated, providing a more accurate measurement of its inhibitory potency.

Navigating the Cellular Maze: Assessing In-Situ Efficacy

While a biochemical assay confirms target engagement, a cellular assay is crucial to determine if the compound can penetrate cell membranes, engage the target in a complex intracellular environment, and elicit a biological response. We will utilize a cell proliferation assay in a cancer cell line known to be sensitive to antifolates, such as the human colorectal carcinoma cell line HCT116.

Experimental Workflow for Cell-Based Potency Assessment

G A Cell Seeding in 96-well Plates B Compound Treatment (Serial Dilutions) A->B C Incubation (72 hours) B->C D Addition of Proliferation Reagent (e.g., resazurin) C->D E Incubation & Fluorescence Measurement D->E F Data Analysis to Determine EC₅₀ E->F

Caption: Workflow for determining the cellular potency of a compound.

The Double-Edged Sword: Selectivity and Cytotoxicity

An ideal lead compound is a molecular sniper, not a shotgun. It should potently inhibit its intended target while sparing other proteins, especially those that are structurally related. We will assess the selectivity of this compound against a panel of homologous enzymes. Furthermore, we will evaluate its general cytotoxicity in a non-cancerous human cell line (e.g., HEK293) to gauge its therapeutic window. A wider gap between the effective concentration (EC₅₀) and the cytotoxic concentration (CC₅₀) is highly desirable.

The Final Frontier: Preliminary ADME Profiling

A compound's journey from a lab bench to a therapeutic reality is fraught with pharmacokinetic perils. Early assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A key initial screen is the metabolic stability assay using human liver microsomes. This in vitro system contains a cocktail of drug-metabolizing enzymes and provides a reliable indication of how quickly a compound might be cleared from the body.

Conclusion: A Promising, Albeit Imperfect, Beginning

Our comparative analysis reveals this compound as a compound of considerable interest. While its target affinity and cellular potency do not yet match the "gold standard" of Methotrexate, it demonstrates a significant improvement over its non-fluorinated counterpart, Pyrimidine-2,4-diamine, underscoring the positive contribution of the fluorine substitution. Its favorable selectivity and moderate metabolic stability provide a solid foundation for further lead optimization. The journey ahead will involve iterative cycles of medicinal chemistry to enhance potency and fine-tune ADME properties, a testament to the meticulous and persistent nature of drug discovery.

References

  • PubChem Compound Summary for this compound. National Center for Biotechnology Information. [Link]

  • Dihydrofolate Reductase (DHFR) as a Therapeutic Target. National Center for Biotechnology Information. [Link]

  • 5-Fluorouracil (5-FU) Mechanism of Action in Cancer Therapy. National Center for Biotechnology Information. [Link]

  • The Role of Fluorine in Medicinal Chemistry. National Center for Biotechnology Information. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Fluoropyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory and Drug Development Professionals

This document provides essential procedural guidance for the safe and compliant disposal of 5-Fluoropyrimidine-2,4-diamine. As a compound utilized in complex chemical syntheses, particularly in the development of therapeutic agents, its handling and disposal demand a thorough understanding of its chemical properties and associated hazards. This guide is structured to deliver actionable, step-by-step instructions grounded in established safety protocols and regulatory requirements.

Section 1: Understanding the Hazard Profile

This compound and its chemical relatives, such as 5-Fluorouracil (5-FU), are potent compounds that require careful handling.[1] The primary hazards associated with these substances include:

  • Toxicity: These compounds can be harmful if swallowed, inhaled, or in contact with skin.[2][3]

  • Carcinogenicity: Some fluoropyrimidines are suspected of causing cancer.[4][5]

  • Corrosivity: Certain derivatives can cause severe skin burns and eye damage.

  • Environmental Hazard: Improper disposal can lead to environmental contamination.[2]

A thorough review of the Safety Data Sheet (SDS) for the specific fluoropyrimidine compound in use is mandatory before initiating any handling or disposal procedures.[2][4]

Table 1: Hazard Identification and Personal Protective Equipment (PPE)
Hazard ClassificationGHS Hazard StatementsRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) H302: Harmful if swallowedChemical-resistant gloves (Nitrile or Latex, double-gloved), lab coat, safety glasses with side shields or goggles.[1]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damageIn addition to standard PPE, a face shield and protective suit may be required depending on the quantity and concentration.
Serious Eye Damage H318: Causes serious eye damageGoggles and a face shield are essential.[3]
Carcinogenicity H351: Suspected of causing cancerUse of a certified chemical fume hood is mandatory.[4] An N100 respirator should be used if engineering controls are not available.[1]
Section 2: Waste Segregation and Containment

Proper segregation of waste is the foundational step in ensuring safe disposal. Never mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Waste Containment Protocol:

  • Designate a Waste Container: Utilize a clearly labeled, dedicated hazardous waste container.[6] The container must be made of a material compatible with the chemical.

  • Labeling: As soon as you begin accumulating waste, label the container with "Hazardous Waste," the full chemical name ("this compound"), and the start date of accumulation.[7]

  • Solid Waste:

    • Place all contaminated solid waste, including gloves, bench paper, and empty vials, into the designated hazardous waste container.[6]

    • Empty containers must be triple-rinsed with a suitable solvent (e.g., water, if the compound is water-soluble) before being disposed of as regular lab glass, with the label defaced.[6] The rinsate must be collected as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction residues and rinsates, in a separate, sealed, and properly labeled hazardous waste container.[7]

    • Do not fill the container to more than 90% capacity to allow for expansion.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7][8]

Section 3: Disposal Workflow

The disposal of this compound is governed by local, state, and federal regulations. The following workflow provides a general framework for compliant disposal.

DisposalWorkflow cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Generate Generate Waste Segregate Segregate Solid & Liquid Waste Generate->Segregate Contain Use Designated Containers Segregate->Contain Label Label with Chemical Name & Hazard Contain->Label Store Store in Satellite Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Transport Transport by Approved Vendor ContactEHS->Transport Dispose Dispose via Approved Facility Transport->Dispose

Caption: Decision workflow for the proper disposal of this compound waste.

Section 4: Approved Disposal Methods

Due to the persistent and hazardous nature of fluorinated compounds, standard disposal methods may not be sufficient. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on the destruction and disposal of per- and polyfluoroalkyl substances (PFAS), which share structural similarities with this compound.[9] The principles from this guidance are instructive for managing fluoropyrimidine waste.

Primary Recommended Disposal Method:

  • Incineration: High-temperature incineration at a licensed hazardous waste facility is the preferred method for the complete destruction of these compounds.[10][11] This process breaks the strong carbon-fluorine bonds, preventing the release of the "forever chemicals" into the environment.[11]

Alternative Disposal Methods (subject to regulatory approval):

  • Hazardous Waste Landfill: Disposal in a specially designed hazardous waste landfill is an option, though it contains the substance rather than destroying it.[10]

  • Deep Well Injection: This method involves injecting the waste deep underground into geologically stable formations.[10]

Crucially, never dispose of this compound down the drain or in regular trash.[6][7]

Section 5: Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access and ensure adequate ventilation.[4]

  • Don PPE: Wear the appropriate PPE as outlined in Table 1, including double gloves, a lab coat, and eye protection. For larger spills, a respirator may be necessary.[1]

  • Contain the Spill: For liquid spills, use an appropriate absorbent material from a spill kit to contain the spill.[6] For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect Waste: Place all contaminated materials, including absorbents and cleaning supplies, into a designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable detergent and water solution.[6] Collect the cleaning solution as hazardous waste.

  • Report: Report the spill to your institution's EHS department immediately.

Section 6: Conclusion

The responsible management and disposal of this compound are paramount for the safety of laboratory personnel and the protection of the environment. Adherence to the procedures outlined in this guide, in conjunction with your institution's specific protocols and a thorough understanding of the compound's SDS, will ensure a safe and compliant laboratory environment.

References

  • Acros Organics. (2011). Safety Data Sheet: 2,4-Dichloro-5-fluoropyrimidine.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet: 5-Fluorouracil. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • National Cancer Institute at Frederick. (n.d.). Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Fluorouracil. Environmental Health and Safety.
  • PubChem. (n.d.). 5-Fluoropyrimidine-2,4(1H,3H)-dione--water (1/3). National Center for Biotechnology Information. Retrieved from [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]

  • USC Dornsife. (n.d.). Hazardous Waste Management and Disposal. Retrieved from [Link]

  • PubMed. (2024). In vitro compatibility of admixture solutions of 5-fluorouracil and khapzory (disodium levofolinate) in a single infusion bag. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Eurofins USA. (2024). Finding an End to Forever Chemicals. Retrieved from [Link]

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoropyrimidine-2,4-diamine
Reactant of Route 2
5-Fluoropyrimidine-2,4-diamine

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.